Diisononyl phthalate
Description
Di-isononyl phthalate is an oily colorless liquid with a slight ester odor. Denser than water. Insoluble in water. (USCG, 1999)
This compound is the diisononyl ester of benzene-1,2-dicarboxylic acid. It has a role as a plasticiser. It is a phthalate ester and a diester.
This compound is a phthalate ester. Phthalate esters are esters of phthalic acid and are mainly used as plasticizers, primarily used to soften polyvinyl chloride. They are found in a number of products, including glues, building materials, personal care products, detergents and surfactants, packaging, children's toys, paints, pharmaceuticals, food products, and textiles. Phthalates are hazardous due to their ability to act as endocrine disruptors. They are being phased out of many products in the United States and European Union due to these health concerns. (L1903)
dielectric (electric insulating) fluid
Structure
2D Structure
Properties
IUPAC Name |
bis(7-methyloctyl) benzene-1,2-dicarboxylate | |
|---|---|---|
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InChI |
InChI=1S/C26H42O4/c1-21(2)15-9-5-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-6-10-16-22(3)4/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3 | |
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InChI Key |
HBGGXOJOCNVPFY-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C | |
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Molecular Formula |
C26H42O4 | |
| Record name | DI-ISONONYL PHTHALATE | |
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DSSTOX Substance ID |
DTXSID60860420 | |
| Record name | Bis(7-methyloctyl) phthalate | |
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Molecular Weight |
418.6 g/mol | |
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Physical Description |
Di-isononyl phthalate is an oily colorless liquid with a slight ester odor. Denser than water. Insoluble in water. (USCG, 1999), Liquid; Other Solid, Viscous oily liquid; [ICSC], OILY VISCOUS LIQUID. | |
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| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisononyl ester | |
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Boiling Point |
172 °F at 760 mmHg (USCG, 1999), BP: 252 °C at 5 mm Hg, at 0.7kPa: 244-252 °C | |
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Flash Point |
greater than 200 °F (NTP, 1992), 221 °C c.c. | |
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Solubility |
Insoluble (<1 mg/ml at 70 °F) (NTP, 1992), In water, 0.2 mg/L at 20 °C, Soluble in acetone, methanol, benzene, ethyl ether, Solubility in water, g/100ml at 20 °C: | |
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Density |
0.972 g/cu m at 20 °C/20 °C, Relative density (water = 1): 0.98 | |
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Vapor Pressure |
0.00000054 [mmHg], 5.4X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: | |
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Impurities |
Phthalates are produced with a high degree of purity (> 99.5%), in terms of ester content. Trace impurities have been summarised from producers' data ... i-nonanol ca 0.04%, isononylbenzoate ca 0.03%, n-butylisononyl phthalate ca 0.1%, Water 0.02 - 0.03% ... Bisphenol-A may be included upon request by customer /From table/ | |
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Color/Form |
Colorless liquid | |
CAS No. |
28553-12-0, 68515-48-0, 20548-62-3 | |
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| Record name | 1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich | |
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Melting Point |
-48 °C, -43 °C | |
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Foundational & Exploratory
Diisononyl phthalate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisononyl phthalate (DINP) is a complex mixture of chemical compounds primarily used as a plasticizer in the manufacturing of polyvinyl chloride (PVC) and other polymers.[1] It belongs to the class of high-molecular-weight phthalate esters. Due to its widespread use in a variety of consumer products, including flooring, wires and cables, and toys, a thorough understanding of its chemical properties, structure, and biological interactions is crucial for risk assessment and the development of safer alternatives. This guide provides an in-depth overview of the core chemical and structural characteristics of DINP, detailed experimental protocols for its analysis, and a review of its known interactions with key biological signaling pathways.
Chemical Properties and Structure
DINP is not a single chemical entity but rather a complex mixture of isomeric C9-alkyl esters of 1,2-benzenedicarboxylic acid. The exact composition can vary depending on the manufacturing process and the isononyl alcohol precursor used.[1][2] This isomeric complexity is a critical factor in its analysis and toxicological evaluation.
Structure:
The general structure of this compound consists of a benzene ring with two ester groups at adjacent positions (ortho-phthalate). Each ester group is attached to a branched nine-carbon alkyl chain (isononyl group). The branching of the isononyl chain can vary, leading to a large number of possible isomers.
Chemical Formula: C₂₆H₄₂O₄[3][4]
Table 1: Physicochemical Properties of this compound (DINP)
| Property | Value | References |
| Molecular Weight | 418.61 g/mol | |
| Appearance | Oily, viscous, colorless to light yellow liquid | |
| Density | 0.972 - 0.98 g/cm³ at 20-25 °C | |
| Melting Point | -43 °C to -48 °C | |
| Boiling Point | 244 to 252 °C at 0.7 kPa | |
| Water Solubility | Insoluble (<1 mg/L at 20-25 °C) | |
| Log Kₒw (Octanol-Water Partition Coefficient) | 8.8 - 9.6 |
Experimental Protocols
The accurate detection and quantification of DINP in various matrices are essential for exposure assessment and regulatory compliance. Due to its isomeric complexity, chromatographic methods coupled with mass spectrometry are typically employed.
Gas Chromatography-Mass Spectrometry (GC-MS) for DINP Analysis in Polymers
This protocol is adapted from the U.S. Consumer Product Safety Commission (CPSC) standard operating procedure for the determination of phthalates.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the polymer sample into a glass vial.
-
Dissolve the sample in 5 mL of tetrahydrofuran (THF).
-
Add 10 mL of hexane to precipitate the PVC polymer.
-
Filter the solution to remove the precipitated polymer.
2. Instrumental Analysis:
-
Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating the DINP isomers.
-
Injector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 3 minutes.
-
Ramp to 300 °C at a rate of 10 °C/min.
-
Hold at 300 °C for 12 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, monitoring the characteristic fragment ion at m/z 149 (phthalic anhydride ion) is common. However, due to the isomeric overlap, using multiple ions and deconvolution software is recommended.
High-Performance Liquid Chromatography (HPLC) for DINP Analysis
HPLC can also be utilized for DINP analysis, particularly for separating it from other phthalates.
1. Sample Preparation:
-
Extraction of DINP from the sample matrix using a suitable organic solvent (e.g., hexane, acetonitrile).
-
The extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.
2. Instrumental Analysis:
-
Instrument: High-performance liquid chromatograph with a UV or mass spectrometric detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is typically employed.
-
Detection: UV detection at a wavelength of approximately 225 nm or mass spectrometry for higher selectivity and sensitivity.
Signaling Pathway Interactions
DINP has been shown to interact with several key biological signaling pathways, which may underlie its observed toxicological effects.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Pathway
DINP is considered a weak peroxisome proliferator. Peroxisome proliferators can activate the nuclear receptor PPARα, which plays a crucial role in lipid metabolism. Chronic activation of PPARα in rodents has been linked to liver cancer. The binding of DINP (or its metabolites) to PPARα leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their upregulation. These genes are involved in fatty acid oxidation and peroxisome proliferation.
Caption: DINP activation of the PPARα signaling pathway.
NF-κB Signaling Pathway in Allergic Dermatitis
Studies have indicated that oral exposure to DINP can aggravate allergic contact dermatitis. This effect is linked to the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. DINP exposure can lead to increased oxidative stress, which in turn activates IKK (IκB kinase). IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB (a p50/p65 heterodimer) to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, such as thymic stromal lymphopoietin (TSLP).
Caption: DINP-mediated activation of the NF-κB pathway.
Endocannabinoid System Disruption
Emerging research suggests that DINP can disrupt the endocannabinoid system (ECS), a complex cell-signaling system that plays a role in regulating a range of physiological processes. The precise mechanisms of DINP's interaction with the ECS are still under investigation. However, the ECS involves cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (like anandamide and 2-arachidonoylglycerol), and the enzymes responsible for their synthesis and degradation. Disruption of this system by xenobiotics like DINP could have wide-ranging health implications.
Caption: Potential disruption of the Endocannabinoid System by DINP.
Conclusion
This compound is a structurally complex plasticizer with a range of physicochemical properties that influence its environmental fate and biological activity. The analytical methods outlined provide a framework for its accurate measurement in various matrices. Furthermore, the elucidation of its interactions with key signaling pathways, such as PPARα and NF-κB, is critical for understanding its potential health effects. Continued research is necessary to fully characterize the isomeric-specific activities of DINP and its metabolites and to further explore its impact on the endocannabinoid system and other biological pathways. This knowledge will be instrumental in guiding future regulatory decisions and in the development of safer alternatives in materials science and drug development.
References
- 1. Role of the peroxisome proliferator-activated receptor alpha in responses to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of secondary, oxidised di-iso-nonylphthalate (DINP) metabolites in human urine representative for the exposure to commercial DINP plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the endocrine disrupting potential of Di-isononyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
Diisononyl Phthalate: A Deep Dive into its Biological Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisononyl phthalate (DINP) is a high-production-volume chemical primarily used as a plasticizer in a wide array of consumer and industrial products.[1][2] Its widespread use has led to ubiquitous human exposure, raising concerns about its potential impact on biological systems.[1][2] This technical guide provides an in-depth examination of the molecular mechanisms of action of DINP, with a focus on its interactions with key cellular signaling pathways. We will explore its role as an endocrine disruptor, its effects on hepatic function, and its contribution to oxidative stress and inflammatory responses. This document synthesizes current research findings, presenting quantitative data in structured tables, detailing experimental protocols for key studies, and providing visual representations of the involved signaling pathways to aid in the understanding of DINP's complex biological interactions.
Core Mechanisms of Action
This compound (DINP) exerts its biological effects through multiple mechanisms, primarily involving the activation of nuclear receptors, leading to downstream alterations in gene expression and cellular function. The main target organs for DINP's effects are the liver and kidneys.[3] While considered to have a low order of acute toxicity, chronic exposure is associated with a range of effects, including developmental and reproductive toxicity, and carcinogenicity in rodents, although the relevance of some of these findings to humans is debated.
Endocrine Disruption
DINP is recognized as an endocrine-disrupting chemical (EDC). Its primary mode of endocrine disruption involves interference with androgen and steroidogenesis pathways, although its effects are considered weaker compared to other low molecular weight phthalates.
-
Anti-Androgenic Effects: Perinatal exposure to DINP in animal models has been shown to alter sexual differentiation. Observed anti-androgenic effects include reduced anogenital distance, increased nipple retention in males, and histopathological changes in fetal testes. Studies have shown that DINP can reduce testicular testosterone production. One proposed mechanism for these anti-androgenic effects is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which can downregulate nuclear receptors involved in testis development.
-
Estrogenic and Other Hormonal Effects: While some studies suggest DINP can act as an estrogenic chemical in certain species like zebrafish, a comprehensive weight of evidence assessment concluded that DINP does not disrupt the estrogen pathway in vivo based on the lack of apical outcomes. DINP exposure has also been linked to alterations in other hormones. For instance, studies in mice have shown that DINP can reduce testosterone levels. In fish, DINP has been shown to disrupt the hypothalamo-pituitary-gonadal (HPG) axis, affecting levels of follicle-stimulating hormone (FSH) and luteinizing hormone (LH).
Hepatic Effects and PPARα Activation
The liver is a primary target for DINP toxicity. A key mechanism underlying DINP's hepatic effects is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism and peroxisome proliferation.
Chronic exposure to DINP can lead to liver cancer in rats and mice, and this effect is largely mediated by PPARα. Activation of PPARα by DINP and its metabolites leads to a cascade of events including:
-
Increased liver weight.
-
Hepatocyte proliferation.
-
Increased activity of peroxisomal enzymes like palmitoyl-CoA oxidase (PCO), involved in fatty acid β-oxidation.
-
Alterations in the expression of genes involved in drug metabolism (e.g., Cyp2a4) and DNA repair.
It is important to note that PPARs exhibit species differences in their response to ligands, with rodent PPARα being more sensitive to activation by phthalate monoesters than human PPARα.
Oxidative Stress and Inflammation
DINP exposure has been shown to induce oxidative stress in various tissues, including the liver, kidneys, and brain. This is characterized by an increase in reactive oxygen species (ROS) and a decrease in the levels of antioxidants like glutathione (GSH).
The induction of oxidative stress by DINP is linked to inflammatory responses. DINP can activate the nuclear factor-κB (NF-κB) signaling pathway, a key regulator of inflammation. This activation can lead to the production of pro-inflammatory cytokines and exacerbate allergic inflammatory conditions like atopic dermatitis. Furthermore, DINP has been shown to activate other inflammatory pathways, including the p38 MAPK pathway, which can contribute to the progression of allergic diseases.
Quantitative Data on DINP's Biological Effects
The following tables summarize quantitative data from various studies on the effects of DINP.
Table 1: In Vivo Effects of DINP on Reproductive and Developmental Parameters
| Species | Exposure Route & Dose | Duration | Observed Effect | Reference |
| Rat (Wistar) | Gavage, 300, 600, 750, 900 mg/kg bw/day | Gestation Day 7 to Postnatal Day 17 | Reduced anogenital distance, increased nipple retention, reduced sperm motility. | |
| Rat (Fischer 344) | Diet, 358-442 mg/kg bw/d (LOAEL) | 2 years | Increased absolute and relative kidney weights. | |
| Mouse | Diet, 742 mg/kg bw/d | 2 years | Decreased testes weight. | |
| Rat | Developmental | LOAEL of 1000 mg/kg bw/d | Skeletal and visceral variations (at materno-toxic doses). | |
| Mouse | Adult, 20 & 100 µg/kg/day and 200 mg/kg/day | - | Significantly reduced testosterone levels. |
Table 2: In Vitro and In Vivo Effects of DINP on Cellular and Molecular Endpoints
| System/Model | Exposure Concentration/Dose | Duration | Observed Effect | Reference |
| Human Endothelial Cells (EA.hy926) | 1, 10, 100 µg/mL | 48 hours | Dose-dependent increase in ROS production (19-30%). | |
| Human Endothelial Cells (EA.hy926) | 100 µg/mL | 48 and 72 hours | Reduced cell viability by 11% and 17% respectively. | |
| Mouse (Balb/c) | Dermal, ≥20 mg/kg | 28 days | Significant increase in ROS, MDA, and DPC, and decrease in GSH in liver and kidney. | |
| Mouse (SV129 wild-type) | Gavage or feed | 3 weeks | Altered expression of genes involved in DNA repair, drug metabolism, and protein trafficking. | |
| Rat (F344) | Diet, 12,000 ppm | 2 or 4 weeks | Inhibition of hepatic gap junctional intercellular communication (GJIC) and increased DNA synthesis. |
Experimental Protocols
This section provides an overview of the methodologies used in key studies investigating the mechanisms of action of DINP.
In Vivo Rodent Studies for Carcinogenicity and Toxicity
-
Objective: To assess the long-term toxicity and carcinogenic potential of DINP.
-
Animal Model: Fischer 344 rats and B6C3F1 mice are commonly used.
-
Administration: DINP is typically administered in the feed at various concentrations (e.g., parts per million, ppm).
-
Duration: Chronic studies are conducted over a two-year period.
-
Endpoints Measured:
-
General Health: Body weight, food consumption, clinical observations, and mortality.
-
Organ Weights: Absolute and relative weights of target organs like the liver and kidneys.
-
Histopathology: Microscopic examination of tissues from various organs to identify neoplastic and non-neoplastic lesions.
-
Clinical Chemistry: Analysis of serum enzymes (e.g., ALT, AST) to assess liver function.
-
-
Protocol Summary (based on general toxicology study design):
-
Animals are randomly assigned to control and DINP-exposed groups.
-
Diets containing specified concentrations of DINP are provided ad libitum.
-
Animals are monitored daily for clinical signs of toxicity. Body weights and food consumption are recorded weekly.
-
At the end of the study period, animals are euthanized. Blood is collected for clinical chemistry analysis.
-
A complete necropsy is performed, and major organs are weighed.
-
Tissues are collected, preserved in formalin, processed, and stained with hematoxylin and eosin for microscopic examination by a veterinary pathologist.
-
PPARα Activation Assays
-
Objective: To determine if DINP or its metabolites can activate PPARα.
-
Method: In vitro trans-activation assays are commonly employed.
-
Cell Line: A suitable cell line (e.g., CV-1) is used.
-
Plasmids:
-
An expression vector for the ligand-binding domain of mouse or human PPARα fused to a DNA-binding domain (e.g., GAL4).
-
A reporter plasmid containing a promoter with binding sites for the DNA-binding domain (e.g., UAS) upstream of a reporter gene (e.g., luciferase).
-
A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.
-
-
Protocol Summary:
-
Cells are plated in multi-well plates and allowed to attach.
-
Cells are co-transfected with the PPARα expression vector, the reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
After an incubation period, the transfection medium is replaced with a medium containing various concentrations of DINP, its metabolites (e.g., mono-isononyl phthalate, MINP), or a known PPARα agonist (positive control).
-
Following treatment, cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) and the control enzyme (e.g., β-galactosidase) is measured.
-
Reporter gene activity is normalized to the control enzyme activity to determine the fold activation relative to the vehicle control.
-
Oxidative Stress Assessment
-
Objective: To measure the induction of oxidative stress by DINP.
-
Method: Measurement of reactive oxygen species (ROS) and antioxidant levels in cells or tissues.
-
ROS Detection (e.g., DCFDA assay):
-
Principle: Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol Summary:
-
Cells are treated with various concentrations of DINP.
-
Cells are then incubated with DCFDA.
-
The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in ROS levels.
-
-
-
Glutathione (GSH) Assay:
-
Principle: GSH levels can be measured using various commercial kits, often based on the reaction of GSH with a chromogenic substrate.
-
Protocol Summary:
-
Tissues or cells are homogenized and deproteinized.
-
The supernatant is incubated with the assay reagents according to the manufacturer's instructions.
-
The absorbance is measured at a specific wavelength, and the GSH concentration is determined by comparison to a standard curve.
-
-
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways affected by DINP.
PPARα-Mediated Hepatic Effects
Caption: PPARα signaling pathway activated by DINP metabolites.
DINP-Induced Oxidative Stress and Inflammatory Response
Caption: DINP-induced oxidative stress and subsequent inflammatory pathways.
Experimental Workflow for In Vivo Rodent Study
Caption: General experimental workflow for a chronic rodent bioassay.
Conclusion
This compound exerts a range of biological effects primarily through its interaction with nuclear receptors, particularly PPARα, and the induction of oxidative stress and inflammation. While its potency as an endocrine disruptor is considered lower than some other phthalates, its widespread use necessitates a thorough understanding of its mechanisms of action. The data presented in this guide highlight the importance of considering species-specific differences in response to DINP and underscore the need for further research to fully elucidate the relevance of animal findings to human health. The detailed methodologies and pathway diagrams provided herein serve as a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development engaged in the study of environmental contaminants and their impact on biological systems.
References
Diisononyl Phthalate (DINP): A Comprehensive Technical Guide on Metabolism and Excretion Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisononyl phthalate (DINP) is a high-molecular-weight phthalate ester extensively used as a plasticizer in a wide array of polyvinyl chloride (PVC) products. As a replacement for other phthalates, its metabolism and excretion kinetics have been a subject of significant research to understand its potential human health implications. This technical guide provides an in-depth overview of the current scientific understanding of DINP's metabolic pathways, and the kinetics of its absorption, distribution, and excretion, with a focus on quantitative data and experimental methodologies.
Metabolism of this compound
Upon oral ingestion, DINP is rapidly hydrolyzed in the gastrointestinal tract to its primary metabolite, monoisononyl phthalate (MINP).[1] This initial step is followed by further oxidative metabolism, primarily in the liver, leading to the formation of several secondary metabolites.[2] These oxidative metabolites are considered more sensitive biomarkers of DINP exposure than MINP.[2][3]
The principal secondary metabolites identified in both human and rodent studies include:
-
Mono-hydroxyisononyl phthalate (OH-MINP): Formed by the hydroxylation of the isononyl side chain.
-
Mono-oxoisononyl phthalate (oxo-MINP): Results from the oxidation of the hydroxyl group to a keto group.
-
Mono-carboxyisooctyl phthalate (cx-MIOP): Formed by further oxidation leading to the shortening of the alkyl chain and the formation of a carboxylic acid group.[2]
In humans, OH-MINP is often the major urinary metabolite, followed by cx-MIOP and oxo-MINP, with MINP being a minor component. In contrast, some studies in rats suggest that cx-MIOP can be the major urinary metabolite.
Metabolic Pathway of this compound (DINP)
Caption: Metabolic pathway of this compound (DINP).
Excretion Kinetics
The excretion of DINP and its metabolites is relatively rapid, with urine being the primary route of elimination in humans. Studies in human volunteers have demonstrated a bi-phasic elimination pattern for DINP metabolites.
Quantitative Excretion Data in Humans
| Parameter | Value | Species | Study Notes |
| Total Urinary Excretion (% of dose) | 43.6% within 48 hours | Human | Single oral dose of deuterium-labelled DINP. |
| Urinary Metabolite Distribution (% of recovered dose) | OH-MINP: 20.2% | Human | Single oral dose study. |
| oxo-MINP: 10.6% | Human | Single oral dose study. | |
| cx-MIOP: 10.7% | Human | Single oral dose study. | |
| MINP: 2.2% | Human | Single oral dose study. | |
| Elimination Half-Life (t½) - First Phase | Primary Metabolites: ~3 hours | Human | Bi-phasic elimination pattern observed. |
| Secondary Metabolites: ~5 hours | Human | Bi-phasic elimination pattern observed. | |
| Elimination Half-Life (t½) - Second Phase | OH- and oxo-MINP: ~12 hours | Human | Commences approximately 24 hours post-dosing. |
| cx-MIOP: ~18 hours | Human | Commences approximately 24 hours post-dosing. |
Quantitative Excretion Data in Rodents
| Parameter | Value | Species | Study Notes |
| Cumulative Urinary Excretion (% of dose) | 58.1% within 48 hours | Control Mice | Oral administration of 50.0 mg/kg [14C]DINP. |
| Cumulative Fecal Excretion (% of dose) | 37.3% within 48 hours | Control Mice | Oral administration of 50.0 mg/kg [14C]DINP. |
| Cumulative Urinary Excretion (% of dose) | 86.0% within 48 hours | Humanized-Liver Mice | Oral administration of 50.0 mg/kg [14C]DINP. |
| Cumulative Fecal Excretion (% of dose) | 7.7% within 48 hours | Humanized-Liver Mice | Oral administration of 50.0 mg/kg [14C]DINP. |
| Elimination Half-Life of DINP (Oral) | 150 ± 58 min | Rat | Oral administration of 100 mg/kg. |
| Elimination Half-Life of DINP (IV) | 364 ± 146 min | Rat | Intravenous administration of 10 mg/kg. |
| Oral Bioavailability of DINP | ~1.19% | Rat |
Experimental Protocols
The understanding of DINP metabolism and excretion is built upon a variety of experimental designs, primarily involving human volunteer studies and animal models.
Human Dosing Studies
A common protocol for investigating human metabolism involves the administration of a single oral dose of isotopically labeled DINP (e.g., deuterium-labelled) to volunteers. This allows for the differentiation of the administered dose and its metabolites from background environmental exposure.
Typical Workflow:
-
Volunteer Recruitment: Healthy volunteers with informed consent are recruited.
-
Dose Administration: A single, measured oral dose of labeled DINP is administered.
-
Urine Collection: Urine samples are collected at specified intervals (e.g., pre-dose, and then at multiple time points post-dose for up to 48 hours or more).
-
Sample Preparation: Urine samples are often treated with β-glucuronidase to deconjugate the metabolites.
-
Analytical Quantification: Metabolite concentrations are determined using analytical techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: The data is used to calculate excretion profiles, elimination half-lives, and the relative abundance of each metabolite.
Experimental Workflow for Human Metabolism Study
Caption: Workflow for a human DINP metabolism and excretion study.
Animal Pharmacokinetic Studies
Animal models, particularly rodents, are frequently used to investigate the absorption, distribution, metabolism, and excretion (ADME) of DINP. These studies often utilize radiolabeled DINP (e.g., 14C-DINP) to facilitate mass balance assessments.
Typical Protocol:
-
Animal Model: F-344 or Sprague-Dawley rats are commonly used.
-
Dosing: DINP is administered via various routes, including oral gavage and intravenous injection, at different dose levels.
-
Sample Collection: Blood, urine, and feces are collected at multiple time points. At the end of the study, tissues and organs may be harvested to assess distribution.
-
Analysis: For radiolabeled studies, radioactivity is measured in all collected samples. For non-labeled studies, parent compound and metabolite concentrations are determined by LC-MS/MS.
-
Pharmacokinetic Modeling: The data is used to determine key pharmacokinetic parameters such as bioavailability, clearance, volume of distribution, and elimination half-life.
In Vitro Metabolism Studies
In vitro systems, such as liver microsomes or hepatocytes, can be used to study the metabolic pathways of DINP in a controlled environment and to investigate inter-species differences in metabolism.
Conclusion
The metabolism of this compound is characterized by an initial hydrolysis to its monoester, MINP, followed by extensive oxidative metabolism to more polar secondary metabolites that are primarily excreted in the urine. The excretion kinetics in humans are relatively rapid and follow a bi-phasic pattern. Quantitative data from human and animal studies provide valuable insights into the fate of DINP in the body. The detailed experimental protocols outlined in this guide serve as a foundation for the design and interpretation of future research in this area. A thorough understanding of DINP's metabolism and excretion is crucial for accurate exposure assessment and risk characterization.
References
- 1. Absorption, disposition and metabolism of di-isononyl phthalate (DINP) in F-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of the phthalate DiNP on reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative Metabolites of this compound as Biomarkers for Human Exposure Assessment - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Exposure: A Technical Guide to the Health Effects of Diisononyl Phthalate (DINP) in Humans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisononyl phthalate (DINP) is a high-production-volume chemical primarily used as a plasticizer in polyvinyl chloride (PVC) products. Its widespread use in consumer goods, from flooring and wiring to toys and food packaging, has led to ubiquitous human exposure.[1] As a replacement for other phthalates of high concern, such as di(2-ethylhexyl) phthalate (DEHP), the safety profile of DINP has come under increasing scrutiny. This technical guide provides an in-depth analysis of the current scientific understanding of the health effects of DINP exposure in humans, with a focus on quantitative data, experimental methodologies, and the underlying biological mechanisms.
Metabolism and Biomonitoring of DINP
Upon entering the human body, DINP is rapidly metabolized. The primary metabolic pathway involves hydrolysis to its monoester, mono-isononyl phthalate (MINP).[2] MINP is then further oxidized in the liver to secondary metabolites, including mono(hydroxy-isononyl) phthalate (OH-MINP), mono(oxo-isononyl) phthalate (oxo-MINP), and mono(carboxy-isooctyl) phthalate (MCIOP or cx-MiNP).[2][3] These oxidized metabolites are considered more sensitive biomarkers for assessing human exposure to DINP than the primary monoester, as they are found in higher concentrations in urine.[4]
Quantitative Human Biomonitoring Data
The following table summarizes key quantitative data from human biomonitoring studies on DINP metabolites.
| Metabolite | Matrix | Population | Concentration (Geometric Mean) | Key Finding | Citation |
| OH-MINP | Urine | General German population (n=25) | 14.9 µg/L | Oxidized metabolites are reliable biomarkers of DINP exposure. | |
| oxo-MINP | Urine | General German population (n=25) | 8.9 µg/L | Oxidized metabolites are reliable biomarkers of DINP exposure. | |
| carboxy-MINP | Urine | General German population (n=25) | 16.4 µg/L | Oxidized metabolites are reliable biomarkers of DINP exposure. | |
| MCIOP | Urine | Anonymous adult human volunteers (n=129) | 8.6 ng/mL | Oxidative metabolites are better biomarkers than MINP. | |
| MHINP | Urine | Anonymous adult human volunteers (n=129) | 11.4 ng/mL | Oxidative metabolites are better biomarkers than MINP. | |
| MOINP | Urine | Anonymous adult human volunteers (n=129) | 1.2 ng/mL | Oxidative metabolites are better biomarkers than MINP. |
Health Effects of DINP Exposure
Reproductive Health
A growing body of evidence suggests that DINP exposure may adversely affect human reproductive health, particularly in males. Systematic reviews have found moderate evidence of an association between DINP exposure and altered testosterone levels and semen parameters.
Metabolic Syndrome
The association between DINP exposure and metabolic syndrome is an emerging area of research. Some studies suggest a potential link between higher prenatal exposure to the sum of DINP metabolites and higher fasting serum glucose in adulthood. Another study found that higher sums of DINP metabolites during pregnancy were associated with lower serum HDL-C concentrations at 14 years of age. However, a systematic review of the epidemiological evidence concluded that the evidence for an association between DINP and metabolic effects is currently slight.
Liver Toxicity
Animal studies have indicated that DINP can induce liver injury and tumors in rodents, with the peroxisome proliferator-activated receptor alpha (PPARα) thought to play a critical role. However, studies on human hepatocytes have shown them to be largely non-responsive to the effects of DINP metabolites in terms of DNA synthesis, apoptosis, or peroxisomal gene induction.
Carcinogenicity
The carcinogenic potential of DINP in humans is a subject of ongoing debate. While some animal studies have suggested a carcinogenic effect, particularly in the liver, the relevance of these findings to humans is questioned due to species-specific mechanisms.
Experimental Protocols
Measurement of DINP Metabolites in Human Urine
A common and reliable method for quantifying DINP metabolites in human urine involves online solid-phase extraction (SPE) coupled with isotope dilution high-performance liquid chromatography/tandem mass spectrometry (HPLC-MS/MS).
Sample Preparation and Analysis Workflow:
Figure 1: Workflow for DINP metabolite analysis in urine.
Key Methodological Details:
-
Sample Volume: Typically 100 µL of urine is used.
-
Enzymatic Deconjugation: Urine samples are treated with β-glucuronidase to deconjugate the glucuronidated metabolites.
-
Solid-Phase Extraction (SPE): An online SPE system with a monolithic silica-based column is used for sample clean-up and preconcentration of the metabolites.
-
Chromatographic Separation: High-performance liquid chromatography (HPLC) with a conventional silica-based analytical column is employed to separate the different DINP metabolites.
-
Detection: Tandem mass spectrometry (MS/MS) is used for the sensitive and specific detection of the metabolites.
-
Quantification: Isotope dilution is the standard method for accurate quantification, using isotopically labeled internal standards.
Signaling Pathways Potentially Affected by DINP
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
The PPAR signaling pathway is a key regulator of lipid metabolism and has been implicated in the hepatic effects of some phthalates. PPARs are nuclear receptors that, upon activation by ligands (including fatty acids and their derivatives), form a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription.
Figure 2: Simplified PPARα signaling pathway potentially affected by DINP metabolites.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer. Some studies have suggested that other phthalates can stimulate the proliferation of normal breast cells by activating this pathway. While direct evidence for DINP is limited, its structural similarity to other phthalates makes this a plausible area for further investigation.
Figure 3: Overview of the PI3K/AKT/mTOR signaling pathway.
Conclusion and Future Directions
The available evidence indicates that human exposure to DINP is widespread. While animal studies have raised concerns about its potential health effects, particularly on the reproductive system and liver, the direct relevance to human health at typical environmental exposure levels requires further elucidation. Biomonitoring using oxidized urinary metabolites provides a reliable method for assessing exposure.
Future research should focus on:
-
Conducting large-scale, prospective epidemiological studies to better define the dose-response relationships between DINP exposure and health outcomes in humans.
-
Investigating the mechanisms of action of DINP and its metabolites in human cell and tissue models to understand species-specific differences.
-
Evaluating the potential for DINP to contribute to cumulative risk from exposure to multiple phthalates and other endocrine-disrupting chemicals.
A deeper understanding of the health effects of DINP is crucial for informing public health policies and guiding the development of safer alternatives in consumer and industrial products.
References
- 1. epa.gov [epa.gov]
- 2. The effects of the phthalate DiNP on reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Di-iso-nonylphthalate (DINP) metabolites in human urine after a single oral dose of deuterium-labelled DINP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative metabolites of this compound as biomarkers for human exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Diisononyl phthalate as a plasticizer in polyvinyl chloride (PVC)
An In-depth Technical Guide to Diisononyl Phthalate (DINP) as a Plasticizer in Polyvinyl Chloride (PVC)
Introduction to this compound (DINP)
This compound (DINP) is a high-molecular-weight phthalate ester primarily used as a plasticizer to impart flexibility and durability to otherwise rigid polyvinyl chloride (PVC).[1][2] Chemically, DINP is a diester of phthalic acid and isononyl alcohol.[3] It is not a single, pure compound but rather a complex mixture of isomers of isononyl esters of phthalic acid, which is why it is associated with multiple CAS numbers (primarily 28553-12-0 and 68515-48-0).[4][5]
PVC is an inherently brittle and rigid polymer due to the strong intermolecular forces between its molecular chains. Plasticizers are essential additives that act as "molecular lubricants," inserting themselves between the PVC polymer chains to reduce these forces. This process, known as plasticization, lowers the material's glass transition temperature (Tg), transforming it from a hard solid into a flexible, workable material suitable for a vast range of applications.
For many years, Di(2-ethylhexyl) phthalate (DEHP) was the industry-standard plasticizer. However, due to toxicological and environmental concerns, DINP has emerged as a prominent and effective replacement in many applications, including construction materials, wire and cable insulation, automotive components, and consumer goods.
Mechanism of Plasticization
The function of DINP as a plasticizer is a physical, rather than chemical, process. The DINP molecules, with their relatively long and branched isononyl alkyl chains, position themselves between the long PVC polymer chains. This insertion increases the "free volume" within the polymer matrix and shields the polar attractions between the PVC chains. By reducing these intermolecular forces, the polymer chains can more easily slide past one another, which lowers the glass transition temperature (Tg) and imparts flexibility to the material. The compatibility of the plasticizer with the PVC resin is crucial; plasticizers with functional groups like aromatic rings, such as the one in DINP, are generally more compatible with PVC than those with long, plain hydrocarbon chains.
Performance Characteristics and Data
The selection of a plasticizer is critical as it dictates the final properties of the PVC product. DINP offers a balanced profile of properties, making it a versatile choice for many applications.
General and Physical Properties
DINP is a clear, colorless to light yellow, oily liquid with a slight, characteristic odor. Its higher molecular weight compared to plasticizers like DEHP contributes to its lower volatility and migration.
Table 1: General Properties of this compound (DINP)
| Property | Unit | Value | References |
|---|---|---|---|
| Chemical Formula | - | C₂₆H₄₂O₄ | |
| Molecular Weight | g/mol | ~418.6 | |
| CAS Number | - | 28553-12-0 | |
| Density (20°C) | g/cm³ | 0.970 – 0.974 | |
| Ester Content | % | ≥99.5 | |
| Acid Value | mg KOH/g | ≤0.07 | |
| Flash Point | °C | ≥190 | |
| Boiling Point | °C | 244 - 252 (@ 0.7 kPa) | |
| Viscosity (20°C) | cP | 70 - 80 |
| Water Solubility | g/mL | <0.01 (@ 20°C) | |
Mechanical Properties of DINP-Plasticized PVC
DINP imparts a unique set of mechanical properties to PVC, often striking a balance between flexibility and strength. When compared to the formerly standard DEHP, DINP-plasticized PVC tends to be stiffer but with greater tensile strength.
Table 2: Comparative Mechanical Properties of Plasticized PVC
| Property | Test Method | PVC with DINP | PVC with DEHP | Key Observations |
|---|---|---|---|---|
| Tensile Strength | ASTM D638 | Higher | Lower | PVC with DINP generally exhibits greater tensile strength. |
| Elongation at Break | ASTM D638 | Lower | Higher | DEHP typically imparts greater flexibility and elongation before fracture. |
| Young's Modulus | ASTM D638 | Higher | Lower | A higher Young's modulus indicates that DINP-plasticized PVC is typically stiffer. |
Thermal and Permanence Properties
A key advantage of DINP is its superior permanence, characterized by lower volatility and better resistance to migration compared to lower molecular weight phthalates like DOP (DEHP). This ensures the long-term stability and flexibility of the final product.
Table 3: Comparative Thermal and Permanence Properties
| Property | PVC with DINP | PVC with DOP/DEHP | Key Observations |
|---|---|---|---|
| Volatility | Lower | Higher | DINP has lower plasticizer loss during high-temperature processing and service life. |
| Heat Resistance | Good (90°C Wire Rating) | Standard (60°C Wire Rating) | DINP is suitable for applications requiring higher temperature resistance than standard DOP. |
| Cold Flexibility | Slightly Inferior | Good | DINP has slightly inferior cold resistance compared to DOP. |
| Water Extraction | Good Resistance | Lower Resistance | DINP is not easily extracted by water. |
| Oil/Solvent Extraction | Better Resistance | Lower Resistance | DINP demonstrates better resistance to extraction by common organic solvents. |
Migration Characteristics
Plasticizer migration is the process where the plasticizer leaches out of the PVC matrix. This can be influenced by temperature, the medium in contact with the PVC, and the plasticizer's molecular weight. DINP, being a higher molecular weight phthalate, generally exhibits lower migration rates than DEHP.
Table 4: Migration/Leaching Rates of Phthalates from PVC
| Phthalate (Content) | Leaching Rate (μ g/day ) | Medium | Key Observations |
|---|---|---|---|
| DINP (39%) | 0.030 | Aqueous | Leaching rates increase with decreasing hydrophobicity (DEHP > DOTP > DINP). |
| DINP (23%) | 0.014 | Aqueous | Leaching rates decrease with lower initial plasticizer content. |
| DEHP (38%) | 0.122 | Aqueous | DEHP shows a significantly higher leaching rate compared to DINP under similar conditions. |
| DINP (in children's toys) | 0.04 to 1.29 µg/10 cm²/h | Saliva Simulant | Migration varies significantly depending on the specific product formulation. |
Experimental Protocols
Evaluating the performance of DINP in PVC requires standardized testing procedures. Below are methodologies for key experiments.
Protocol for Determination of Mechanical Properties
Objective: To determine the tensile strength, elongation at break, and Young's modulus of DINP-plasticized PVC. Standard: Based on ASTM D638 or ASTM D2284.
Methodology:
-
Sample Preparation: PVC formulations with the desired concentration of DINP are prepared by mixing PVC resin, plasticizer, and other additives (stabilizers, fillers) in a high-speed mixer. The homogenous mixture is then processed (e.g., molded, extruded) into standardized dumbbell-shaped specimens.
-
Conditioning: Specimens are conditioned according to the standard's guidelines (e.g., specific temperature and humidity) to ensure consistent results.
-
Test Setup: A universal testing machine (UTM) is equipped with grips suitable for holding the specimens. An extensometer is attached to the specimen's gauge length to accurately measure elongation.
-
Procedure: The specimen is mounted securely in the UTM grips. A tensile load is applied at a constant rate of crosshead movement until the specimen fractures. The force applied and the corresponding elongation are recorded continuously throughout the test.
-
Data Analysis:
-
Tensile Strength: Calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Elongation at Break: The percentage increase in the original gauge length at the point of fracture.
-
Young's Modulus: The slope of the initial, linear portion of the stress-strain curve.
-
Protocol for Migration and Leaching Analysis
Objective: To quantify the amount of DINP that migrates from a PVC material into a liquid simulant.
Methodology:
-
Specimen Preparation: Standardized shapes (e.g., circular discs of a specified diameter) are cut from the plasticized PVC sheet. The weight and surface area are precisely measured.
-
Exposure: The specimens are fully immersed in a selected liquid simulant (e.g., water, ethanol-water mixtures, n-hexane, or specific food simulants like sunflower oil). The test is conducted in a sealed container at a controlled temperature for a specified duration (e.g., 24 hours, 10 days).
-
Extraction and Analysis: After the exposure period, the specimens are removed. An internal standard is added to the liquid simulant, which is then analyzed to determine the concentration of the leached DINP.
-
Instrumentation: The concentration of DINP in the solvent is typically determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The amount of migrated plasticizer is expressed as a percentage of the initial plasticizer content or in terms of mass per unit area (e.g., µg/cm²).
Toxicological Profile and Biocompatibility
The primary driver for replacing DEHP with DINP has been toxicological concerns. DEHP is a known endocrine disruptor, with its toxicity often linked to the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).
While considered a safer alternative, DINP is not biologically inert. Repeated oral exposure studies in rodents have identified the liver and kidney as the main target organs. However, carcinogenic effects observed in rodents are generally considered species-specific and not relevant to humans. The primary toxicity mechanism associated with DINP is the induction of oxidative stress, whereas DEHP's effects are more directly tied to endocrine disruption.
For drug development professionals and in the medical device industry, where biocompatibility is paramount, DINP is often a more suitable option than DEHP for flexible PVC components due to its lower migration and more favorable toxicological profile. However, regulations exist that limit the use of DINP in certain sensitive applications, such as in toys and childcare articles that can be placed in the mouth.
Conclusion
This compound has established itself as a highly effective and versatile general-purpose plasticizer for PVC. Its primary advantages lie in its low volatility, excellent durability, and reduced migration potential compared to lower molecular weight phthalates like DEHP. These characteristics contribute to a longer service life for the end product and a more favorable safety profile. While it may exhibit slightly reduced plasticizing efficiency and cold flexibility compared to some alternatives, DINP provides a superior overall balance of mechanical strength, thermal stability, and permanence. For researchers and professionals in fields requiring high-performance, durable, and biocompatible materials, DINP represents a well-studied and reliable choice for flexible PVC formulations.
References
- 1. DINP – A Modern Plasticizer with Wide-Ranging Applications - Cortex Chemicals [cortexch.com]
- 2. bastone-plastics.com [bastone-plastics.com]
- 3. nbinno.com [nbinno.com]
- 4. Di-ISO-Nonyl Phthalate (DINP) as a Plasticizer for PVC Material - Di-ISO-Nonyl Phthalate for PVC, DINP for PVC | Made-in-China.com [m.made-in-china.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
Diisononyl Phthalate (DINP): A Technical Guide to its Role in Polymer Flexibility and Durability
Introduction
Diisononyl phthalate (DINP) is a high-molecular-weight phthalate ester extensively utilized as a primary plasticizer in a wide array of polymers, most notably polyvinyl chloride (PVC).[1][2][3] A plasticizer is a substance incorporated into a polymer matrix to enhance its flexibility, workability, and durability.[4][5] DINP, a complex mixture of isononyl esters of phthalic acid, transforms inherently rigid polymers like PVC into malleable materials suitable for diverse applications, from wire and cable insulation to flooring and automotive components. This guide provides an in-depth technical overview of the mechanisms by which DINP imparts these properties, the quantitative effects on polymer performance, and the standard experimental protocols for evaluation.
Mechanism of Action: Enhancing Polymer Flexibility and Durability
The plasticizing effect of DINP is a physical process rooted in its molecular structure and interaction with polymer chains. Rigid polymers such as PVC are characterized by strong intermolecular forces, including van der Waals interactions and dipole-induced attractions, which hold the long polymer chains in a tightly packed, crystalline arrangement.
1. Enhancing Flexibility: DINP molecules, with their relatively long and branched alkyl chains, act as molecular lubricants. When blended with a polymer, DINP inserts itself between the polymer chains, effectively pushing them apart. This increased spacing weakens the intermolecular forces that restrict chain movement. By disrupting these secondary bonds, DINP allows the polymer chains to slide past one another more easily, which imparts flexibility to the material. A key outcome of this process is the significant reduction of the polymer's glass transition temperature (Tg), the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.
2. Ensuring Durability: The durability of a plasticized polymer is largely dependent on the permanence of the plasticizer within the polymer matrix. DINP's high molecular weight and correspondingly low volatility are critical to its performance in this regard. These characteristics ensure that DINP remains within the polymer over extended periods and under varying environmental conditions, minimizing its loss through evaporation or migration. This resistance to leaching contributes significantly to the long-term stability and longevity of the final product.
Quantitative Effects of DINP on Polymer Properties
The addition of DINP to a polymer formulation systematically alters its mechanical and thermal properties. The following table summarizes the typical quantitative impact of increasing DINP concentration on key performance indicators for PVC.
| Property | 0 phr* DINP (Rigid PVC) | 40-60 phr* DINP (Flexible PVC) | Effect of DINP |
| Tensile Strength (MPa) | ~50-60 | ~15-25 | Decreases |
| Elongation at Break (%) | ~5-10 | ~250-400 | Increases Significantly |
| Hardness (Shore A) | >100 (Shore D) | ~70-90 | Decreases |
| Glass Transition Temp. (Tg, °C) | ~80 | ~-10 to 20 | Decreases Significantly |
| Volatility (Weight Loss %) | N/A | Low | Low volatility enhances durability |
*phr: parts per hundred parts of resin by weight.
Experimental Protocols for Evaluation
Evaluating the efficacy of DINP as a plasticizer involves a series of standardized tests to quantify its effect on polymer properties.
1. Sample Preparation: Plastisol Formulation
-
Objective: To create a series of polymer compositions with varying concentrations of DINP for comparative testing.
-
Methodology:
-
Fine PVC resin particles are suspended in liquid DINP to form a paste-like substance known as a plastisol.
-
Compositions are prepared with different PVC-to-DINP ratios (e.g., measured in parts per hundred resin, phr).
-
The mixture is thoroughly blended to ensure uniform distribution of the plasticizer.
-
Entrained air is removed by placing the plastisol under a vacuum.
-
The plastisol is then fused at an elevated temperature (e.g., 160-200°C) in a mold to form a solid, flexible PVC sample. This process is also referred to as "fluxing."
-
2. Mechanical Properties Testing
-
Objective: To measure the changes in strength, flexibility, and hardness.
-
Methodologies:
-
Tensile Testing (ASTM D2284): This is a fundamental test to evaluate plasticizer efficiency.
-
Standardized dumbbell-shaped specimens are cut from the fused PVC sheets.
-
The specimens are placed in a universal testing machine (tensile tester).
-
A tensile force is applied until the specimen fails (breaks).
-
Key parameters measured include tensile strength (the maximum stress the material can withstand), elongation at break (the percentage increase in length at the point of fracture), and modulus of elasticity (a measure of stiffness).
-
-
Hardness Testing (ASTM D2240):
-
A durometer (specifically Shore A for flexible PVC) is used to measure the material's resistance to indentation.
-
The indenter of the durometer is pressed into the surface of the material, and the hardness is read from a calibrated scale.
-
-
3. Thermal Analysis
-
Objective: To determine the effect of the plasticizer on the polymer's thermal transitions.
-
Methodology:
-
Differential Scanning Calorimetry (DSC):
-
A small, weighed sample of the plasticized polymer is placed in an aluminum pan.
-
The sample is heated at a controlled rate in the DSC instrument.
-
The instrument measures the difference in heat flow required to increase the temperature of the sample and a reference.
-
A distinct change in the heat flow indicates the glass transition temperature (Tg), which is a direct measure of the plasticizer's effectiveness in increasing flexibility at lower temperatures.
-
-
4. Durability and Migration Testing
-
Objective: To assess the long-term stability of the plasticizer within the polymer.
-
Methodologies:
-
Solvent Extraction (Leaching):
-
A pre-weighed specimen of the plasticized polymer is immersed in a solvent (e.g., methanol, n-hexane) for a specified period (e.g., 24 hours).
-
The specimen is then removed, dried, and re-weighed.
-
The weight loss corresponds to the amount of plasticizer that has leached out of the material.
-
-
Volatility Test:
-
A sample is weighed and then placed in an oven at an elevated temperature (e.g., 100-130°C) for a set time.
-
The sample is cooled and re-weighed.
-
The weight loss is attributed to the evaporation of the plasticizer, indicating its volatility.
-
-
Spectroscopic Analysis (FTIR & SFG):
-
Fourier Transform Infrared Spectroscopy (FTIR) and Sum Frequency Generation (SFG) vibrational spectroscopy can be used to study the molecular interactions between the plasticizer and the polymer.
-
These advanced techniques can detect the presence of plasticizer on the surface of a polymer film, providing a highly sensitive method for monitoring migration and leaching at the molecular level.
-
-
Visualizations
References
Methodological & Application
Application Notes: Quantification of Diisononyl Phthalate (DINP) by High-Performance Liquid Chromatography (HPLC)
Introduction
Diisononyl phthalate (DINP) is a complex mixture of isomers primarily used as a plasticizer in polyvinyl chloride (PVC) and other polymers to enhance flexibility and durability. Due to its widespread use and potential for migration from consumer products, accurate quantification of DINP is crucial for regulatory compliance, quality control, and risk assessment. High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust and reliable method for the determination of DINP, particularly as it can overcome the isomer resolution challenges sometimes encountered with gas chromatography (GC) methods.[1] This document provides detailed protocols and application notes for the quantification of DINP in various matrices using HPLC.
Principle of the Method
This method involves the extraction of DINP from a sample matrix, followed by separation and quantification using reversed-phase HPLC with a photodiode array (PDA) or UV detector. The separation is based on the differential partitioning of DINP between a nonpolar stationary phase (e.g., C18 or Phenyl-Hexyl) and a polar mobile phase (typically a mixture of acetonitrile, methanol, and/or water).[2][3] Quantification is achieved by comparing the peak area of DINP in the sample chromatogram to a calibration curve generated from standards of known concentrations. The detection wavelength is typically set between 225 and 230 nm, where phthalates exhibit strong absorbance.[2][4]
Data Presentation
Table 1: Summary of HPLC Method Parameters for DINP Quantification
| Parameter | Method 1: PVC Toys | Method 2: General Polymer Matrix | Method 3: Aqueous Leachate |
| HPLC System | HPLC with Photodiode Array (PDA) Detector | UHPLC with UV Detector | HPLC with UV Detector |
| Column | Reversed-phase ODS-4 C18 | Agilent ZORBAX RRHT Eclipse Plus Phenyl Hexyl, 2.1 × 50 mm, 1.8 µm | Not Specified |
| Mobile Phase | Gradient elution with methanol and water | Water (A), Acetonitrile (B), Methanol (C) | Not Specified |
| Gradient | Not explicitly detailed | 0 min: 5% B, 5% C; 2.5 min: 45% B, 45% C | Not Specified |
| Flow Rate | Not explicitly detailed | 2 mL/min | Not Specified |
| Column Temp. | Not specified | 50 °C | Not Specified |
| Detection λ | 226 nm | 228 nm | 225 nm |
| Injection Vol. | Not specified | 1 µL | Not Specified |
Table 2: Quantitative Performance Data for DINP Analysis
| Parameter | Value | Matrix | Reference |
| Linear Range | 1-100 mg L⁻¹ | PVC Toys | |
| Limit of Detection (LOD) | 0.08 mg L⁻¹ | PVC Toys | |
| Recovery | 82.85-107.40% | PVC Toys | |
| Relative Standard Deviation (RSD) | 0.8-4.2% | PVC Toys |
Experimental Protocols
Protocol 1: Quantification of DINP in PVC Toys
This protocol is adapted from a validated method for the analysis of ten phthalates in children's PVC toys.
1. Sample Preparation (Ultrasonic Extraction)
-
Weigh approximately 1 gram of the finely cut PVC toy sample into a glass conical flask.
-
Add 50 mL of HPLC-grade methanol to the flask.
-
Place the flask in an ultrasonic bath and extract for 30 minutes at room temperature.
-
Allow the solution to cool and settle.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
2. HPLC-PDA Analysis
-
Instrument: High-Performance Liquid Chromatograph with a Photodiode Array detector.
-
Column: Reversed-phase ODS-4 C18 column.
-
Mobile Phase: A gradient of methanol and water.
-
Detection Wavelength: 226 nm.
-
Calibration: Prepare a series of DINP standard solutions in methanol in the concentration range of 1-100 mg L⁻¹. Inject the standards to generate a calibration curve.
-
Sample Analysis: Inject the filtered sample extract into the HPLC system.
-
Quantification: Identify the DINP peak based on its retention time compared to the standard. Quantify the concentration using the calibration curve.
Protocol 2: Quantification of DINP in General Polymer Matrices
This protocol is based on a method for analyzing phthalates in plastic toys.
1. Sample Preparation (Solvent Dissolution and Precipitation)
-
Weigh approximately 0.05 g of the crushed polymer sample into a glass vial.
-
Add 5 mL of tetrahydrofuran (THF) and vortex until the polymer is completely dissolved.
-
Slowly add 10 mL of methanol to the solution while stirring to precipitate the polymer.
-
Cool the mixture for 1 hour to ensure complete precipitation.
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove the precipitated polymer.
-
The filtrate is ready for HPLC analysis.
2. HPLC-UV Analysis
-
Instrument: Agilent 1290 Infinity Method Development Solution or equivalent.
-
Column: Agilent ZORBAX RRHT Eclipse Plus Phenyl Hexyl, 2.1 × 50 mm, 1.8 µm.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
C: Methanol
-
-
Gradient: Start with 5% B and 5% C, ramping to 45% B and 45% C at 2.5 minutes.
-
Flow Rate: 2 mL/min.
-
Column Temperature: 50 °C.
-
Detection: 228 nm.
-
Injection Volume: 1 µL.
-
Calibration and Quantification: Follow the procedure outlined in Protocol 1, using appropriate standard concentrations.
Visualizations
Caption: Experimental workflow for DINP quantification by HPLC.
Caption: Logical steps in the HPLC analysis of DINP.
References
Application Notes and Protocols for Diisononyl Phthalate (DINP) Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of various matrices for the analysis of Diisononyl phthalate (DINP), a commonly used plasticizer. The following sections outline established techniques, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and Dispersive Liquid-Liquid Microextraction (DLLME).
Introduction
This compound (DINP) is a high-molecular-weight phthalate ester used as a plasticizer in a wide range of PVC products and other plastics.[1][2] Due to its potential for migration from consumer products, environmental contamination, and possible adverse health effects, accurate and reliable analytical methods for its determination are crucial.[1][3][4] Sample preparation is a critical step in the analytical workflow, aiming to extract and concentrate DINP from complex matrices while removing interfering substances. The choice of sample preparation technique depends on the sample matrix, the required limit of detection, and the available instrumentation.
A significant challenge in phthalate analysis is the ubiquitous nature of these compounds, leading to a high risk of background contamination during sample collection, preparation, and analysis. Therefore, it is imperative to use phthalate-free labware and high-purity solvents and to process procedural blanks with each sample batch to ensure data quality.
Sample Preparation Techniques
This document details four commonly employed sample preparation techniques for DINP analysis.
Liquid-Liquid Extraction (LLE)
LLE is a conventional and widely used technique for extracting analytes from aqueous samples based on their differential solubility in two immiscible liquid phases. For the extraction of relatively non-polar compounds like DINP from an aqueous matrix, a water-immiscible organic solvent is used. The efficiency of the extraction is influenced by factors such as the choice of solvent, pH, and the solvent-to-sample ratio.
Materials:
-
Separatory funnel (glass, with PTFE stopcock)
-
Glassware (beakers, flasks, vials) - pre-cleaned and solvent-rinsed
-
Extraction solvent (e.g., n-hexane, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Internal standard solution (e.g., labeled DINP)
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Collection: Collect the aqueous sample in a pre-cleaned glass container. To minimize phthalate contamination, avoid using plastic containers.
-
Sample Measurement: Accurately measure a known volume of the aqueous sample (e.g., 100 mL) and transfer it to a separatory funnel.
-
Internal Standard Spiking: Spike the sample with a known amount of an appropriate internal standard.
-
pH Adjustment (if necessary): Adjust the pH of the sample as required by the specific analytical method.
-
Extraction:
-
Add a measured volume of the extraction solvent (e.g., 50 mL of n-hexane) to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the pressure by inverting the funnel and opening the stopcock.
-
Allow the layers to separate.
-
-
Collection of Organic Phase:
-
Carefully drain the lower aqueous layer.
-
Collect the upper organic layer into a clean glass flask.
-
-
Repeat Extraction: Repeat the extraction process (steps 5 and 6) two more times with fresh portions of the extraction solvent. Combine all organic extracts.
-
Drying the Extract: Pass the combined organic extract through a glass funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the dried extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Analysis: The concentrated extract is now ready for instrumental analysis (e.g., GC-MS or LC-MS).
Caption: Workflow for Solid-Phase Extraction of DINP.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method involves an initial extraction with an organic solvent, followed by a partitioning step using salts and a cleanup step using dispersive solid-phase extraction (dSPE). It is a versatile technique applicable to a wide range of matrices, including food and consumer products.
Materials:
-
Homogenizer
-
Centrifuge tubes (50 mL)
-
Acetonitrile (extraction solvent)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
dSPE cleanup tubes containing sorbents (e.g., PSA, C18)
-
Centrifuge
Procedure:
-
Sample Homogenization: Homogenize a representative portion of the solid sample (e.g., 10-15 g).
-
Extraction:
-
Weigh the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts.
-
Shake vigorously for 1 minute and then centrifuge.
-
-
Cleanup (dSPE):
-
Take an aliquot of the supernatant (acetonitrile extract).
-
Transfer it to a dSPE cleanup tube containing the appropriate sorbents (e.g., PSA for removing polar interferences, C18 for removing non-polar interferences).
-
Vortex for 30 seconds and then centrifuge.
-
-
Analysis: The final extract is ready for instrumental analysis.
Workflow for QuEChERS
Caption: Workflow for the QuEChERS method.
Dispersive Liquid-Liquid Microextraction (DLLME)
DLLME is a miniaturized LLE technique that uses a small amount of extraction solvent and a disperser solvent. The disperser solvent is miscible with both the aqueous sample and the extraction solvent, creating a cloudy solution of fine droplets of the extraction solvent, which enhances the extraction efficiency.
Materials:
-
Conical-bottom glass centrifuge tubes
-
Microsyringe
-
Disperser solvent (e.g., acetone, acetonitrile, methanol)
-
Extraction solvent (e.g., tetrachloroethylene, chlorobenzene)
-
Centrifuge
Procedure:
-
Sample Preparation: Place a known volume of the aqueous sample (e.g., 5 mL) into a conical-bottom centrifuge tube.
-
Solvent Mixture Preparation: Prepare a mixture of the disperser solvent (e.g., 1.0 mL of acetone) and the extraction solvent (e.g., 8.0 µL of tetrachloroethylene).
-
Injection and Extraction: Rapidly inject the solvent mixture into the aqueous sample using a syringe. A cloudy solution will form.
-
Centrifugation: Centrifuge the cloudy solution (e.g., at 4000 rpm for 5 minutes). The fine droplets of the extraction solvent will sediment at the bottom of the tube.
-
Collection and Analysis: Collect the sedimented organic phase (a few microliters) using a microsyringe and inject it into the analytical instrument.
Workflow for Dispersive Liquid-Liquid Microextraction (DLLME)
Caption: Workflow for Dispersive Liquid-Liquid Microextraction.
Data Presentation: Performance of Sample Preparation Techniques
The following tables summarize the quantitative data for the different sample preparation techniques for phthalate analysis, including DINP where specified.
Table 1: Liquid-Liquid Extraction (LLE) Performance Data
| Analyte | Matrix | Recovery (%) | LOD | LOQ | Reference |
| Phthalates | Environmental Waters | >80% | 0.12 - 0.50 µg/L | - | |
| Phthalates | Honey | - | - | - |
Table 2: Solid-Phase Extraction (SPE) Performance Data
| Analyte | Matrix | Recovery (%) | RSD (%) | LOD | LOQ | Reference |
| DINP | Drinking Water | 105.56 | 11.34 | - | - | |
| Phthalates | Water | 83 - 96 | - | - | - |
Table 3: QuEChERS Performance Data
| Analyte | Matrix | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| 20 Phthalates | Breast Milk | 83.3 - 123.3 | 0.2 - 7.6 | 0.004 - 1.3 | - | |
| Phthalates | Pork & Chicken | 98.3 - 99.8 | - | - | - | |
| Phthalates | Mussel | 79 - 108 | 4.9 - 12.1 | - | 0.53 - 38.0 | |
| trans-Resveratrol | Grapes | 75.1 - 99.7 | 0.9 - 4 | 3 | 10 |
Table 4: Dispersive Liquid-Liquid Microextraction (DLLME) Performance Data
| Analyte | Matrix | Recovery (%) | Precision/RSD (%) | LOD | LOQ | Reference |
| 7 Phthalates | Hot Beverages | 66.7 - 101.2 | <6.3 (precision) | - | - | |
| 7 Phthalate Metabolites | Plasma | - | 4.8 - 6.8 | 1.21 - 2.09 ng/mL | - |
Conclusion
The selection of an appropriate sample preparation technique is paramount for the accurate and reliable analysis of this compound. LLE remains a robust and fundamental technique, particularly for liquid samples. SPE offers higher selectivity and concentration factors. The QuEChERS method provides a rapid and high-throughput option for a wide variety of sample matrices. DLLME is an attractive green alternative that significantly reduces solvent consumption. The choice of method should be guided by the specific analytical requirements, matrix complexity, and available resources. Careful validation of the chosen method is essential to ensure data quality and reliability in research, clinical, and industrial settings.
References
Application Notes and Protocols for the Quantification of Diisononyl Phthalate (DINP) Metabolites in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisononyl phthalate (DINP) is a high molecular weight phthalate widely used as a plasticizer in a variety of consumer products. Due to its widespread use, there is a growing interest in assessing human exposure to DINP. Biomonitoring of DINP metabolites in urine is the most reliable method for determining internal exposure levels. This document provides detailed application notes and protocols for the quantification of major DINP metabolites in human urine, primarily focusing on its oxidative metabolites which are considered more sensitive and specific biomarkers than the simple monoester, mono-isononyl phthalate (MINP).[1][2] The primary oxidative metabolites include mono-hydroxyisononyl phthalate (MHINP), mono-oxoisononyl phthalate (MOINP), and mono-carboxyisooctyl phthalate (MCIOP).[1][2]
Metabolic Pathway of this compound (DINP)
DINP is a complex mixture of isomers.[1] Upon ingestion, inhalation, or dermal absorption, DINP is rapidly metabolized. The initial step involves hydrolysis to its primary metabolite, mono-isononyl phthalate (MINP). MINP is then further oxidized in the liver to form secondary, oxidative metabolites, including MHINP, MOINP, and MCIOP. These hydrophilic metabolites are then conjugated with glucuronic acid and excreted in the urine. Monitoring these oxidative metabolites provides a more accurate assessment of DINP exposure as they are more abundant in urine than MINP.
Caption: Metabolic pathway of this compound (DINP) in the human body.
Quantitative Data of DINP Metabolites in Urine
The following tables summarize urinary concentrations of DINP metabolites from various studies. These values can serve as a reference for researchers assessing exposure levels in different populations.
Table 1: Urinary Concentrations of DINP Metabolites in the General Adult Population (ng/mL)
| Metabolite | Study Population (n) | Geometric Mean (GM) | 95th Percentile | Detection Frequency (%) | Reference |
| MHINP | U.S. Adults (129) | 1.83 | 11.4 | 100 | |
| MOINP | U.S. Adults (129) | 0.81 | 4.88 | 100 | |
| MCIOP | U.S. Adults (129) | 1.14 | 7.15 | 100 | |
| MINP | U.S. Adults (129) | N/A (<60% detection) | 1.13 | 41.9 | |
| OH-MINP | German Adults (25) | 14.9 (mean) | - | - | |
| oxo-MINP | German Adults (25) | 8.9 (mean) | - | - | |
| carboxy-MINP | German Adults (25) | 16.4 (mean) | - | - | |
| MCOP | U.S. General Population (2,548) | - | 134.1 (µg/L) | 95.2 | |
| MNP | U.S. General Population (2,548) | - | < LOD | 12.9 |
Note: MCOP (Monocarboxyisooctyl phthalate) is another name for MCIOP. OH-MINP, oxo-MINP, and carboxy-MINP are general terms for hydroxylated, oxidized, and carboxylated MINP metabolites, respectively.
Experimental Protocol: Quantification of DINP Metabolites in Urine by LC-MS/MS
This protocol outlines a robust method for the simultaneous quantification of DINP metabolites in human urine using online solid-phase extraction (SPE) coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
Experimental Workflow
Caption: Experimental workflow for DINP metabolite quantification in urine.
Materials and Reagents
-
Standards: Analytical standards of DINP metabolites (MHINP, MOINP, MCIOP, MINP) and their corresponding isotope-labeled internal standards (e.g., ¹³C₄-labeled).
-
Enzyme: β-glucuronidase from E. coli.
-
Buffers: Ammonium acetate buffer (pH 6.5).
-
Solvents: HPLC-grade methanol, acetonitrile, and water.
-
Reagents: Acetic acid.
-
Urine Samples: Collected in phthalate-free containers and stored at -20°C or lower.
Sample Preparation
-
Thawing and Centrifugation: Thaw urine samples at room temperature. Centrifuge at approximately 3000 x g for 10 minutes to pellet any precipitate.
-
Aliquoting: Transfer 1.0 mL of the urine supernatant to a clean tube.
-
Internal Standard Spiking: Add a solution containing the isotope-labeled internal standards for each target analyte to the urine sample.
-
Enzymatic Hydrolysis:
-
Add ammonium acetate buffer (pH 6.5) to the sample.
-
Add β-glucuronidase solution.
-
Incubate the mixture at 37°C for at least 90 minutes to deconjugate the glucuronidated metabolites.
-
Online Solid-Phase Extraction (SPE) and LC-MS/MS Analysis
This procedure is typically performed using an automated online SPE system coupled directly to the LC-MS/MS.
-
Sample Loading: The prepared urine sample is injected into the online SPE system.
-
SPE Cleanup:
-
The sample is loaded onto an SPE column (e.g., a silica-based monolithic column).
-
The column is washed with an aqueous solution (e.g., 0.1% acetic acid in water) to remove interferences like salts and urea.
-
-
Elution and Chromatographic Separation:
-
The retained analytes are eluted from the SPE column and transferred to the analytical HPLC column (e.g., a C18 column) using the HPLC mobile phase gradient.
-
A typical gradient involves a mobile phase of water with 0.1% acetic acid and a mobile phase of acetonitrile or methanol with 0.1% acetic acid.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC column is introduced into the tandem mass spectrometer.
-
The mass spectrometer is operated in negative ion electrospray ionization (ESI) mode.
-
Detection is performed using Multiple Reaction Monitoring (MRM), monitoring specific precursor-to-product ion transitions for each analyte and its internal standard.
-
Table 2: Example LC-MS/MS Parameters
| Parameter | Setting |
| LC System | Agilent 1260 RRLC or equivalent |
| Analytical Column | Zorbax Eclipse XDB-C18 (150 x 2.1 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 10 - 100 µL |
| MS System | Agilent 6400 Series Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Quality Control
-
Calibration Curve: A multi-point calibration curve should be prepared using standards in a matrix similar to the samples (e.g., synthetic urine or pooled urine with low levels of target analytes).
-
Quality Control Samples: Low, medium, and high concentration quality control samples should be analyzed in each batch to ensure accuracy and precision.
-
Blanks: Method blanks should be included to monitor for contamination.
Conclusion
The quantification of DINP oxidative metabolites in urine using online SPE-LC-MS/MS is a sensitive, specific, and reliable method for assessing human exposure to DINP. The use of isotope-labeled internal standards is crucial for accurate quantification. By following the detailed protocols and utilizing the reference data provided, researchers can obtain high-quality data for exposure assessment and toxicological studies.
References
Application Notes and Protocols for Diisononyl Phthalate (DINP) in Flexible PVC Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Diisononyl Phthalate (DINP) as a primary plasticizer in flexible Polyvinyl Chloride (PVC) products. This document includes detailed information on its mechanism of action, applications, and relevant experimental protocols for performance evaluation.
Introduction to this compound (DINP)
This compound (DINP) is a high molecular weight phthalate ester primarily used to impart flexibility and durability to PVC.[1] It is a clear, colorless, and nearly odorless liquid that is highly compatible with PVC resin.[2] As a general-purpose plasticizer, DINP offers a good balance of cost-effectiveness, processability, and performance, making it a widely used alternative to other phthalates like Di(2-ethylhexyl) phthalate (DEHP).[3][4]
DINP's primary function is to reduce the intermolecular forces between PVC polymer chains, thereby lowering the glass transition temperature (Tg) and increasing the material's flexibility and softness.[5] Its low volatility and high permanence contribute to the longevity of the final product by minimizing plasticizer migration.
Key Applications of DINP in Flexible PVC
DINP is utilized in a vast array of flexible PVC applications across numerous industries due to its favorable properties.
-
Construction: In the construction sector, DINP is integral to the production of roofing membranes, resilient flooring and wall coverings, and wire and cable insulation. Its durability and resistance to weathering enhance the lifespan of these building materials.
-
Automotive: The automotive industry relies on DINP for manufacturing interior components such as dashboards, door panels, and under-the-hood parts that require flexibility and resilience.
-
Electrical and Electronics: Due to its good dielectric properties, DINP is a preferred choice for the insulation and jacketing of electrical wires and cables.
-
Consumer Goods: DINP is found in a variety of consumer products, including synthetic leather, garden hoses, footwear, and coated fabrics.
Mechanism of Action: The Free Volume Theory
The plasticizing effect of DINP in PVC is best explained by the "free volume theory". This theory posits that plasticizers increase the unoccupied space, or "free volume," between polymer chains.
In its rigid state, PVC polymer chains are tightly packed with strong intermolecular forces, resulting in limited mobility. The introduction of DINP molecules, which are smaller than the polymer chains, increases the free volume within the polymer matrix. This increased space facilitates the movement of the PVC chains past one another, leading to a more flexible and less brittle material.
Caption: Mechanism of PVC Plasticization by DINP.
Quantitative Data Presentation
The performance of DINP as a plasticizer can be quantified through various analytical techniques. The following tables summarize key data points for DINP and its effect on PVC properties.
Table 1: Typical Physical and Chemical Properties of DINP
| Property | Value |
| Purity | ≥99.5% |
| Appearance | Colorless to Light Yellow Liquid |
| Specific Gravity (20/20°C) | 0.975 ± 0.005 |
| Acid Value (mg KOH/g) | ≤0.05 |
| Flash Point | ≥210°C |
| Volume Resistivity (Ω·cm) | ≥2.0 x 10⁹ |
| Data sourced from multiple supplier technical datasheets. |
Table 2: Comparative Mechanical Properties of PVC Plasticized with DINP vs. DEHP
| Property | Test Method | PVC with DEHP | PVC with DINP | Key Observations |
| Tensile Strength | ASTM D638 | Lower | Higher | PVC plasticized with DINP tends to exhibit greater tensile strength compared to DEHP formulations. |
| Elongation at Break | ASTM D638 | Higher | Lower | DEHP generally imparts greater flexibility and elongation before breakage. |
| Young's Modulus | ASTM D638 | Lower | Higher | PVC with DINP is typically stiffer than PVC plasticized with DEHP, as indicated by a higher Young's modulus. |
Table 3: Migration of DINP from PVC Products
| Product Type | Simulant | Migration Rate |
| Teethers and Squeeze Toys | Saliva Simulant | 0.04 to 1.29 µg/10 cm²/h |
| Data from a study on children's products. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to assess the performance of DINP-plasticized PVC.
Protocol for Determining Tensile Properties of Plasticized PVC
Objective: To measure the tensile strength, elongation at break, and Young's modulus of DINP-plasticized PVC films according to ASTM D638 or ASTM D882 standards.
Materials and Equipment:
-
Universal Testing Machine (UTM) with appropriate load cells.
-
Pneumatic or mechanical grips.
-
Extensometer (for precise strain measurement).
-
Die cutter for preparing dumbbell-shaped specimens (ASTM D638) or a sharp blade for rectangular strips (ASTM D882).
-
Micrometer for thickness measurement.
-
Conditioning chamber (23 ± 2 °C and 50 ± 5 % relative humidity).
Procedure:
-
Specimen Preparation:
-
Prepare flat sheets of PVC with varying concentrations of DINP.
-
For materials thicker than 1.0 mm, use a die cutter to prepare at least five dumbbell-shaped specimens as per ASTM D638 specifications.
-
For thin films (less than 1.0 mm), cut at least five rectangular strips according to ASTM D882 dimensions.
-
Measure the width and thickness of the narrow section of each specimen at three points and record the average.
-
-
Conditioning:
-
Condition the prepared specimens for at least 40 hours at 23 ± 2 °C and 50 ± 5 % relative humidity before testing.
-
-
Testing:
-
Set the crosshead speed of the UTM as specified in the relevant ASTM standard.
-
Securely clamp the specimen in the grips of the UTM, ensuring it is aligned vertically.
-
If using an extensometer, attach it to the gauge length of the specimen.
-
Start the test and record the applied force and the elongation of the specimen until it fractures.
-
-
Data Analysis:
-
From the stress-strain curve, calculate the following for each specimen:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.
-
-
Calculate the average and standard deviation for the set of specimens.
-
Protocol for Measuring Plasticizer Migration (Extraction Method)
Objective: To quantify the amount of DINP that migrates from a PVC sample into a liquid simulant over a specified time and temperature.
Materials and Equipment:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Glass vials with inert caps.
-
Analytical balance.
-
Temperature-controlled incubator or water bath.
-
Food simulants (e.g., distilled water, 10% ethanol, 3% acetic acid, olive oil) or other relevant solvents.
-
DINP analytical standard.
Procedure:
-
Sample Preparation:
-
Cut the plasticized PVC material into specimens of known surface area (e.g., circular discs).
-
Clean the surface of the specimens to remove any external contaminants and weigh them accurately.
-
-
Extraction:
-
Place a specimen in a glass vial and add a precise volume of the chosen liquid simulant, ensuring the sample is fully submerged.
-
Seal the vial and place it in the incubator at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours).
-
-
Analysis:
-
After the incubation period, carefully remove the PVC specimen from the vial.
-
Take a known aliquot of the extraction solvent for analysis.
-
Prepare a series of calibration standards of DINP in the same solvent.
-
Analyze the calibration standards and the sample extract using a validated GC-MS or HPLC-UV method.
-
-
Quantification and Reporting:
-
Generate a calibration curve by plotting the instrument response against the concentration of the standards.
-
Determine the concentration of DINP in the sample extract from the calibration curve.
-
Calculate the total amount of migrated DINP and report it as mass per unit surface area of the PVC sample (e.g., µg/cm²).
-
Protocol for Thermal Analysis of Plasticized PVC
Objective: To evaluate the thermal stability and the effect of DINP on the glass transition temperature (Tg) of PVC using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
5.3.1 Thermogravimetric Analysis (TGA)
Procedure:
-
Accurately weigh 5-10 mg of the plasticized PVC sample into a TGA crucible.
-
Place the crucible in the TGA instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a controlled nitrogen atmosphere.
-
Record the weight loss of the sample as a function of temperature. The initial weight loss is typically associated with the volatilization of the plasticizer.
5.3.2 Differential Scanning Calorimetry (DSC)
Procedure:
-
Accurately weigh 5-10 mg of the plasticized PVC sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range (e.g., -50°C to 150°C).
-
Record the heat flow to the sample relative to the reference. The glass transition (Tg) will appear as a step change in the baseline of the DSC thermogram.
Experimental Workflow Diagram
Caption: Workflow for Evaluating DINP in PVC.
References
Application Notes and Protocols: The Use of Diisononyl Phthalate (DINP) in Wire and Cable Insulation
Introduction
Diisononyl phthalate (DINP) is a high-molecular-weight phthalate ester predominantly used as a plasticizer in flexible polyvinyl chloride (PVC) formulations.[1][2] Its primary function in the wire and cable industry is to impart flexibility, durability, and longevity to the PVC insulation and jacketing materials.[3][4] As a general-purpose plasticizer, DINP offers a balanced profile of performance and cost-effectiveness, making it a staple in numerous applications, from building wiring and automotive cables to appliance cords.[5] Its low volatility and high permanence ensure that the insulation maintains its mechanical integrity and electrical properties over an extended service life, even under varying environmental and thermal stresses. These application notes provide a comprehensive overview of DINP's role, performance characteristics, and relevant testing protocols for its use in PVC wire and cable insulation.
Application Notes
Mechanism of Plasticization
In its rigid state, PVC is a brittle polymer due to strong intermolecular forces between the polymer chains. DINP, with its chemical formula C26H42O4, functions by embedding its large, flexible molecules between these PVC chains. This intercalation increases the free volume and reduces the polymer-polymer interactions, thereby lowering the glass transition temperature (Tg). The result is a more flexible, pliable, and processable material suitable for wire and cable applications.
Key Performance Characteristics
-
Electrical Properties: DINP contributes to the excellent dielectric properties of PVC, which are critical for insulation. It helps maintain high insulation resistance and dielectric strength, preventing current leakage and ensuring signal integrity. The volume resistivity of plasticized PVC, a key measure of its insulating capability, is influenced by the type and concentration of the plasticizer used.
-
Mechanical Flexibility and Durability: The primary role of DINP is to enhance the flexibility of PVC, allowing cables to be bent and routed without cracking. This flexibility is maintained over a wide temperature range. Furthermore, DINP's high permanence ensures the material resists abrasion and mechanical stress throughout its operational life.
-
Thermal Stability and Aging: DINP has lower volatility compared to older, low-molecular-weight phthalates, which means it is less prone to migrating out of the PVC matrix at elevated temperatures. This property is crucial for appliance wiring and other applications with higher operating temperatures, as it prevents the insulation from becoming brittle over time.
-
Chemical and Environmental Resistance: PVC compounds formulated with DINP exhibit good resistance to extraction by water, oils, and various chemicals, ensuring the long-term stability and safety of the insulation in harsh environments.
Regulatory and Safety Profile
The toxicological profile of DINP has been extensively reviewed by global regulatory bodies. In animal studies, DINP exhibits low acute toxicity. The U.S. Environmental Protection Agency (EPA) has conducted a risk evaluation under the Toxic Substances Control Act (TSCA), determining that DINP presents an unreasonable risk of injury to health under specific exposure scenarios, particularly to workers exposed to mists during the spraying of DINP-containing products. The EPA has also noted that DINP can cause developmental toxicity and harm the developing male reproductive system, a phenomenon known as "phthalate syndrome". In 2023, the EPA added a DINP category to the list of toxic chemicals subject to reporting under the Emergency Planning and Community Right-to-Know Act (EPCRA). In California, DINP is listed under Proposition 65 as a chemical known to the state to cause cancer, which requires warning labels on products containing it. It is important to note that regulatory bodies have also stated that DINP poses no threat to human health at typical exposure levels.
Data Presentation
The performance of DINP in PVC wire and cable insulation is quantified through various electrical, mechanical, and thermal tests.
Table 1: Comparative Mechanical Properties of Plasticized PVC
| Plasticizer (phr*) | Tensile Strength (MPa) | Elongation (%) |
|---|---|---|
| 50 phr, DINP | 19.8 | 374 |
| 52 phr, DIDP | 19.3 | 383 |
| 60 phr, DINP | 16.0 | 389 |
| 65 phr, DIDP | 15.5 | 400 |
Source: Data synthesized from comparative tests. *phr: parts per hundred resin
Table 2: Typical Electrical Properties of Plasticized PVC
| Property | DINP-Plasticized PVC | Unplasticized PVC | Test Method (Typical) |
|---|---|---|---|
| Volume Resistivity (Ω·cm) | 1010 - 1016 | > 1016 | ASTM D257 |
| Dielectric Constant (@ 1 kHz) | ~4.9 - 5.0 | ~4.0 | ASTM D150 |
| Dielectric Strength (kV/mm) | > 15 | > 20 | ASTM D149 |
Source: Data compiled from multiple sources.
Table 3: Temperature Ratings for Wires with Phthalate Plasticizers
| Temperature Rating | Recommended Plasticizer(s) |
|---|---|
| 60°C | DOP, DINP, DIDP |
| 75°C | DINP, DIDP, DTDP |
| 80°C+ | DINP/DIDP Blends, DIDP, TOTM |
Source: Data compiled from industry formulation guides.
Experimental Protocols
Detailed methodologies are essential for evaluating the performance of DINP in wire and cable insulation.
Protocol 1: Preparation of DINP-Plasticized PVC Compound
Objective: To prepare a standardized PVC compound plasticized with DINP for subsequent performance testing.
Materials:
-
PVC resin (e.g., K-value 67-70)
-
This compound (DINP)
-
Thermal stabilizer (e.g., lead-based or mixed metal)
-
Filler (e.g., calcium carbonate)
-
Lubricants (internal and external)
Procedure:
-
Pre-dry the PVC resin and filler to remove any residual moisture.
-
In a high-speed mixer, add the PVC resin and thermal stabilizer. Mix until the temperature reaches approximately 60°C.
-
Slowly add the DINP plasticizer to the mixture while continuing to mix.
-
Once the plasticizer is fully absorbed, add the filler and lubricants.
-
Continue mixing until a homogenous, free-flowing dry blend is achieved and the temperature reaches approximately 110-120°C.
-
Discharge the compound into a cooling mixer and cool to below 45°C before storage.
-
The resulting compound is ready for extrusion onto a conductor.
Protocol 2: Evaluation of Electrical Properties
Objective: To measure the key electrical insulation properties of the DINP-plasticized PVC.
A. Volume Resistivity (ASTM D257)
-
Prepare flat sheet samples of the PVC compound by compression molding or take tubular sections of the insulation.
-
Condition the samples for 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.
-
Place the sample in a three-electrode fixture connected to a megohmmeter.
-
Apply a specified DC voltage (e.g., 500 V) for 60 seconds.
-
Record the resistance reading and calculate the volume resistivity using the sample's dimensions and the electrode configuration. A higher value indicates better insulation.
B. Dielectric Strength (ASTM D149)
-
Place a conditioned sample between two electrodes in an insulating oil bath to prevent flashover.
-
Apply an AC voltage at a uniform rate of increase (e.g., 500 V/second) until breakdown occurs.
-
The voltage at which breakdown occurs is recorded.
-
Dielectric strength is calculated by dividing the breakdown voltage by the thickness of the sample.
Protocol 3: Evaluation of Mechanical Properties (ASTM D638)
Objective: To determine the tensile strength and elongation at break, which indicate the material's strength and flexibility.
Procedure:
-
Cut dumbbell-shaped specimens from compression-molded sheets or tubular insulation samples.
-
Condition the specimens as per the standard.
-
Mount a specimen in the grips of a universal testing machine (tensometer).
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen ruptures.
-
Record the maximum load reached (for tensile strength) and the extension at the point of rupture (for elongation).
-
Calculate tensile strength by dividing the maximum load by the original cross-sectional area.
-
Calculate elongation at break as the percentage change in length from the original gauge length.
Protocol 4: Assessment of Thermal Aging and Plasticizer Permanence
Objective: To evaluate the long-term thermal stability by measuring the loss of plasticizer and the retention of mechanical properties after heat aging.
Procedure:
-
Measure the initial mass and mechanical properties (tensile strength and elongation) of several specimens as per Protocol 3.
-
Place the specimens in a circulating air oven at a specified elevated temperature (e.g., 100°C or 136°C, depending on the wire's temperature rating).
-
Remove sets of specimens at predetermined time intervals (e.g., 24, 48, 168 hours).
-
After cooling to room temperature, re-weigh the specimens to determine the percentage of weight loss, which primarily corresponds to plasticizer volatilization.
-
Conduct mechanical tests on the aged specimens to determine the percentage retention of tensile strength and elongation. A high retention of properties indicates good thermal stability.
References
Application Notes and Protocols: Diisononyl Phthalate (DINP) in Adhesives and Sealants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisononyl phthalate (DINP) is a high-molecular-weight phthalate plasticizer integral to the formulation of a wide array of adhesives and sealants.[1][2] As an additive, DINP enhances the flexibility, durability, and workability of polymer systems, making it a critical component in achieving desired performance characteristics.[1][3] Its primary function is to lower the glass transition temperature (Tg) and elastic modulus of the polymer matrix, which prevents cracking and delamination under stress.[1] This document provides detailed application notes, experimental protocols, and performance data related to the use of DINP in adhesive and sealant formulations.
DINP is a versatile plasticizer compatible with various polymers commonly used in adhesives and sealants, including polyvinyl chloride (PVC), acrylics, and polyurethanes. Key properties that make DINP a preferred choice include its low volatility, high permanence (resistance to migration), and good resistance to weathering, water, and oils. The typical concentration of plasticizers like DINP in adhesive and sealant formulations can range from 5% to 50% by weight, depending on the desired properties of the end product.
Data Presentation: Performance Characteristics of DINP-Modified Formulations
The incorporation of DINP into adhesive and sealant formulations significantly impacts their physical and mechanical properties. The following tables summarize the expected effects of DINP on key performance indicators.
Table 1: Effect of DINP on the Physical Properties of Adhesives and Sealants
| Property | Effect of DINP Addition | Typical Test Method |
| Viscosity | Generally decreases in hot-melt and 100% solids systems; may increase in polymeric emulsions. | ASTM D1084 |
| Hardness (Shore A) | Decreases with increasing DINP concentration. | ASTM D2240 |
| Glass Transition Temp (Tg) | Significantly lowered. | Dynamic Mechanical Analysis (DMA) |
| Low-Temperature Flexibility | Improved, preventing brittleness at cold temperatures. | ASTM D1053 |
| Plasticizer Migration | Low due to high permanence. | ASTM D7888 |
Table 2: Effect of DINP on the Mechanical Properties of Adhesives and Sealants
| Property | Effect of DINP Addition | Typical Test Method |
| Tensile Strength | Generally decreases. | ASTM D638 |
| Elongation at Break | Increases, indicating greater flexibility. | ASTM D638 |
| Peel Strength | Can be improved due to increased flexibility. | ASTM D903 |
| Shear Strength | May decrease as the formulation becomes softer. | ASTM D1002 |
| Impact Resistance | Improved. | ASTM D950 |
Experimental Protocols
Detailed methodologies for the formulation and evaluation of DINP-containing adhesives and sealants are provided below. These protocols are based on industry-standard testing methods.
Protocol 1: Preparation of a PVC Plastisol Sealant with DINP
Objective: To prepare a flexible PVC plastisol sealant incorporating DINP as the primary plasticizer.
Materials:
-
PVC dispersion resin
-
This compound (DINP)
-
Heat stabilizer (e.g., mixed metal soaps)
-
Filler (e.g., calcium carbonate)
-
Adhesion promoter (optional)
-
Pigment (optional)
Equipment:
-
High-shear mixer
-
Vacuum desiccator
-
Beakers and mixing vessels
-
Spatulas
-
Analytical balance
Procedure:
-
In a mixing vessel, weigh the required amount of DINP.
-
With slow stirring, add the heat stabilizer and any other liquid additives to the DINP and mix until homogeneous.
-
Gradually add the PVC resin to the liquid mixture under continuous, low-speed mixing. Ensure the resin is well-dispersed and avoid the formation of lumps.
-
Once the PVC resin is fully wetted, add the filler, adhesion promoter, and pigment (if any).
-
Increase the mixing speed to high shear for 5-10 minutes to achieve a smooth, homogeneous paste.
-
De-aerate the plastisol by placing it in a vacuum desiccator until all air bubbles are removed.
-
Store the prepared plastisol in a sealed container at room temperature.
Protocol 2: Evaluation of Peel Strength (ASTM D903)
Objective: To determine the 180° peel strength of a flexible adhesive formulation containing DINP.
Materials:
-
Prepared adhesive formulation
-
Flexible substrate (e.g., plasticized vinyl film)
-
Rigid substrate (e.g., stainless steel, aluminum, or glass panel)
-
Solvent for cleaning substrates
Equipment:
-
Universal testing machine with a peel test fixture
-
Specimen cutter
-
Roller for specimen preparation
-
Controlled environment chamber (for conditioning)
Procedure:
-
Substrate Preparation: Thoroughly clean the surfaces of both the flexible and rigid substrates with a suitable solvent to remove any contaminants. Allow the substrates to dry completely.
-
Adhesive Application: Apply a uniform film of the prepared adhesive onto the rigid substrate.
-
Bonding: Carefully place the flexible substrate onto the adhesive-coated rigid substrate. Use a roller to apply firm pressure and ensure intimate contact and a uniform bond line thickness.
-
Curing and Conditioning: Allow the bonded assembly to cure under the conditions specified for the adhesive (e.g., time, temperature, humidity). Condition the specimens at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours.
-
Specimen Preparation: Cut the bonded assembly into test strips of a specified width (typically 25 mm).
-
Testing:
-
Clamp the rigid substrate in the stationary grip of the universal testing machine.
-
Fold back the free end of the flexible substrate and clamp it in the movable grip, creating a 180° peel angle.
-
Set the machine to a constant rate of peel (e.g., 152 mm/min).
-
Start the test and record the force required to peel the flexible substrate from the rigid substrate over a specified distance.
-
-
Data Analysis: Calculate the average peel strength in Newtons per meter (N/m) or pounds per inch (lbf/in).
Protocol 3: Measurement of Glass Transition Temperature (Tg) by DMA
Objective: To determine the effect of DINP concentration on the glass transition temperature of an adhesive film using Dynamic Mechanical Analysis (DMA).
Materials:
-
Cured films of the adhesive with varying concentrations of DINP.
Equipment:
-
Dynamic Mechanical Analyzer (DMA) with a film tension or shear clamp.
-
Liquid nitrogen for sub-ambient temperature control.
Procedure:
-
Sample Preparation: Prepare thin, rectangular films of the cured adhesive formulations. Ensure the films have uniform thickness and are free of defects.
-
Instrument Setup:
-
Install the appropriate clamp (e.g., film tension) in the DMA.
-
Calibrate the instrument according to the manufacturer's instructions.
-
-
Sample Loading: Mount the adhesive film specimen in the clamps, ensuring it is taut but not under excessive tension.
-
Test Parameters:
-
Set the temperature range for the scan (e.g., from -100°C to 100°C).
-
Select a heating rate (e.g., 3°C/min).
-
Set the oscillation frequency (e.g., 1 Hz).
-
Set the strain amplitude to a value within the linear viscoelastic region of the material.
-
-
Testing: Start the temperature sweep and record the storage modulus (E' or G'), loss modulus (E" or G"), and tan delta (tan δ) as a function of temperature.
-
Data Analysis: Determine the Tg from the peak of the tan δ curve or the onset of the drop in the storage modulus curve. Compare the Tg values for the formulations with different DINP concentrations.
Visualizations
References
Application Note & Protocol: Determination of Diisononyl Phthalate (DINP) Migration from Plastic Food Contact Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisononyl phthalate (DINP) is a high-molecular-weight phthalate commonly used as a plasticizer in polyvinyl chloride (PVC) and other polymers to impart flexibility and durability.[1] It is frequently found in a variety of plastic products, including food packaging materials, toys, and medical devices.[1][2] Due to its non-covalent bonding with the polymer matrix, DINP has the potential to migrate from plastic into contacting substances, such as food, beverages, and saliva.[2][3]
Regulatory bodies worldwide, including the European Food Safety Authority (EFSA) and the U.S. Food and Drug Administration (FDA), have established regulations and guidelines to ensure the safety of food contact materials (FCMs). A key aspect of these regulations is the control of chemical migration from packaging into food. This involves setting migration limits, such as the Overall Migration Limit (OML) and Specific Migration Limits (SMLs), to minimize consumer exposure to potentially harmful substances. For DINP, the European Union has set a specific migration limit for its use in certain food contact applications.
This application note provides a detailed protocol for testing the migration of DINP from plastic materials into food simulants, adhering to the principles outlined in major international regulations. The protocol covers sample preparation, migration testing conditions, and analytical quantification of DINP using Gas Chromatography-Mass Spectrometry (GC-MS).
Regulatory Framework Overview
The primary regulation governing plastic food contact materials in the European Union is Regulation (EU) No 10/2011. This regulation operates on a "positive list" of authorized substances and establishes two key migration limits:
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Overall Migration Limit (OML): The maximum permitted amount of all non-volatile substances that can migrate from a food contact material into food. The OML is set at 10 milligrams per square decimeter of the contact surface (mg/dm²) or 60 milligrams per kilogram of food (mg/kg).
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Specific Migration Limit (SML): The maximum permitted amount of a specific substance that can migrate into food. These limits are based on toxicological risk assessments of the individual substances. For DINP, the SML in the EU for certain applications is 1.8 mg/kg (as a sum with Diisodecyl phthalate - DIDP).
The testing conditions, including the choice of food simulants, temperature, and duration of contact, are designed to simulate the intended use of the plastic material.
Experimental Protocol for DINP Migration Testing
This protocol outlines the steps for determining the specific migration of DINP from a plastic sample into a food simulant.
Materials and Reagents
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Plastic sample of known surface area
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DINP standard (analytical grade)
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Food Simulants (as per intended use, e.g., 10% ethanol, 20% ethanol, 50% ethanol, 3% acetic acid, or olive oil)
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Extraction solvent (e.g., hexane, analytical grade)
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Internal standard (e.g., deuterated phthalate)
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Glassware (cleaned and rinsed with solvent to avoid phthalate contamination)
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Migration cells or containers
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Incubator or oven capable of maintaining the specified temperature
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Gas Chromatograph-Mass Spectrometer (GC-MS)
Experimental Workflow Diagram
Caption: Experimental workflow for DINP migration testing.
Step-by-Step Procedure
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Sample Preparation:
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Cut the plastic material into test specimens of a known surface area (e.g., 1 dm²).
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Clean the specimens by wiping them with a lint-free cloth soaked in distilled water, then dry them thoroughly. Avoid using organic solvents for cleaning as this may alter the surface of the plastic.
-
-
Migration Cell Setup:
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Place the prepared plastic specimen into a clean glass migration cell.
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Pour a known volume of the selected food simulant into the cell, ensuring the entire surface of the plastic is in contact with the simulant. The standard surface area to volume ratio is 6 dm² per 1 kg (or 1 L) of food simulant.
-
-
Incubation:
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Seal the migration cell to prevent evaporation of the simulant.
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Place the cell in an incubator or oven at the specified temperature and for the designated time. These conditions should represent the worst-case scenario of the intended use of the plastic. For example, for long-term storage at room temperature, testing might be conducted for 10 days at 40°C or 50°C.
-
-
Sample Extraction:
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After the incubation period, remove the migration cell and allow it to cool to room temperature.
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Transfer a known aliquot of the food simulant to a separatory funnel.
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Add a known amount of internal standard.
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Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., hexane) and shaking vigorously.
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Allow the layers to separate and collect the organic phase. Repeat the extraction process to ensure complete recovery of DINP.
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Combine the organic extracts and concentrate them to a small, known volume using a rotary evaporator or a gentle stream of nitrogen.
-
-
GC-MS Analysis:
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Inject a portion of the concentrated extract into the GC-MS system.
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The gas chromatograph separates the components of the mixture, and the mass spectrometer identifies and quantifies DINP based on its characteristic mass spectrum and retention time.
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Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
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Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for phthalate analysis.
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Injection: Splitless injection is commonly employed to achieve low detection limits.
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Oven Temperature Program: A temperature gradient is used to separate DINP from other compounds. A typical program might start at a lower temperature and ramp up to a final temperature of around 300-320°C.
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Mass Spectrometer: Operated in Selective Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for DINP. The characteristic ions for DINP are monitored for quantification and confirmation.
Data Presentation
The results of the migration test should be presented in a clear and structured format.
Table 1: DINP Migration Test Conditions
| Parameter | Condition |
| Plastic Type | e.g., PVC, LDPE |
| Food Simulant | e.g., 10% Ethanol (Simulant A), 3% Acetic Acid (Simulant B), Olive Oil (Simulant D2) |
| Contact Time | e.g., 10 days |
| Contact Temperature | e.g., 40°C |
| Surface Area to Volume Ratio | 6 dm²/kg |
Table 2: Quantification of DINP Migration
| Sample ID | Replicate 1 (mg/kg) | Replicate 2 (mg/kg) | Replicate 3 (mg/kg) | Average Migration (mg/kg) | Standard Deviation |
| Plastic A in Simulant A | 1.2 | 1.3 | 1.1 | 1.2 | 0.1 |
| Plastic A in Simulant D2 | 5.8 | 6.1 | 5.9 | 5.9 | 0.15 |
| Plastic B in Simulant A | < LOD | < LOD | < LOD | < LOD | N/A |
| Plastic B in Simulant D2 | 0.5 | 0.6 | 0.5 | 0.53 | 0.06 |
LOD: Limit of Detection
Logical Relationships in Migration Testing
The following diagram illustrates the logical flow and key considerations in a DINP migration testing protocol.
Caption: Logical flow of DINP migration assessment.
Conclusion
This application note provides a comprehensive protocol for the determination of this compound migration from plastic food contact materials. Adherence to standardized testing procedures and the use of sensitive analytical techniques are crucial for ensuring the accuracy and reliability of the results. The data generated from this protocol can be used to assess the compliance of plastic materials with regulatory limits, thereby safeguarding consumer health. It is essential to perform these tests in a controlled laboratory environment, taking precautions to avoid background phthalate contamination.
References
Application Notes and Protocols: Zebrafish Model for Studying Diisononyl Phthalate (DINP) Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisononyl phthalate (DINP) is a high-molecular-weight phthalate commonly used as a plasticizer in a wide variety of consumer products. Due to its widespread use, there is growing concern about its potential adverse effects on human health and the environment. The zebrafish (Danio rerio) has emerged as a powerful in vivo model for toxicological studies due to its genetic homology to humans, rapid external development, and optical transparency of its embryos. This document provides detailed application notes and protocols for utilizing the zebrafish model to investigate the toxicological effects of DINP, with a focus on reproductive, developmental, and neurotoxicity.
Key Advantages of the Zebrafish Model
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High-throughput screening: Small size and rapid development allow for efficient screening of compounds.
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Genetic tractability: Well-characterized genome and availability of transgenic lines facilitate mechanistic studies.[1]
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Transparent embryos: Enables real-time imaging of developmental processes and organogenesis.[1]
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Conservation of signaling pathways: Many molecular pathways are conserved between zebrafish and mammals, allowing for relevant toxicological predictions.
Application Notes: DINP Toxicity in Zebrafish
Reproductive Toxicity
DINP has been identified as an endocrine-disrupting chemical (EDC) that can interfere with the reproductive physiology of zebrafish.[2] Exposure to DINP has been shown to adversely affect oocyte growth and maturation, leading to abnormal gonadal development and reduced reproductive success.[3][4] Studies have demonstrated that DINP can induce follicular atresia, a process of oocyte degeneration, through mechanisms involving apoptosis and autophagy.
Key Findings:
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Exposure to DINP exhibits a non-monotonic dose-response, with significant effects observed at both low (e.g., 0.42 µg/L) and high (e.g., 420 µg/L and 4200 µg/L) concentrations.
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Long-term exposure to DINP can impair growth and reduce fecundity in female zebrafish.
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DINP exposure can lead to an increase in atretic oocytes and those in the peri-nucleus stage.
Developmental Toxicity
The early life stages of zebrafish are particularly sensitive to chemical insults. While some studies suggest that DINP has low acute developmental toxicity with regard to mortality and malformations at lower concentrations, other research indicates that paternal exposure to phthalates like DBP (a related phthalate) can induce developmental abnormalities in offspring, such as edema and a bent trunk. Furthermore, maternal exposure to DINP has been linked to abnormal craniofacial chondrogenesis in their offspring.
Key Findings:
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High concentrations of some low molecular weight phthalates can lead to embryonic mortality.
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Maternal DINP exposure can negatively impact the hatching rate of embryos.
Neurotoxicity
DINP has been shown to exert neurotoxic effects in zebrafish larvae, affecting locomotor activity and the expression of genes crucial for neurological development and function. Exposure to DINP can impair the embryogenesis of the neurological system and affect neurochemicals.
Key Findings:
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DINP exposure can alter larval behavior, including hypoactivity in both light and dark phases.
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DINP can reduce the expression of green fluorescent protein (GFP) in transgenic lines marking specific neural populations, such as Tg(mbp:GFP), indicating effects on myelination.
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DINP exposure can upregulate the expression of genes involved in the cholinergic and dopaminergic systems, such as ache and drd1b.
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DINP exposure can also lead to the down-regulation of neurodevelopment-related genes like c-fos, elavl3, and mbp.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of DINP on zebrafish.
Table 1: Reproductive Effects of DINP in Adult Female Zebrafish
| Concentration (µg/L) | Exposure Duration | Endpoint | Observed Effect | Reference |
| 0.42 | 21 days | Fecundity | Significant difference from control | |
| 4.2 | 21 days | Fecundity | No significant difference from control | |
| 42 | 21 days | Fecundity | No significant difference from control | |
| 420 | 21 days | Fecundity | Significant difference from control | |
| 4200 | 21 days | Fecundity | Significant difference from control | |
| 0.42 | 21 days | Follicular Atresia (CAS3 positive oocytes) | Increased number of positive vitellogenic oocytes | |
| 0.42 and 4.2 | 21 days | DNA Fragmentation (TUNEL assay) | Observed in vitellogenic follicles | |
| Not specified | 7 months | Growth | Barely grew | |
| Not specified | 4 months | Fecundity Rate (%) | 71.02% hatching rate of embryos from treated females |
Table 2: Neurotoxic Effects of DINP in Zebrafish Larvae
| Concentration (µg/L) | Exposure Duration | Endpoint | Observed Effect | Reference |
| 5, 50, 500 | 2 hpf to 120 hpf | Locomotor Activity (Cruising) | Inhibited in the light phase | |
| 5, 50, 500 | 2 hpf to 120 hpf | Locomotor Activity (Bursting, Cruising, Freezing) | Hypoactivity in the dark phase | |
| 10,000 | 2 hpf to 120 hpf | Tg(mbp:GFP) expression | Reduced | |
| 5, 50, 500 | 2 hpf to 120 hpf | ache gene expression | Upregulated | |
| 5, 50, 500 | 2 hpf to 120 hpf | drd1b gene expression | Upregulated | |
| Not Specified | 5 days | Larval Activity | Decreased | |
| Not Specified | 5 days | c-fos, elavl3, mbp gene expression | Down-regulated |
Experimental Protocols
Protocol 1: Adult Zebrafish Reproductive Toxicity Assay
This protocol is adapted from studies investigating the effects of DINP on female reproductive physiology.
1. Animal Husbandry and Acclimation:
- House adult wild-type zebrafish (e.g., AB strain) in a flow-through system with standard water quality parameters (temperature: 28 ± 1°C, pH: 7.0-8.0, conductivity: 500-600 µS/cm) and a 14:10 h light:dark photoperiod.
- Feed fish twice daily with a combination of dry flake food and live brine shrimp.
- Acclimate fish to laboratory conditions for at least two weeks prior to the experiment.
2. DINP Exposure:
- Prepare a stock solution of DINP in a suitable solvent (e.g., DMSO). The final solvent concentration in the exposure tanks should be minimal and consistent across all groups, including the control.
- Expose sexually mature female zebrafish to a range of DINP concentrations (e.g., 0, 0.42, 4.2, 42, 420, 4200 µg/L) for 21 days.
- Maintain at least three replicate tanks per concentration with a sufficient number of fish per tank (e.g., 10 females).
- Perform static-renewal exposure, renewing the test solutions every 48 hours.
3. Fecundity Assessment:
- After the 21-day exposure period, pair individual females with unexposed males in breeding tanks.
- Collect eggs the following morning and count the total number of eggs laid per female.
- Calculate the fertilization rate by identifying viable embryos under a stereomicroscope.
4. Histological Analysis of Ovaries:
- Euthanize female fish and dissect the ovaries.
- Fix ovaries in Bouin's solution for 24 hours.
- Dehydrate the tissue through a graded ethanol series, clear in xylene, and embed in paraffin wax.
- Section the ovaries at 5-7 µm thickness and stain with Hematoxylin and Eosin (H&E).
- Examine the ovarian stages and quantify the percentage of atretic follicles under a light microscope.
5. Gene Expression Analysis (qPCR):
- Isolate RNA from ovarian tissue using a suitable RNA extraction kit.
- Synthesize cDNA using a reverse transcription kit.
- Perform quantitative real-time PCR (qPCR) to analyze the expression of genes related to apoptosis (e.g., baxa, tnfa), autophagy (e.g., ambra1a), and oxidative stress (e.g., sod1).
- Normalize gene expression levels to a stable housekeeping gene (e.g., β-actin).
Protocol 2: Zebrafish Embryo/Larval Neurotoxicity Assay
This protocol is based on studies evaluating the neurotoxic effects of DINP on zebrafish early life stages.
1. Embryo Collection and Exposure:
- Set up natural spawning of adult zebrafish.
- Collect newly fertilized eggs and screen for viability.
- Expose embryos from 2 hours post-fertilization (hpf) to a range of sublethal DINP concentrations (e.g., 0, 5, 50, 500 µg/L) in multi-well plates.
- Maintain the plates in an incubator at 28.5°C with a 14:10 h light:dark cycle until 120 hpf.
- Include a solvent control group.
2. Developmental Toxicity Assessment:
- At 24 and 120 hpf, assess for mortality and morphological malformations (e.g., pericardial edema, yolk sac edema, spinal curvature) under a stereomicroscope.
- Measure body length and eye size at 120 hpf.
3. Locomotor Activity Assay:
- At 120 hpf, transfer individual larvae to a 96-well plate.
- Use an automated video tracking system to monitor locomotor activity.
- Acclimate larvae to the system for a period in the dark.
- Record swimming behavior under alternating light and dark periods (e.g., 10 minutes dark, 10 minutes light, repeated).
- Analyze parameters such as total distance moved, velocity, and time spent active.
4. Analysis of Transgenic Reporter Lines:
- If using transgenic lines (e.g., Tg(HuC:eGFP) for neurons, Tg(sox10:eGFP) for neural crest derivatives, Tg(mbp:GFP) for oligodendrocytes), capture fluorescence images of the relevant anatomical regions (e.g., brain, spinal cord) at specific time points (e.g., 120 hpf).
- Quantify the fluorescence intensity to assess changes in the expression of the reporter gene.
5. Gene Expression Analysis (qPCR):
- At 120 hpf, pool whole larvae (e.g., 20 larvae per replicate) for RNA extraction.
- Perform qPCR to analyze the expression of genes involved in the cholinergic (e.g., ache) and dopaminergic (e.g., dat, th, drd1b) systems.
- Normalize gene expression to a suitable housekeeping gene.
Visualizations
Caption: Proposed signaling pathway for DINP-induced reproductive toxicity in zebrafish.
Caption: Experimental workflow for assessing DINP-induced neurotoxicity in zebrafish larvae.
Conclusion
The zebrafish model provides a robust and versatile platform for investigating the toxicological effects of DINP. The protocols and data presented herein offer a comprehensive guide for researchers to design and execute studies on the reproductive, developmental, and neurotoxic impacts of this prevalent environmental contaminant. The use of standardized assays and the integration of molecular techniques will further elucidate the mechanisms underlying DINP toxicity and aid in risk assessment for human and environmental health.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Effects of Di-Isononyl Phthalate (DiNP) on Follicular Atresia in Zebrafish Ovary [frontiersin.org]
- 3. Effects of this compound on Danio rerio reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of the phthalate DiNP on reproduction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Diisononyl Phthalate (DINP) Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of Diisononyl phthalate (DINP).
Frequently Asked Questions (FAQs)
1. Why does my DINP chromatogram show a broad hump or multiple unresolved peaks instead of a single sharp peak?
This compound (DINP) is not a single compound but a complex mixture of various C9 branched-chain isomers.[1][2][3] This inherent isomeric complexity leads to the characteristic unresolved cluster of peaks or a broad "hump" in gas chromatography (GC) analysis.[2][3] Achieving complete separation of all individual isomers is often not feasible with standard chromatographic methods.
2. I am observing a high background signal for m/z 149 in my GC-MS analysis, even in my blanks. What are the common sources of this contamination?
The ion at m/z 149 is a common fragment for many phthalates and is often used for quantification. High background levels of this ion are a frequent issue and can originate from several sources:
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Contaminated Solvents and Reagents: Solvents used for extraction and sample dilution can be a significant source of phthalate contamination.
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Leaching from Laboratory Consumables: Plastic materials such as pipette tips, vials, caps, and tubing can leach phthalates into your samples.
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Contaminated GC-MS System: The injector septum, liner, or even the carrier gas lines can be sources of background phthalate signals.
3. How can I improve the quantification of DINP when there is interference from other phthalates or co-eluting compounds?
While the m/z 149 ion is the most abundant fragment for many phthalates, relying solely on it for DINP quantification can be problematic due to interferences. To improve specificity and accuracy:
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Use Qualifier Ions: Monitor more specific fragment ions for DINP, such as m/z 293, in addition to the primary quantifier ion (m/z 149).
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Employ High-Resolution Mass Spectrometry (HRMS): HRMS can differentiate between ions with the same nominal mass but different elemental compositions, thus reducing interferences.
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Utilize Tandem Mass Spectrometry (MS/MS): This technique provides higher selectivity by monitoring specific fragmentation transitions.
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Optimize Chromatographic Separation: While complete separation of all isomers is difficult, optimizing the GC method can help separate DINP from other interfering phthalates.
4. What is the best approach for sample preparation to minimize contamination and ensure good recovery of DINP?
A meticulous sample preparation protocol is crucial for accurate DINP analysis. Key considerations include:
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Minimize Use of Plastics: Whenever possible, use glassware and avoid plastic consumables throughout the sample preparation process. All glassware should be thoroughly cleaned with a suitable solvent and baked at a high temperature.
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Solvent Purity: Use high-purity, phthalate-free solvents. It is good practice to run a solvent blank to check for contamination.
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Appropriate Extraction Technique: Common and effective extraction techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME). The choice of technique will depend on the sample matrix.
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Use of Internal Standards: The use of a deuterated internal standard for DINP is highly recommended to correct for matrix effects and variations in extraction recovery and instrument response.
5. For biological samples, is it better to measure the parent DINP compound or its metabolites?
In biological matrices such as urine, DINP is rapidly metabolized. The primary monoester metabolite is often found at very low concentrations. The secondary, oxidized metabolites are present at much higher levels and are considered more sensitive and reliable biomarkers for assessing DINP exposure. Therefore, for human biomonitoring studies, targeting the secondary metabolites of DINP is the recommended approach.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of DINP.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background levels of DINP and other phthalates in blank samples. | Contaminated solvents or reagents. | Analyze a fresh bottle of high-purity solvent. Consider filtering your working solvent. |
| Leaching from laboratory consumables (e.g., pipette tips, vials, septa). | Replace plastic consumables with glass alternatives where possible. Use PTFE-lined caps. | |
| Contaminated GC-MS system (e.g., injector liner, septum, carrier gas). | Replace the injector septum and liner with high-quality, low-bleed options. Bake out the GC column. | |
| Poor peak shape (broadening or tailing) for the DINP isomer cluster. | Active sites in the GC inlet or column. | Use a deactivated injector liner. Condition the GC column at a high temperature or trim the front end of the column. |
| Column overload. | Dilute the sample. If using splitless injection, consider switching to a split injection. | |
| Low sensitivity or poor recovery of DINP. | Inefficient sample extraction from the matrix. | Optimize the extraction method (e.g., solvent type, volume, extraction time). Consider using SPE for sample cleanup and concentration. |
| Suboptimal GC-MS parameters. | Ensure the MS is properly tuned. Optimize injection parameters (e.g., injection volume, temperature). | |
| Analyte degradation in the injector. | Use a lower injector temperature if possible, while still ensuring complete volatilization. | |
| Difficulty in distinguishing DINP from other co-eluting phthalates or matrix interferences. | Reliance on the non-specific m/z 149 ion for quantification. | Use a more specific quantifier ion for DINP, such as m/z 293, along with qualifier ions. |
| Inadequate chromatographic resolution. | Optimize the GC temperature program. Evaluate different GC columns with different stationary phases. | |
| Presence of interfering compounds like terephthalates. | Utilize MS/MS or HRMS for increased selectivity. |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE) for Aqueous Samples
This protocol is a general guideline for the extraction of DINP from aqueous samples such as water or urine.
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Sample Collection: Collect the sample in a pre-cleaned glass container.
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Internal Standard Spiking: To a 50 mL aliquot of the sample in a glass separatory funnel, add an appropriate amount of a deuterated DINP internal standard solution.
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Extraction:
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Add 25 mL of high-purity n-hexane (or another suitable non-polar solvent) to the separatory funnel.
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Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
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Allow the layers to separate for at least 10 minutes.
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Drain the lower aqueous layer.
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Collect the upper organic layer (n-hexane).
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Drying: Pass the collected organic extract through a glass column containing anhydrous sodium sulfate to remove any residual water.
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Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of high-purity nitrogen.
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Analysis: Transfer the final extract to a 2 mL amber glass GC vial with a PTFE-lined cap for GC-MS analysis.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
The following are typical starting parameters for the GC-MS analysis of DINP. Optimization will be required based on the specific instrument and column used.
| Parameter | Setting |
| GC System | Agilent 6890N or equivalent |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0-1.5 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 100 °C, hold for 1 minRamp 1: 15 °C/min to 250 °CRamp 2: 5 °C/min to 310 °C, hold for 5 min |
| MS System | Agilent 5977 or equivalent single quadrupole or tandem quadrupole MS |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| SIM Ions for DINP | Quantifier: m/z 149Qualifiers: m/z 167, 293 |
Visualizations
Caption: Troubleshooting workflow for DINP analysis.
References
Technical Support Center: Extraction of Diisononyl Phthalate (DINP) from PVC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction efficiency of Diisononyl phthalate (DINP) from Polyvinyl Chloride (PVC).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting DINP from PVC?
A1: The most prevalent and effective methods for extracting DINP from PVC include Soxhlet extraction, ultrasonic extraction, dissolution-precipitation, and accelerated solvent extraction (ASE). Each method has its own advantages regarding extraction time, solvent consumption, and automation potential. Soxhlet extraction, a traditional and robust method, is often used as a benchmark.[1][2] Ultrasonic extraction offers a faster alternative with reduced solvent usage.[1] Dissolution-precipitation is effective but may sometimes lead to lower recoveries due to the retention of phthalates during polymer precipitation.[1] Accelerated solvent extraction (ASE) is a modern, automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions with minimal solvent.[2]
Q2: Which solvents are most effective for DINP extraction from PVC?
A2: The choice of solvent is critical for achieving high extraction efficiency. Solvents that can effectively swell or dissolve the PVC matrix are generally preferred. Commonly used and effective solvents include:
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Tetrahydrofuran (THF): Often used in dissolution-precipitation methods as it readily dissolves PVC.
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n-Hexane: Shows good extraction efficiency, particularly in homogeneous-ultrasonic extraction methods.
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Acetone, n-Butyl acetate, and Ethyl acetate: These solvents are effective in swelling the PVC matrix, which facilitates the extraction of DINP. The choice between them can depend on the operating temperature.
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Chloroform: Has been shown to provide excellent separation of plasticizers from the PVC matrix at room temperature.
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Dichloromethane (DCM): A common solvent used in various extraction techniques.
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Petroleum Ether: Recommended for both accelerated solvent extraction (ASE) and Soxhlet methods.
The selection of the optimal solvent may also depend on the specific extraction method and the desired selectivity.
Q3: What are the typical temperature and time parameters for DINP extraction?
A3: Extraction temperature and time are interdependent parameters that significantly influence efficiency. For instance, in wet milling extraction, increasing the temperature can enhance the swelling power of solvents like acetone. In accelerated solvent extraction (ASE), a temperature of 100°C with a static time of 1 minute for 3 cycles can achieve high recoveries in about 12 minutes. For room temperature extractions with chloroform, an optimized time of 30 minutes has been reported to be effective. Soxhlet extractions are typically longer, often running for 6 hours. It is crucial to optimize these parameters for your specific sample and equipment to maximize recovery without degrading the analyte.
Q4: How can I analyze the extracted DINP?
A4: The most common analytical technique for the quantification of DINP and other phthalates is Gas Chromatography coupled with Mass Spectrometry (GC-MS). High-Performance Liquid Chromatography (HPLC) with UV or MS detection is also a viable alternative. GC-MS provides excellent separation and identification of different phthalates.
Q5: What are some common challenges in DINP extraction from PVC?
A5: Researchers may encounter several challenges, including:
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Incomplete extraction: This can be due to insufficient extraction time, inappropriate solvent choice, or inadequate sample preparation (e.g., large particle size).
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Co-extraction of other PVC additives: The extract may contain other components of the PVC formulation, which can interfere with the analysis.
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Contamination: Phthalates are ubiquitous in laboratory environments, and contamination from solvents, glassware, or other lab equipment is a common issue.
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Analyte degradation: High temperatures used in some extraction methods could potentially degrade the DINP.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low DINP Recovery | 1. Inappropriate solvent selection. 2. Insufficient extraction time or temperature. 3. PVC sample particle size is too large. 4. Inefficient extraction method. | 1. Refer to the solvent efficiency table and consider a solvent that better swells or dissolves PVC (e.g., THF, acetone). 2. Increase the extraction time or temperature within the validated range for the chosen method. For ASE, consider optimizing static cycles. 3. Grind the PVC sample to a finer powder to increase the surface area for extraction. 4. Compare your current method with alternatives. For example, if using ultrasonic extraction, consider trying ASE or a dissolution-precipitation method. |
| High Variability in Results | 1. Inconsistent sample preparation. 2. Contamination from laboratory environment. 3. Inconsistent extraction parameters. | 1. Ensure a standardized and reproducible sample preparation protocol. 2. Run solvent and method blanks to check for background contamination. Use high-purity solvents and thoroughly clean all glassware. 3. Precisely control temperature, time, and solvent volumes for each extraction. |
| Cloudy or Contaminated Extract | 1. Co-extraction of PVC oligomers or other additives. 2. The chosen solvent has a high dissolving power for the PVC matrix itself. | 1. Use a clean-up step after extraction, such as solid-phase extraction (SPE). 2. In dissolution-precipitation methods, ensure complete precipitation of the polymer. Consider a solvent with higher selectivity for DINP over the PVC matrix. |
| Peak Tailing or Splitting in Chromatogram | 1. Co-elution of interfering compounds. 2. Issues with the GC column or analytical parameters. | 1. Optimize the GC temperature program to improve separation. 2. Check the condition of the GC column and injection port. Ensure appropriate GC-MS parameters are being used. |
Data Presentation
Table 1: Comparison of Solvent Efficiency for DINP Extraction
| Solvent | Extraction Method | Reported Recovery/Efficiency | Reference |
| Acetone | Wet Ball Milling (80 min) | 99% | |
| n-Butyl acetate | Wet Ball Milling (80 min) | 98% | |
| Ethyl acetate | Wet Ball Milling (80 min) | 91% | |
| Chloroform | Room Temperature (30 min) | 92-100% | |
| Petroleum Ether | Accelerated Solvent Extraction | Equivalent to 6-hr Soxhlet | |
| Tetrahydrofuran (THF) | Dissolution-Precipitation | Effective for PVC dissolution | |
| n-Hexane | Homogeneous-Ultrasonic | Increased efficiency by 18-29% over standard ultrasonic |
Table 2: Typical Experimental Parameters for Different Extraction Methods
| Extraction Method | Solvent | Temperature | Time | Key Advantages | Reference |
| Accelerated Solvent Extraction (ASE) | Petroleum Ether | 100 °C | ~12 min | Fast, automated, low solvent use | |
| Soxhlet | Diethyl ether, Ethyl acetate | Solvent Boiling Point | 6 hours | Robust, well-established | |
| Ultrasonic Extraction | n-Hexane, Toluene | Room Temperature | Varies (e.g., 30 min) | Faster than Soxhlet, less solvent | |
| Dissolution-Precipitation | THF (dissolution), Hexane/Ethanol (precipitation) | Room Temperature | Varies (e.g., >30 min for dissolution) | Effective for complete sample matrix disruption | |
| Room Temperature Stirring | Chloroform | Room Temperature | 30 min | Simple, mild conditions |
Experimental Protocols
Protocol 1: Accelerated Solvent Extraction (ASE)
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Sample Preparation: Grind the PVC sample to a fine powder (e.g., 10 mesh or finer).
-
Cell Loading: Accurately weigh approximately 0.5-1.0 g of the ground PVC sample into an extraction thimble and place it in the ASE cell.
-
Extraction Conditions:
-
Solvent: Petroleum ether
-
Oven Temperature: 100 °C
-
Pressure: 1500 psi
-
Static Time: 1 minute
-
Static Cycles: 3
-
Flush Volume: 100% of cell volume
-
Purge Time: 120 seconds
-
-
Extract Collection: Collect the extract in a pre-weighed vial.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.
-
Analysis: Reconstitute the dried extract in a suitable solvent (e.g., methylene chloride) for GC-MS analysis.
Protocol 2: Dissolution-Precipitation
-
Sample Preparation: Weigh approximately 50 mg of the PVC sample into a sealable glass vial.
-
Dissolution: Add 5 mL of THF to the sample.
-
Mixing: Shake or stir the sample for at least 30 minutes to ensure complete dissolution. Sonication may be used to expedite this step.
-
Precipitation: Add 10 mL of hexane for every 5 mL of THF used to precipitate the PVC polymer.
-
Settling: Shake the mixture and allow the polymer to settle for at least 5 minutes.
-
Filtration and Dilution: Filter the supernatant. Combine 0.3 mL of the THF/hexane solution with an internal standard (if used) and dilute to 1.5 mL with cyclohexane.
-
Analysis: Inject 1 µL of the final solution for GC/MS analysis.
Visualizations
Caption: Workflow for DINP extraction from PVC using Accelerated Solvent Extraction (ASE).
Caption: Troubleshooting logic for addressing low DINP recovery in PVC extractions.
References
Technical Support Center: Optimization of Solid-Phase Extraction for Phthalate Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing solid-phase extraction (SPE) for phthalate analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the solid-phase extraction of phthalates, offering potential causes and solutions in a structured question-and-answer format.
| Problem | Potential Cause | Solution |
| Low Analyte Recovery | Analyte did not bind to the sorbent (found in flow-through). | - Incorrect Sorbent Choice: Ensure a reversed-phase sorbent (e.g., C18, HLB) is used for nonpolar phthalates.[1] - Sample Solvent Too Strong: If the sample has high organic content, dilute it with a weaker solvent like water before loading.[1] - Improper Cartridge Conditioning: The sorbent must be properly wetted to retain the analyte effectively.[1][2] - High Flow Rate During Loading: Reduce the sample loading flow rate to allow sufficient interaction time between the analyte and the sorbent.[1] |
| Analyte is prematurely eluting (found in the wash fraction). | - Wash Solvent Too Strong: Decrease the organic content of the wash solvent or use a weaker solvent to avoid eluting the analyte of interest. | |
| Analyte is retained but not effectively eluted. | - Elution Solvent Too Weak: Increase the strength of the elution solvent, typically by increasing the proportion of the organic solvent for reversed-phase SPE. - Insufficient Elution Volume: Increase the elution solvent volume and collect fractions to determine the optimal elution profile. | |
| High Background Contamination | Contamination from laboratory environment and consumables. | - Solvents and Reagents: Test all solvents and reagents for phthalate content, as even high-purity solvents can be a source. - Laboratory Consumables: Avoid plastic consumables where possible. Use glass containers for solutions. If plastics are necessary, prefer polypropylene (PP) or polyethylene (PE) over PVC. Nitrile or latex gloves are preferred over vinyl gloves. - Glassware: Use dedicated glassware for phthalate analysis and ensure it is thoroughly cleaned to prevent cross-contamination. - Instrumentation: Phthalates can leach from plastic components within analytical instruments, such as solvent lines and seals. Regularly clean the injection port of a gas chromatograph. |
| Inconsistent or Irreproducible Results | Variability in SPE procedure. | - Column Drying: Prevent the sorbent bed from drying out before sample loading, unless specified by the protocol. - Flow Rate Fluctuation: Maintain a consistent and controlled flow rate during all steps of the SPE process. - Incomplete Elution: Ensure the elution solvent and volume are sufficient to completely recover the analyte. |
Frequently Asked Questions (FAQs)
Q1: Which SPE sorbent is best for phthalate analysis?
A1: The choice of sorbent is critical for achieving high recovery and reproducibility. For a broad range of phthalates, polymeric sorbents with a hydrophilic-lipophilic balance (HLB), such as Oasis HLB, generally outperform traditional C18 sorbents in terms of recovery. While C18 sorbents are effective for less polar phthalates, their performance can be less efficient for more polar ones.
Q2: What are the most common sources of phthalate contamination in the lab?
A2: Phthalate contamination is a significant challenge due to their widespread use as plasticizers. Common sources include:
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Laboratory Air and Dust : Phthalates can off-gas from building materials and equipment.
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Solvents and Reagents : Even high-purity solvents can contain trace amounts of phthalates.
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Plastic Labware : Pipette tips, vials, tubing (especially PVC), and gloves are major sources of contamination.
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Improperly Cleaned Glassware : Residues from previous experiments or cleaning agents can introduce phthalates.
The most frequently detected background phthalates are Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP) due to their extensive use.
Q3: How can I minimize phthalate contamination from my lab gloves?
A3: Yes, disposable gloves can be a significant source of phthalate contamination. Polyvinyl chloride (PVC) or vinyl gloves often contain high levels of phthalate plasticizers that can easily leach. It is highly recommended to use nitrile or latex gloves, which generally contain negligible amounts of phthalates.
Q4: What is a general procedure for performing SPE for phthalate analysis?
A4: A typical SPE workflow involves four main steps:
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Conditioning : The sorbent is treated with a solvent to activate it.
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Equilibration : The sorbent is flushed with a solution similar in composition to the sample matrix.
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Sample Loading : The sample is passed through the sorbent, where the phthalates are retained.
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Washing : The sorbent is washed to remove interfering substances.
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Elution : A solvent is used to release the retained phthalates from the sorbent.
Detailed protocols for C18 and HLB cartridges are provided in the "Experimental Protocols" section.
Data Presentation
Table 1: Comparative Performance of SPE Sorbents for Phthalate Extraction
| Sorbent Type | Common Phthalates | Typical Recovery Rate (%) | Reference |
| C18 (Octadecyl-bonded silica) | Diethyl phthalate (DEP) | 79 ± 5 | |
| Di(n-butyl) phthalate (DBP) | 97 ± 11 | ||
| Butylbenzylphthalate (BBP) | 99 - 104 | ||
| Di-(2-ethylhexyl)phthalate (DEHP) | 99 - 104 | ||
| HLB (Hydrophilic-Lipophilic Balanced) | Dimethyl phthalate (DMP) | > 90 | |
| Diethyl phthalate (DEP) | > 95 | ||
| Dibutyl phthalate (DBP) | > 95 | ||
| Benzyl butyl phthalate (BBP) | > 95 | ||
| Di(2-ethylhexyl) phthalate (DEHP) | > 95 | ||
| Florisil | Dimethyl phthalate (DMP) | 98.2 - 110.0 | |
| Diethyl phthalate (DEP) | 98.2 - 110.0 | ||
| Dibutyl phthalate (DBP) | 98.2 - 110.0 | ||
| bis(2-ethylhexyl) phthalate (DEHP) | 98.2 - 110.0 | ||
| Resin-based COFs | Dimethyl phthalate (DMP) | 97.99 - 100.56 | |
| Diethyl phthalate (DEP) | 97.99 - 100.56 | ||
| Dibutyl phthalate (DBP) | 97.99 - 100.56 | ||
| Dioctyl phthalate (DOP) | 97.99 - 100.56 |
Experimental Protocols
These are generalized protocols and may require optimization based on the specific sample matrix and analytical instrumentation.
Protocol 1: Phthalate Extraction using C18 SPE Cartridges
This protocol is suitable for the analysis of phthalates in aqueous samples.
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Sorbent: C18 bonded silica gel.
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Cartridge Conditioning:
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Flush the cartridge with 5 mL of ethyl acetate.
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Flush with 5 mL of methanol.
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Cartridge Equilibration:
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Equilibrate with 10 mL of deionized water. Do not allow the sorbent to dry.
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Sample Loading:
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Acidify the water sample (e.g., 250 mL) to pH 2.
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Load the sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
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Cartridge Washing:
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Wash the cartridge with 5 mL of deionized water to remove polar interferences.
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Dry the cartridge under vacuum for at least 30 minutes.
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Elution:
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Elute the retained phthalates with 5 mL of a 1:1 mixture of ethyl acetate and dichloromethane.
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Post-Elution:
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Concentrate the eluate under a gentle stream of nitrogen.
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Reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS or LC-MS analysis.
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Protocol 2: Phthalate Extraction using HLB SPE Cartridges
This protocol is recommended for a broader range of phthalates in aqueous samples.
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Sorbent: Hydrophilic-Lipophilic Balanced polymeric sorbent.
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Cartridge Conditioning:
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Flush the cartridge with 10 mL of acetonitrile.
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-
Cartridge Equilibration:
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Equilibrate with 10 mL of Milli-Q water.
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Sample Loading:
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Adjust the pH of the water sample (e.g., 50 mL) to 6.0.
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Load the sample onto the conditioned cartridge at a controlled flow rate.
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Cartridge Washing:
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Wash the cartridge with a suitable aqueous solution to remove interferences.
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Dry the cartridge under vacuum for 20 minutes.
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Elution:
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Elute the phthalates with 10 mL of ethyl acetate.
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Post-Elution:
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Concentrate the eluate and reconstitute in a solvent compatible with the analytical instrument.
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Mandatory Visualization
Caption: General workflow for solid-phase extraction of phthalates.
Caption: Troubleshooting logic for low SPE recovery of phthalates.
References
Technical Support Center: Enhancing Diisononyl Phthalate (DINP) Detection in Water Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of Diisononyl phthalate (DINP) detection in water samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High background levels or blank contamination are obscuring my DINP signal.
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Question: I am observing significant DINP peaks in my solvent blanks and reagent blanks, making it difficult to accurately quantify low levels in my water samples. What are the common sources of this contamination and how can I minimize them?
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Answer: Phthalates, including DINP, are ubiquitous in laboratory environments, leading to frequent contamination issues that can mask true sample signals.[1][2] Common sources include plastic labware, solvents, reagents, and even laboratory air.[1][2]
Troubleshooting Steps:
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Glassware and Labware:
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Avoid all plastic containers, pipette tips, and tubing whenever possible. Phthalates can leach from these materials.[3]
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Use exclusively glass or stainless-steel equipment.
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Thoroughly clean all glassware by baking it in a muffle furnace at high temperatures (e.g., 250°C) to remove organic contaminants.
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Rinse glassware with high-purity, phthalate-free solvents (e.g., acetone, hexane) before use.
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Solvents and Reagents:
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Use high-purity, distilled-in-glass, or "phthalate-free" grade solvents. Even trace amounts in large volumes of solvent can introduce significant contamination.
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Consider purifying solvents in-house by passing them through activated carbon or by re-distillation if background levels remain high.
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Always run solvent and reagent blanks with each batch of samples to monitor background levels.
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Sample Collection and Handling:
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Use pre-cleaned amber glass bottles with polytetrafluoroethylene (PTFE)-lined caps for water sample collection.
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Minimize the exposure of samples to the laboratory atmosphere.
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Analytical System:
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Regularly clean the injection port and replace the liner and septum in your Gas Chromatography (GC) system.
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Use a column specifically designed for semi-volatile organic compounds.
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In Liquid Chromatography (LC) systems, "ghost peaks" can appear due to phthalate contamination in the mobile phase. Using high-purity mobile phase components and an isocratic elution method can sometimes mitigate this issue.
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Issue 2: Poor recovery of DINP during sample preparation.
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Question: My percent recovery for DINP is consistently low after solid-phase extraction (SPE) or liquid-liquid extraction (LLE). What could be causing this and how can I improve it?
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Answer: Low recovery of DINP can be attributed to several factors including inefficient extraction, analyte loss during solvent evaporation, or matrix effects from the water sample.
Troubleshooting Steps:
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Optimize Extraction Method:
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For SPE: Ensure the sorbent material is appropriate for DINP. C18 or polymeric sorbents are commonly used. The pH of the water sample may need adjustment to optimize retention on the sorbent. Ensure the elution solvent is strong enough to completely desorb DINP from the cartridge. Automated SPE systems can improve reproducibility.
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For LLE: The choice of extraction solvent is critical. Dichloromethane and hexane are commonly used. Ensure vigorous mixing (e.g., shaking or vortexing) for a sufficient amount of time to allow for efficient partitioning of DINP into the organic phase. Salting out the aqueous phase by adding sodium chloride can improve the extraction efficiency of polar compounds.
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Minimize Analyte Loss:
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During the solvent evaporation step (e.g., under a stream of nitrogen), be careful not to evaporate to complete dryness, as this can lead to the loss of semi-volatile compounds like DINP.
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Consider using a keeper solvent (e.g., isooctane) to prevent complete evaporation.
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Address Matrix Effects:
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Water samples with high organic content or suspended solids can interfere with the extraction process. Pre-filtering the sample through a glass fiber filter may be necessary.
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Develop a matrix-matched calibration curve by spiking known amounts of DINP into a blank water sample that has undergone the same extraction procedure as the unknown samples. This will help to compensate for any matrix-induced signal suppression or enhancement.
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Issue 3: Difficulty in separating DINP from other isomeric phthalates.
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Question: I am having trouble chromatographically resolving DINP from other isomers like Di-isodecyl phthalate (DIDP). How can I improve the separation?
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Answer: DINP and DIDP are complex mixtures of isomers, which makes their chromatographic separation challenging, often resulting in a broad, unresolved hump of peaks.
Troubleshooting Steps:
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Gas Chromatography (GC) Method Optimization:
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Column Selection: Utilize a column with a stationary phase that provides good selectivity for phthalates. A 5% phenyl-methylpolysiloxane column is a common choice. Using a different polarity column, such as a mid-polarity column, may provide the necessary selectivity.
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Temperature Program: Optimize the oven temperature program. A slower ramp rate can improve the resolution of closely eluting compounds.
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Carrier Gas Flow: Operate the carrier gas (e.g., Helium) at its optimal linear velocity to maximize column efficiency.
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Liquid Chromatography (LC) Method Optimization:
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Column Selection: A reversed-phase C8 or C18 column can be used.
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Mobile Phase Gradient: A slow, shallow gradient elution can improve the separation of complex isomer mixtures.
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Mass Spectrometry (MS) Detection:
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While chromatographic separation is ideal, high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) can help to differentiate isomers based on their mass-to-charge ratios or fragmentation patterns, even if they are not fully separated chromatographically. For GC-MS, selecting unique quantitation ions for DINP is crucial.
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Data Presentation: Sensitivity of DINP Detection Methods
The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for DINP in water samples using various analytical techniques.
| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| GC-MS | Water | - | 45 ng/L | |
| GC-MS | Toys/Childcare Articles | 0.320 µg/mL (instrumental) | - | |
| GC-MS | Polymer Materials | 10.10 µg/mL | - | |
| LC-MS/MS | Distilled Beverages | - | <5 µg/L (ppb) | |
| LC-MS/MS | Food/Beverages | - | 1 ppb (µg/L) |
Experimental Protocols
1. Protocol: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for specific water matrices.
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Sample Pre-treatment:
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Collect 250-500 mL of water in a pre-cleaned amber glass bottle.
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If the sample contains suspended solids, filter it through a pre-baked glass fiber filter.
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Adjust the sample pH if necessary, based on the SPE sorbent manufacturer's recommendations.
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SPE Cartridge Conditioning:
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Condition a C18 or polymeric SPE cartridge by passing 5-10 mL of methanol followed by 5-10 mL of phthalate-free deionized water. Do not allow the cartridge to go dry.
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Sample Loading:
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Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
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Washing:
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Wash the cartridge with a small volume of deionized water to remove any interfering hydrophilic compounds.
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Drying:
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Dry the cartridge by passing air or nitrogen through it for 10-20 minutes to remove residual water.
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Elution:
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Elute the trapped DINP from the cartridge with a suitable organic solvent, such as dichloromethane or a mixture of dichloromethane and hexane. Collect the eluate in a clean glass tube.
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Concentration:
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Concentrate the eluate to a final volume of 1 mL under a gentle stream of high-purity nitrogen. Avoid evaporating to dryness.
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Analysis:
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The concentrated extract is now ready for analysis by GC-MS or LC-MS/MS.
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2. Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
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Instrument Setup:
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Injector: Splitless mode, Temperature: 250-280°C.
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Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane or similar.
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Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
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Oven Temperature Program: Initial temperature of 60°C (hold for 1-2 min), ramp at 10-20°C/min to 280-300°C (hold for 5-10 min). This program may need optimization for isomer separation.
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Mass Spectrometer: Electron Impact (EI) ionization at 70 eV.
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Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for DINP (e.g., m/z 149, 293).
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Calibration:
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Prepare a series of calibration standards of DINP in a suitable solvent (e.g., hexane or isooctane) covering the expected concentration range of the samples.
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Inject the calibration standards and samples.
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-
Data Analysis:
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Identify DINP in the sample chromatograms based on its retention time and the presence of the characteristic ions.
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Quantify the concentration of DINP in the samples using the calibration curve.
-
Visualizations
Caption: Experimental workflow for DINP analysis in water.
References
Troubleshooting Diisononyl phthalate quantification in complex matrices
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of diisononyl phthalate (DINP) in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in quantifying DINP in complex matrices?
The primary challenges in DINP quantification include:
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Matrix Effects: Complex samples contain various components that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods.[1][2] This can result in inaccurate quantification.
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Contamination: DINP is a ubiquitous environmental contaminant, and contamination can occur at any stage of the analytical process, from sample collection to analysis.[3][4][5] Common sources include laboratory air, solvents, glassware, and plastic consumables.
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Isomeric Complexity: DINP is not a single compound but a complex mixture of isomers, which can complicate chromatographic separation and quantification.
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Co-elution of Interferences: Other compounds in the matrix can have similar chemical properties to DINP and may co-elute, leading to inaccurate results.
Q2: Which analytical technique is better for DINP quantification: GC-MS or LC-MS/MS?
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used for DINP analysis. The choice depends on the specific application, matrix, and available instrumentation.
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GC-MS is a robust and widely available technique. However, it can be susceptible to interferences from the sample matrix, and the high temperatures used in the injector can sometimes be a source of contamination.
-
LC-MS/MS offers high sensitivity and selectivity, especially when using techniques like Multiple Reaction Monitoring (MRM). It can often handle complex matrices with less extensive cleanup than GC-MS. However, it is highly susceptible to matrix effects, particularly ion suppression or enhancement.
Q3: Why are my blank samples showing DINP peaks?
The presence of DINP in blank samples is a common issue and is almost always due to contamination. Phthalates are pervasive in the laboratory environment. Potential sources include:
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Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.
-
Laboratory Consumables: Plastic items such as pipette tips, vials, and tubing can leach DINP.
-
Glassware: Improperly cleaned glassware can be a significant source of contamination.
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Laboratory Air and Dust: DINP can be present in the air and settle on surfaces.
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Autosampler Syringes: The outer wall of the syringe needle can absorb phthalates from the lab air.
Q4: What are DINP metabolites and why are they sometimes measured instead of DINP?
DINP is rapidly metabolized in the body, and its metabolites are excreted in urine. Measuring these metabolites, such as mono-iso-nonyl phthalate (MINP) and its oxidized derivatives (e.g., OH-MINP, oxo-MINP), can be a more accurate way to assess human exposure to DINP. This is because metabolite analysis in urine is less prone to the "phthalate blank problem" caused by external contamination during sample handling.
Troubleshooting Guide
This guide provides solutions to common problems encountered during DINP quantification.
Issue 1: Poor Peak Shape and Resolution
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Co-eluting Interferences | Optimize the chromatographic method (e.g., change the temperature gradient in GC, or the mobile phase gradient in LC). Consider using a different type of chromatography column. |
| Matrix Overload | Dilute the sample extract or improve the sample cleanup procedure to remove more of the interfering matrix components. |
| Injector Issues (GC-MS) | Ensure the injector liner is clean and appropriate for the analysis. Pulsed splitless injections can improve peak shape. |
| Column Degradation | Replace the analytical column if it has been used extensively or has been exposed to harsh sample matrices. |
Issue 2: Inaccurate Quantification (High or Low Recovery)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Matrix Effects (Ion Suppression or Enhancement in LC-MS/MS) | Diagnose: Perform a post-extraction spike analysis to quantify the extent of matrix effects. Mitigate: - Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). - Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte to compensate for signal variations. - Prepare calibration standards in a blank matrix extract (matrix-matched calibration) to mimic the effect seen in the samples. |
| Contamination Leading to High Results | Diagnose: Analyze procedural blanks (a sample with no analyte that is taken through the entire sample preparation and analysis process). Mitigate: - Use high-purity, phthalate-free solvents and reagents. - Thoroughly clean all glassware, for example by baking at a high temperature. - Use non-plastic labware (glass or stainless steel) whenever possible. - Work in a clean environment, such as a dedicated fume hood, to minimize airborne contamination. |
| Poor Extraction Efficiency | Optimize the extraction solvent and conditions (e.g., pH, temperature, mixing time). Ensure the chosen method is validated for your specific matrix. |
| Analyte Degradation | Ensure proper sample storage and handling to prevent degradation of DINP. |
Issue 3: Poor Reproducibility
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure that every step of the sample preparation protocol is performed consistently for all samples, standards, and blanks. |
| Instrumental Carryover | Implement a rigorous wash step for the autosampler and injection port between samples, especially after analyzing a high-concentration sample. |
| Variable Matrix Effects | If the composition of your matrix varies significantly between samples, this can lead to inconsistent ion suppression or enhancement. The use of a reliable SIL-IS is the best way to correct for this. |
| Inconsistent Peak Integration | Manually review the integration of all peaks to ensure consistency. Poor chromatography leading to co-eluting peaks can make integration difficult. |
Experimental Protocols
Protocol 1: Generic Sample Preparation Workflow for DINP Analysis
This protocol outlines a general workflow for extracting DINP from a complex matrix like food or biological tissue.
Protocol 2: Troubleshooting Logic for High Blank Values
This diagram outlines a logical approach to identifying the source of DINP contamination in blank samples.
Quantitative Data Summary
The following tables summarize typical parameters for DINP analysis using GC-MS and LC-MS/MS. These values are illustrative and should be optimized for specific instrumentation and matrices.
Table 1: Example GC-MS Parameters for DINP Analysis
| Parameter | Setting | Reference |
| Column | Agilent HP-5MS UI 20 m x 0.18 mm id x 0.18 µm | |
| Inlet Mode | Pulsed Splitless | |
| Inlet Temperature | 280 °C | |
| Carrier Gas | Hydrogen or Helium | |
| Oven Program | 60 °C (1.5 min), 50 °C/min to 220 °C, 12.5 °C/min to 320 °C (0.3 min hold) | |
| MSD Transfer Line | 280 °C | |
| Ion Source Temp | 300 °C | |
| Acquisition Mode | Selected Ion Monitoring (SIM) | |
| Quantifier Ion (m/z) | 149 (for most phthalates) |
Table 2: Example LC-MS/MS Parameters for DINP Analysis
| Parameter | Setting | Reference |
| Column | C18 reversed-phase (e.g., Phenomenex Kinetex C18) | |
| Mobile Phase A | Water with 10 mM ammonium acetate | |
| Mobile Phase B | Methanol or Acetonitrile | |
| Flow Rate | 0.5 mL/min | |
| Ionization Source | Electrospray Ionization (ESI), positive mode | |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | |
| Precursor Ion (M+H+) | Varies by specific DINP isomer | |
| Product Ions | 149, 167, and other compound-dependent fragments |
References
Addressing matrix effects in LC-MS/MS analysis of DINP metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing matrix effects during the LC-MS/MS analysis of Di-isononyl Phthalate (DINP) metabolites.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the analysis of DINP metabolites in complex biological matrices.
Question 1: I am observing significant signal suppression for my DINP metabolite analysis in urine/plasma samples compared to the standard in a clean solvent. What is causing this and how can I fix it?
Answer: This phenomenon is likely due to ion suppression , a common matrix effect in LC-MS/MS analysis. Co-eluting endogenous molecules from your sample matrix, such as salts, phospholipids, and other metabolites, compete with the DINP metabolites for ionization in the mass spectrometer's source, leading to a decreased signal intensity.[1][2]
Troubleshooting Steps:
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Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.
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Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge (e.g., reversed-phase polymeric sorbents) to selectively retain the DINP metabolites while washing away interfering compounds.[3][4] An automated SPE system can increase sample throughput and improve reproducibility.[3]
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Liquid-Liquid Extraction (LLE): Optimize the extraction solvent to selectively partition the DINP metabolites, leaving interferences in the original sample matrix.
-
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Enhance Chromatographic Separation: Improve the separation of DINP metabolites from co-eluting matrix components.
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Optimize Gradient Elution: Adjust the mobile phase gradient to better resolve the analytes from the matrix interferences.
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Column Selection: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity.
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Employ Ultra-High-Performance Liquid Chromatography (UPLC): The better resolution and narrower peaks in UPLC can reduce the co-elution of analytes with interfering compounds, thus minimizing matrix effects.
-
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Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for each DINP metabolite will co-elute and experience similar ion suppression. By monitoring the ratio of the analyte to the SIL-IS, the matrix effect can be compensated for, leading to more accurate quantification. This is considered the gold standard for correcting matrix effects.
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Employ Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This ensures that the standards and samples experience comparable matrix effects. It is recommended to use matrix from at least six different sources to evaluate the matrix factor.
Question 2: My results for DINP metabolites are inconsistent, with poor reproducibility across replicate injections of the same sample. What are the potential causes?
Answer: Poor reproducibility can stem from several sources, often related to inconsistent sample preparation and variable matrix effects.
Troubleshooting Steps:
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Inconsistent Sample Preparation: Ensure your sample preparation method is highly consistent. Small variations in extraction efficiency or cleanup can lead to significant differences in the final analysis. Automation of sample preparation can improve reproducibility.
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Differential Matrix Effects: The composition of your matrix may vary slightly between individual samples, leading to different degrees of ion suppression or enhancement. The use of a reliable SIL-IS is the best way to correct for this inter-sample variability.
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Instrumental Carryover: If a high concentration sample is followed by a lower concentration one, carryover in the injection port or on the column can lead to artificially high results in the second sample. Implement rigorous wash steps between injections.
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Co-eluting Interferences: An interfering peak that is not completely resolved from a DINP metabolite can lead to inconsistent integration and, therefore, poor reproducibility. Re-optimize your chromatography for better separation.
Question 3: How do I quantitatively assess the extent of matrix effects in my assay?
Answer: A quantitative assessment of matrix effects can be performed by calculating the Matrix Factor (MF) . This is typically done during method development and validation.
Methodology:
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Prepare Three Sets of Samples:
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Set A (Neat Solution): Prepare standards at a known concentration in a clean solvent (e.g., mobile phase).
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Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. After extraction, spike the extracts with the standards to the same concentration as in Set A.
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Set C (Pre-Extraction Spike): Spike the blank biological matrix with the standards before the extraction process.
-
-
Calculate the Matrix Factor (MF):
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MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
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An MF < 1 indicates ion suppression.
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An MF > 1 indicates ion enhancement.
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An MF = 1 indicates no absolute matrix effect.
-
-
Calculate the IS-Normalized MF:
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IS-Normalized MF = (MF of Analyte) / (MF of SIL-IS)
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The coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should not be greater than 15%.
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Data Presentation
Table 1: Comparison of Matrix Effect Correction Strategies
| Correction Strategy | Principle | Advantages | Disadvantages |
| Dilution | Reduces the concentration of interfering matrix components. | Simple and quick. | May compromise the limit of detection (LOD) if the analyte concentration is low. |
| Matrix-Matched Calibration | Calibration standards and samples experience similar matrix effects. | Can be effective if the matrix is consistent across samples. | Difficult to obtain a truly blank matrix; does not account for inter-sample matrix variability. |
| Analog Internal Standard | A structurally similar compound is used to normalize the analyte signal. | Better than no internal standard. | May not co-elute perfectly and may experience different matrix effects than the analyte. |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | A labeled version of the analyte co-elutes and experiences the same matrix effects. | Considered the "gold standard"; effectively corrects for extraction variability and matrix effects. | Can be expensive and may not be commercially available for all metabolites. |
Table 2: Typical Urinary Concentrations of Major DINP Metabolites in the General Population
| DINP Metabolite | Mean Concentration (µg/L) |
| OH-MINP (oxidized, hydroxylated) | 14.9 |
| oxo-MINP (oxidized, oxo) | 8.9 |
| carboxy-MINP (oxidized, carboxylated) | 16.4 |
| MINP (mono-iso-nonylphthalate) | 2.2% of recovered dose in a human metabolism study |
Note: Concentrations can vary significantly depending on the population and exposure levels. The oxidized metabolites are considered more suitable for biomonitoring.
Experimental Protocols
Detailed Methodology for Solid-Phase Extraction (SPE) of DINP Metabolites from Human Urine
This protocol is adapted from methods described for phthalate metabolite analysis.
1. Sample Pre-treatment:
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Thaw frozen urine samples at room temperature.
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Vortex the samples to ensure homogeneity.
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Centrifuge at approximately 3000 x g for 10 minutes to pellet any precipitate.
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Transfer a 1 mL aliquot of the supernatant to a clean tube.
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Add 50 µL of a solution containing the stable isotope-labeled internal standards (SIL-IS) for each DINP metabolite.
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Add 50 µL of β-glucuronidase solution to deconjugate the glucuronidated metabolites.
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Incubate the samples at 37°C for 2 hours.
2. SPE Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., 60 mg, 3 mL) with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of reagent water. Do not allow the cartridge to go dry.
3. Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Apply a slow, steady flow rate (approximately 1 mL/min).
4. Washing:
-
Wash the cartridge with 3 mL of a 5% methanol in water solution to remove hydrophilic interferences.
-
Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
5. Elution:
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Elute the DINP metabolites and SIL-IS with 2 mL of acetonitrile into a clean collection tube.
6. Eluate Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Workflow for SPE-based sample preparation of DINP metabolites from urine.
Caption: Troubleshooting guide for common issues in DINP metabolite analysis.
References
Technical Support Center: Diisononyl Phthalate (DINP) Standard Solutions
Welcome to the Technical Support Center for Diisononyl phthalate (DINP) standard solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and reliability of your DINP standards. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing DINP standard solutions?
A1: High-purity hexane or isooctane are commonly used solvents for preparing phthalate standard solutions for gas chromatography (GC) analysis.[1] For liquid chromatography (LC), the solvent should be compatible with the mobile phase. It is crucial to use the highest purity solvents available (e.g., HPLC or LC-MS grade) and to test new solvent bottles for background contamination before use.[2]
Q2: What are the ideal storage conditions for DINP stock solutions?
A2: To ensure stability, DINP stock standard solutions should be stored at 2-10°C, protected from light, in tightly sealed glass containers with PTFE-lined screw caps.[3][4] It is recommended to replace stock solutions after six months, or sooner if quality control checks indicate degradation or a change in concentration.[3]
Q3: My analytical blank shows significant DINP peaks. Is my standard solution unstable?
A3: Not necessarily. Phthalates are ubiquitous environmental and laboratory contaminants. High background levels in analytical blanks are more often due to contamination than to the degradation of a properly stored standard. Common sources of contamination include solvents, glassware, pipette tips, syringe filters, and even laboratory air. A systematic approach to identify the source of contamination is crucial before assuming the standard solution is compromised.
Q4: Can I use plastic containers or labware when handling DINP solutions?
A4: It is strongly advised to avoid all plastic materials when working with DINP solutions. Phthalates are used as plasticizers and can easily leach from plastic labware, leading to sample and standard contamination. Studies have shown significant leaching of DINP from common laboratory consumables like pipette tips. Use scrupulously cleaned glassware and PTFE-lined caps for all applications.
Q5: What is the expected shelf life of a working DINP standard solution?
A5: The shelf life of a working standard depends on the solvent, concentration, storage conditions, and frequency of use. While a properly stored stock solution can be stable for up to six months, diluted working standards should be prepared fresh as needed. It is best practice to monitor the concentration of working standards against a freshly prepared standard or a quality control sample regularly. The expiration date of a standard in use should generally not exceed one year after opening.
Troubleshooting Guide: Unstable or Inconsistent DINP Standard Readings
This guide provides a systematic approach to diagnosing and resolving issues with your DINP standard solutions. The most common problem encountered is not the chemical instability of DINP, but rather contamination from the laboratory environment.
Issue 1: High DINP Concentration in Blanks or Negative Controls
This is the most frequent issue and is almost always due to external contamination.
Logical Troubleshooting Workflow for Contamination
Caption: A step-by-step diagram to isolate the source of DINP contamination.
Data on Leaching from Laboratory Plastics
Quantitative studies have identified plastic labware as a significant source of DINP contamination.
| Laboratory Item | Contaminant | Maximum Leaching (μg/cm²) |
| Pipette Tips | This compound (DINP) | 0.86 |
| Pipette Tips | Diethylhexyl phthalate (DEHP) | 0.36 |
| Parafilm® | Diethylhexyl phthalate (DEHP) | 0.50 |
Issue 2: Decreasing Concentration in the Standard Over Time
If contamination has been ruled out, the chemical or physical stability of the solution may be the issue.
| Possible Cause | Troubleshooting Steps |
| Solvent Evaporation | Ensure vials are sealed tightly with high-quality PTFE-lined caps. Store at recommended low temperatures (2-10°C) to minimize solvent loss. Prepare fresh working standards more frequently. |
| Photodegradation | Store all standards in amber glass vials or protect them from light by wrapping them in aluminum foil. Avoid prolonged exposure to ambient laboratory light. |
| Chemical Degradation (e.g., Hydrolysis, Oxidation) | Ensure the solvent is anhydrous and of high purity. Phthalates like butylbenzyl phthalate are known to be susceptible to autooxidation. While DINP is generally stable, using fresh, high-purity solvents and proper storage minimizes this risk. Store solutions under an inert atmosphere (e.g., nitrogen or argon) if high stability is required over long periods. |
| Adsorption to Surfaces | Use silanized glass vials to minimize the adsorption of analytes onto the glass surface. Ensure all glassware is scrupulously clean. |
Issue 3: Poor Chromatography Peak Shape (e.g., Tailing)
Poor peak shape can be misinterpreted as a standard stability issue, but it is often related to the analytical system.
| Possible Cause | Troubleshooting Steps |
| Active Sites in GC System | Phthalates can interact with active silanol groups in the GC inlet liner or the column. Use a fresh, deactivated inlet liner or trim 10-20 cm from the front of the GC column. |
| Column Contamination | Non-volatile residues from previous injections can accumulate at the head of the column. Bake out the column according to the manufacturer's instructions or trim the inlet. |
| Solvent Mismatch | Ensure the injection solvent is compatible with the GC stationary phase or the initial mobile phase in LC. A significant polarity mismatch can affect peak shape. |
Experimental Protocols
Protocol 1: Rigorous Cleaning of Glassware for Phthalate Analysis
This protocol is essential to minimize background contamination.
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Initial Rinse: Rinse all glassware (bottles, flasks, vials) three times with the last solvent it contained.
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Detergent Wash: Wash the glassware thoroughly with a laboratory-grade, phosphate-free detergent in hot water.
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Tap Water Rinse: Rinse at least five times with hot tap water.
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Deionized Water Rinse: Rinse three to five times with deionized or purified water.
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Solvent Rinse: Rinse two to three times with a high-purity solvent such as acetone or hexane.
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Drying: Dry the glassware in an oven at a high temperature (e.g., 250°C) or allow it to air-dry in a clean environment, covering the openings with solvent-rinsed aluminum foil.
Protocol 2: Stability Study of a DINP Working Standard
This protocol provides a framework for validating the stability of your in-house prepared DINP standard solutions.
Experimental Workflow for DINP Stability Study
Caption: An experimental workflow to determine the shelf life of DINP standard solutions.
Methodology:
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Preparation:
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Prepare a stock solution of DINP (e.g., 1000 µg/mL) in a high-purity solvent (e.g., hexane).
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From this stock, prepare a sufficient volume of a working standard solution (e.g., 10 µg/mL).
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Dispense this working standard into multiple amber glass vials with PTFE-lined caps. Prepare enough vials for all time points and storage conditions, with triplicate analysis at each point.
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Storage:
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Divide the vials into different storage groups to assess the impact of temperature and light. For example:
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Group 1: Refrigerated at 4°C, protected from light.
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Group 2: Stored at room temperature (~22°C), protected from light.
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Group 3: Stored at room temperature (~22°C), exposed to ambient laboratory light.
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-
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Analysis:
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Time Zero (T=0): Immediately after preparation, analyze three vials to establish the initial concentration. This serves as the baseline.
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Subsequent Time Points: At scheduled intervals (e.g., 1, 2, 4, 8, 12, and 24 weeks), retrieve three vials from each storage group.
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Allow the refrigerated vials to equilibrate to room temperature before analysis.
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Analyze each set of samples using a validated chromatographic method (e.g., GC-MS). Include a freshly prepared calibration curve and a quality control sample in each analytical run.
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Data Evaluation:
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Calculate the mean concentration and standard deviation for each condition at each time point.
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Express the stability as the percentage of the initial (T=0) concentration remaining.
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The shelf life is defined as the time at which the concentration drops below a predetermined threshold (e.g., 95% of the initial concentration).
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Plot the percentage remaining versus time for each storage condition to visualize the degradation rate.
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References
Technical Support Center: Optimizing Ultrasonic Extraction of Phthalates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing ultrasonic extraction parameters for phthalates.
Troubleshooting Guide
This guide addresses common issues encountered during the ultrasonic extraction of phthalates.
Issue 1: Low Phthalate Recovery
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Question: My phthalate recoveries are consistently low. What factors could be contributing to this, and how can I improve them?
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Answer: Low recovery of phthalates can be attributed to several factors. Firstly, the choice of extraction solvent is critical. A mixture of solvents, such as n-hexane and acetone, often demonstrates higher extraction capacity compared to single solvents.[1] For instance, a 1:2 mixture of n-hexane to acetone has been shown to be effective.[1] Secondly, ensure that the ultrasonic time and power are optimized. Insufficient sonication time will result in incomplete extraction. Conversely, excessive sonication time does not always lead to significantly better recoveries and may not be an efficient use of time.[2] The sample matrix itself can also play a role; for example, in some cases, plasticizers may co-precipitate with the polymer during certain extraction steps, leading to lower recoveries.[3] It is also important to consider the volatility of certain phthalates, like DMP and DEP, which can be lost if heat is applied during the extraction process.[3]
Issue 2: High Background Contamination
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Question: I am observing significant background contamination of phthalates in my blanks and samples. What are the common sources of this contamination, and how can I minimize it?
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Answer: Phthalate contamination is a common challenge in trace analysis due to their ubiquitous presence in laboratory environments. Common sources include organic solvents, glassware, and septum bleeding from GC vials. To minimize contamination, it is crucial to use high-purity solvents and to thoroughly clean all glassware. Running solvent and method blanks is essential to identify and quantify any background contamination. Some studies suggest that methods like solid-phase microextraction (SPME) may offer better control over background contamination compared to solvent extraction due to the smaller volumes of solvent used for elution.
Issue 3: Poor Reproducibility of Results
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Question: My results for phthalate extraction are not reproducible. What are the potential causes of this variability?
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Answer: Poor reproducibility can stem from inconsistencies in the experimental protocol. Key parameters to control tightly include the sample size, solvent volume, sonication time, temperature, and ultrasonic power. The physical position of the sample vessel within the ultrasonic bath can also affect the energy transfer and, consequently, the extraction efficiency. Emulsion formation during liquid-liquid extraction steps can also lead to variability; the addition of salt, such as sodium chloride, can help to break the emulsion and improve phase separation. Method validation, including assessing repeatability (intra-day error) and intermediate precision (inter-day error), is crucial to ensure the robustness of the method.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to optimize for ultrasonic extraction of phthalates?
A1: The most critical parameters to optimize for the ultrasonic-assisted solvent extraction of phthalates include the type of extraction solvent, sonication time, ultrasonic power, and extraction temperature. The choice of solvent is paramount, with solvent mixtures often providing better extraction efficiencies than single solvents. Sonication time and power directly influence the energy applied for extraction, and their optimization is crucial for achieving high recoveries. Temperature can also affect extraction efficiency, although some methods are performed at room temperature.
Q2: What is a typical experimental protocol for ultrasonic extraction of phthalates from a solid matrix?
A2: A general protocol for ultrasonic extraction of phthalates from a solid matrix, such as plastic or sediment, is as follows:
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Sample Preparation: A small, measured amount of the homogenized sample (e.g., 0.1 g to 1 g) is placed in a suitable extraction vessel.
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Solvent Addition: A specific volume of an optimized extraction solvent or solvent mixture (e.g., 30 mL of n-hexane:acetone (1:2 v/v)) is added to the sample.
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Ultrasonication: The vessel is placed in an ultrasonic bath and sonicated for a predetermined time (e.g., 10 minutes) and power (e.g., 50 W).
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Cleanup (if necessary): The extract may require a cleanup step, such as dispersive solid-phase extraction, to remove interfering substances.
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Analysis: The final extract is then analyzed, typically by gas chromatography-mass spectrometry (GC-MS), to identify and quantify the phthalates.
Q3: How does ultrasonic extraction compare to other methods like Soxhlet extraction?
A3: Ultrasonic extraction is generally considered a simpler, faster, and less solvent-intensive method compared to traditional Soxhlet extraction. While Soxhlet extraction is a robust and standardized method, it requires larger volumes of solvent and longer extraction times. Studies have shown that ultrasonic extraction can achieve comparable or even better recoveries than Soxhlet extraction for phthalates in some matrices. However, the accuracy of ultrasonic extraction can sometimes be a limitation.
Data Presentation
Table 1: Optimized Ultrasonic Extraction Parameters for Phthalates from Various Matrices
| Parameter | Sediments | Plastics (Sole Materials) | Hot Beverages |
| Solvent(s) | n-hexane:methylene chloride (1:1, v/v) or n-hexane:ethyl acetate (1:1, v/v) | n-hexane:acetone (1:2, v/v) | n-heptane |
| Ultrasonic Time | Not specified | 10 min | 6 min |
| Ultrasonic Power | Not specified | 50 W | Not specified |
| Temperature | Not specified | Not specified | 25 °C |
| Sample Size | Not specified | Not specified | 10 mL |
| Solvent Volume | Not specified | 30 mL | 250 µL |
Experimental Protocols
Protocol 1: Ultrasonic Assisted Solvent Extraction (UASE) of Phthalates from Sediments
This protocol is based on the methodology for determining phthalates in marine sediments.
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Sample Preparation: Freeze-dry the sediment samples.
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Extraction:
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Weigh a portion of the freeze-dried sample.
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Add a mixture of n-hexane and methylene chloride (1:1, v/v) or n-hexane and ethyl acetate (1:1, v/v).
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Place the sample in an ultrasonic bath for a specified duration.
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Cleanup:
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Perform a dispersive solid-phase extraction (d-SPE) cleanup on the extract.
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Analysis:
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Analyze the final extract using Gas Chromatography-Mass Spectrometry (GC-MS).
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Protocol 2: Combined Ultrasound and Microwave Assisted Extraction (USE-MAE) of Phthalates from Sole Materials
This protocol is adapted from a method for determining phthalate esters in sole materials.
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Extraction:
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Place the sole material sample in an extraction vessel.
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Add 30 mL of an n-hexane-acetone (1:2, v/v) mixture.
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Set the ultrasonic power to 50 W.
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Apply microwave power at 75 W for 10 minutes.
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Cleanup:
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Use solid-phase extraction with Florisil cartridges for cleanup.
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Analysis:
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Determine the concentration of phthalates using Gas Chromatography-Mass Spectrometry (GC-MS).
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Mandatory Visualization
Caption: Workflow for ultrasonic extraction and analysis of phthalates.
References
Technical Support Center: Enhancing the Resolution of Phthalate Isomers in Chromatography
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the chromatographic separation of phthalate isomers. This resource provides in-depth troubleshooting guides and frequently asked questions to help you enhance the resolution and accuracy of your analytical methods.
Troubleshooting Guide: Resolving Common Issues
This guide addresses specific problems you may encounter during the analysis of phthalate isomers.
Problem: Poor Resolution or Co-elution of Phthalate Isomers
Q: My chromatogram shows poor separation between critical isomer pairs (e.g., Di-iso-nonyl phthalate (DINP) and Di-iso-decyl phthalate (DIDP) isomers, or bis(2-ethylhexyl) phthalate (DEHP) and di-n-octyl phthalate (DNOP)). How can I improve the resolution?
A: Achieving baseline separation of phthalate isomers can be challenging due to their similar physicochemical properties.[1] Here are several strategies to improve resolution, categorized by chromatographic technique.
For Gas Chromatography (GC):
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Optimize the Temperature Program: A slow temperature ramp rate can significantly improve the separation of closely eluting compounds.[1] While faster temperature programs can lead to sharper peaks, they may compromise resolution.[1]
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Select an Appropriate GC Column: The choice of stationary phase is critical for resolving phthalate isomers.
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Recommendation: Columns with a 5% phenyl-methylpolylsiloxane stationary phase (e.g., DB-5ms, HP-5MS) are commonly used. For enhanced selectivity with complex phthalate mixtures, consider columns like Rtx-440 or Rxi-XLB, which have shown excellent resolution.
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Adjust Carrier Gas Flow Rate: The flow rate of the carrier gas (typically helium or hydrogen) affects chromatographic efficiency.
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Troubleshooting Step: Optimize the linear velocity of your carrier gas for your specific column dimensions to achieve the best balance between analysis time and resolution.
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For High-Performance Liquid Chromatography (HPLC):
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Select a Suitable LC Column: While C18 columns are widely used, other stationary phases can offer better selectivity for phthalate isomers.
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Recommendation: A Phenyl-Hexyl column can provide superior resolution for challenging separations like DEHP, DNOP, and DIDP. The phenyl stationary phase offers alternative selectivity through π-π interactions with the aromatic rings of the phthalates.
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-
Optimize the Mobile Phase:
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Solvent Selection: The most common mobile phases for phthalate analysis are mixtures of water with acetonitrile or methanol. Acetonitrile often provides better resolution and lower backpressure compared to methanol. Changing the organic modifier (e.g., from acetonitrile to methanol) is a powerful way to alter peak spacing.
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Gradient Optimization: Adjusting the gradient slope can improve the separation of complex mixtures. A shallower gradient provides more time for isomers to separate on the column.
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pH Adjustment: For certain stationary phases, modifying the pH of the aqueous component of the mobile phase can influence retention and selectivity.
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-
Adjust Column Temperature: Temperature can alter the interactions between the analytes and the stationary phase, which can sometimes improve the resolution of co-eluting peaks.
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Troubleshooting Step: Experiment with temperatures in the range of 30-50°C to find the optimal condition for your specific separation.
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Problem: High Background Contamination in Blanks
Q: I am observing significant phthalate peaks in my blank injections, which interferes with the quantification of my samples. What are the common sources of this contamination and how can I minimize them?
A: Phthalates are ubiquitous plasticizers and can be introduced at many stages of the analytical process.
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Identify and Eliminate Contamination Sources:
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Solvents and Reagents: Use high-purity, phthalate-free solvents and reagents. It is advisable to test new batches of solvents for phthalate contamination.
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Glassware and Labware: Avoid using plastic containers. All glassware should be thoroughly cleaned, for example by rinsing with tap water, double-distilled water, acetone, and then methanol to reduce phthalate contamination.
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Sample Preparation: Solid-phase extraction (SPE) cartridges, pipette tips, and vial caps can all be sources of phthalate contamination. Run procedural blanks to identify the source.
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Laboratory Environment: Phthalates can be present in laboratory air and dust. Keep samples and solvent reservoirs covered to minimize exposure.
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Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating phthalate isomers?
A1: The main challenge is their similar chemical structures and physicochemical properties, which often leads to co-elution. High-molecular-weight phthalates like DINP and DIDP are particularly difficult to resolve as they exist as complex mixtures of isomers.
Q2: What is the significance of the m/z 149 ion in the mass spectra of phthalates?
A2: The ion at a mass-to-charge ratio (m/z) of 149, corresponding to the protonated phthalic anhydride ion ([C₈H₅O₃]⁺), is a characteristic fragment for many phthalates in electron ionization (EI) mass spectrometry. While it is a useful indicator for the presence of phthalates, its lack of specificity can make it difficult to distinguish between co-eluting isomers.
Q3: Can derivatization improve the separation of phthalate isomers in GC?
A3: While derivatization is a common strategy to improve the chromatographic behavior of certain compounds, it is generally not necessary for the analysis of phthalate esters by GC. Direct analysis of the native compounds is the standard approach.
Q4: How can I confirm the identity of a phthalate isomer if I suspect co-elution?
A4: Mass spectrometry (MS) is a powerful tool for confirmation. In GC-MS, examining the full mass spectrum of the peak can provide structural information. For LC-MS/MS, using multiple reaction monitoring (MRM) with specific precursor-to-product ion transitions can enhance selectivity and confirmation. Additionally, using a confirmation column with a different stationary phase in GC can help to resolve co-eluting peaks.
Q5: What is the typical elution order for phthalate isomers in reversed-phase HPLC?
A5: In reversed-phase HPLC, less polar compounds are retained longer on the nonpolar stationary phase and therefore elute later. The polarity of phthalates generally decreases as the length of the alkyl chain increases. Consequently, the elution order typically proceeds from the smaller, more polar phthalates (like Dimethyl phthalate) to the larger, less polar ones (like Diisodecyl phthalate).
Quantitative Data Summary
The following tables provide examples of typical chromatographic conditions for the analysis of phthalate isomers. These should be considered as starting points for method development and optimization.
Table 1: Example Gas Chromatography (GC-MS) Conditions
| Parameter | Recommended Setting |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS UI, DB-5ms) |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 - 2.0 mL/min |
| Injection Mode | Splitless |
| Injector Temp. | 290°C |
| Oven Program | Start at 100°C (hold 1 min), ramp at 10°C/min to 280°C, then ramp at 5°C/min to 310°C (hold 5 min) |
| MS Ion Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Table 2: Example High-Performance Liquid Chromatography (HPLC-UV) Conditions
| Parameter | Recommended Setting |
| Column | C18 or Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a higher percentage of A, ramp to a high percentage of B over 10-15 minutes, hold, then return to initial conditions. |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temp. | 30 - 50°C |
| Detection | UV at 228 nm or 230 nm |
| Injection Volume | 1 - 20 µL |
Table 3: Common Phthalates and their Chemical Properties
| Phthalate | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) |
| Dimethyl phthalate | DMP | C₁₀H₁₀O₄ | 194.18 |
| Diethyl phthalate | DEP | C₁₂H₁₄O₄ | 222.24 |
| Dibutyl phthalate | DBP | C₁₆H₂₂O₄ | 278.34 |
| Benzylbutyl phthalate | BBP | C₁₉H₂₀O₄ | 312.36 |
| bis(2-Ethylhexyl) phthalate | DEHP | C₂₄H₃₈O₄ | 390.56 |
| Di-n-octyl phthalate | DNOP | C₂₄H₃₈O₄ | 390.56 |
| Diisononyl phthalate | DINP | C₂₆H₄₂O₄ | 418.61 |
| Diisodecyl phthalate | DIDP | C₂₈H₄₆O₄ | 446.66 |
Experimental Protocols
Protocol 1: GC-MS Analysis of Phthalate Isomers
-
Sample Preparation: Perform a liquid-liquid or solid-phase extraction appropriate for your sample matrix to isolate the phthalates. Concentrate the extract and reconstitute in a suitable solvent (e.g., hexane or isooctane). Add an appropriate internal standard.
-
Instrument Setup: Set up the GC-MS system according to the parameters outlined in Table 1. Perform a system suitability check to ensure proper performance.
-
Analysis: Inject the prepared sample onto the GC-MS system. Acquire data in full scan mode to identify the phthalates present and in selected ion monitoring (SIM) mode for quantification of target analytes.
-
Data Processing: Integrate the chromatographic peaks for the target phthalates and the internal standard. Construct a calibration curve using standards of known concentrations. Quantify the amount of each phthalate in the sample.
Protocol 2: LC-MS/MS Analysis of Phthalate Isomers
-
Sample Preparation: Dilute liquid samples (e.g., beverages) with water. For solid samples, perform a solvent extraction. Filter the sample through a 0.22 µm filter before analysis. Spike with an appropriate internal standard.
-
Instrument Setup: Set up the LC-MS/MS system according to the parameters in Table 2. Optimize the MS/MS parameters (e.g., collision energy) for each target phthalate to identify the most sensitive and specific MRM transitions.
-
Analysis: Inject the prepared sample into the LC-MS/MS system. Acquire data in MRM mode.
-
Data Processing: Integrate the peaks for the target MRM transitions for both the analytes and the internal standard. Construct a calibration curve and quantify the phthalates in the sample.
Visualizations
Caption: Troubleshooting workflow for poor resolution of phthalate isomers.
Caption: Experimental workflow for GC-MS analysis of phthalates.
Caption: Elution order of common phthalates in reversed-phase HPLC.
References
Technical Support Center: Strategies for Reducing Analytical Errors in DINP Measurement
Welcome to the technical support center for Diisononyl Phthalate (DINP) measurement. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analytical challenges encountered during DINP analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during DINP analysis.
Issue 1: High Background Contamination in Blanks
High background levels of DINP can lead to false positives and inaccurate quantification.
-
Possible Causes & Solutions:
| Cause | Solution |
| Contaminated Solvents | Use high-purity, phthalate-free solvents. Pre-screen solvents by concentrating a large volume and analyzing for DINP. Consider purifying solvents by distillation or passing them through activated carbon or alumina.[1][2] |
| Contaminated Glassware | Avoid plastic containers. Use dedicated glassware for phthalate analysis. Clean glassware meticulously by washing with a detergent, rinsing with deionized water and a high-purity solvent (e.g., acetone), and then baking at a high temperature (e.g., 250°C).[1][3] |
| Contaminated Lab Equipment | Use PTFE-lined septa for GC vials.[3] Be aware that plastic components in syringes, pipette tips, and filter holders can be a source of contamination. Minimize the use of plastic materials wherever possible. |
| Laboratory Air | Phthalates are present in laboratory air and can contaminate samples. Prepare samples in a clean environment, such as a laminar flow hood. Keep sample containers covered as much as possible. |
| Instrument Carryover | Run solvent blanks between samples to check for carryover in the injection port and column. If carryover is detected, develop a robust wash method for the autosampler syringe and injection port. |
Troubleshooting Workflow for High Background Contamination
Caption: A logical workflow for troubleshooting high phthalate background.
Issue 2: Poor Reproducibility and Inaccurate Quantification
Inconsistent results can arise from several factors, particularly matrix effects and the complex nature of DINP isomers.
-
Possible Causes & Solutions:
| Cause | Solution |
| Matrix Effects (Ion Suppression/Enhancement) | The sample matrix can interfere with the ionization of DINP, leading to inaccurate results. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix similar to the samples. Stable Isotope-Labeled Internal Standard (SIL-IS): Use a SIL-IS for DINP to compensate for matrix effects. The SIL-IS co-elutes and experiences similar ionization effects as the analyte. |
| Isomer Co-elution | DINP is a mixture of many isomers, which can be difficult to separate chromatographically, especially with GC. This leads to a cluster of peaks and makes accurate quantification challenging. Use Liquid Chromatography (LC): LC, particularly with a C18 or C8 column, can offer better separation of DINP isomers compared to GC. Alternative GC Ionization: For GC-MS, consider using chemical ionization (CI) with ammonia, which can produce more specific molecular ions for different carbon number phthalates, aiding in their differentiation. |
| Inconsistent Sample Preparation | Variations in extraction efficiency or sample cleanup can lead to poor reproducibility. Ensure the sample preparation method is well-validated and consistently applied. |
Troubleshooting Workflow for Poor Reproducibility
References
Technical Support Center: Improving Reproducibility in Diisononyl Phthalate (DINP) Toxicity Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in enhancing the reproducibility and reliability of Diisononyl phthalate (DINP) toxicity assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of variability in DINP toxicity assays?
A1: Variability in DINP toxicity assays can arise from several factors, including the purity of the DINP sample, the choice of cell line and its passage number, inconsistencies in cell culture conditions, the solvent used to dissolve DINP, and the specific assay methodology employed.[1] Different cell lines can exhibit varying sensitivities to DINP.[1] It is also crucial to consider that DINP is a complex mixture of isomers, and its metabolites may be more bioactive than the parent compound.[2][3]
Q2: How do DINP's metabolites affect toxicity assay results?
A2: Following administration, DINP is metabolized into primary and secondary metabolites, such as monoisononyl phthalate (MINP) and its oxidized derivatives (e.g., MCIOP, MHINP, MOINP).[4] These metabolites are often more sensitive biomarkers of DINP exposure and may possess their own toxicological properties. Inconsistent results can occur if the metabolic capabilities of the in vitro system do not reflect the in vivo situation. It is recommended to consider the effects of major metabolites in your experimental design.
Q3: Can the solvent used to dissolve DINP impact the assay?
A3: Yes, the solvent (e.g., DMSO, ethanol) used to dissolve DINP can be toxic to cells at certain concentrations. It is imperative to include a solvent control in your experiments to differentiate between the toxic effects of DINP and the solvent. Always use the lowest possible concentration of the solvent that allows for complete dissolution of DINP.
Q4: Are there specific considerations for interpreting dose-response curves for DINP?
A4: When analyzing dose-response curves for DINP, it is important to use appropriate statistical models, such as the four-parameter log-logistic model. Common errors to avoid include not fitting all response curves simultaneously for comparison and misinterpreting model parameters. For endocrine disruption assays, DINP may exhibit non-monotonic dose-response curves, which should be carefully evaluated.
Q5: What are the key regulatory guidelines for DINP endocrine disruptor screening?
A5: The U.S. Environmental Protection Agency (EPA) Endocrine Disruptor Screening Program (EDSP) provides a framework with specific Tier 1 screening assays to detect potential interactions with the estrogen, androgen, and thyroid pathways. These guidelines outline the required in vitro and in vivo studies for regulatory submissions.
Troubleshooting Guides
Issue 1: High Variability and Poor Reproducibility in Cell Viability Assays (e.g., MTT Assay)
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. |
| Solvent Toxicity | Include a vehicle (solvent-only) control group to assess the toxicity of the solvent at the concentrations used. Minimize the final solvent concentration in the culture medium. |
| DINP Precipitation in Culture Medium | Visually inspect the wells under a microscope after adding DINP. If a precipitate is observed, consider using a lower concentration range or a different solubilization method. |
| Interference with MTT Assay | Run a cell-free control with DINP and the MTT reagent to check for direct reduction of MTT by the compound. Subtract this background absorbance from your experimental values. |
| Incomplete Solubilization of Formazan | Ensure complete dissolution of the formazan crystals by thorough mixing. The choice of solubilizing agent (e.g., DMSO, isopropanol) can also affect the results. |
Issue 2: Inconsistent Results in Endocrine Disruption Assays (e.g., Androgen Receptor Binding)
| Possible Cause | Troubleshooting Step |
| Low Receptor Expression | Confirm that the cell line or tissue preparation used expresses a sufficient level of the androgen receptor. |
| Ligand Competition Issues | Ensure that the concentration of the radiolabeled ligand is appropriate and that the incubation time is sufficient to reach equilibrium. |
| Metabolism of DINP | Consider that DINP may be metabolized by the cells into compounds with different affinities for the androgen receptor. Analysis of metabolites may be necessary for a complete understanding. |
| Assay-Specific Technical Errors | Refer to established protocols and guidelines, such as those from the EPA's EDSP, to ensure proper execution of the assay. |
| High Background Binding | Optimize washing steps to reduce non-specific binding of the radiolabeled ligand. |
Quantitative Data Summary
The following tables summarize key quantitative data from various DINP toxicity studies.
Table 1: In Vivo Toxicity Data for DINP
| Study Type | Species | Endpoint | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) |
| Developmental Toxicity | Rat | Skeletal Variations | 200 | 1000 |
| Developmental Toxicity | Rat | Male Reproductive Tract Malformations | - | 750 |
| Two-Generation Reproductive Toxicity | Rat | Decreased Pup Weight | - | 159-395 |
| 2-Year Carcinogenicity | Mouse | Decreased Testes Weight | 275 | 742 |
NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level. Data extracted from multiple sources.
Table 2: In Vitro Assay Data for DINP Metabolites
| Metabolite | Assay Type | Endpoint | Observed Effect |
| MCiOP | SULT1A1 Binding | Enzyme Interaction | Binds to the active site |
| MiNP | SULT1A1 Binding | Enzyme Interaction | Binds to the active site |
| MHiNP | SULT1A1 Binding | Enzyme Interaction | Does not bind to the active site |
| MOiNP | SULT1A1 Binding | Enzyme Interaction | Does not bind to the active site |
Data from a computational study on the interaction of DINP metabolites with sulfotransferases.
Experimental Protocols
Detailed Protocol: DINP Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of DINP in an adherent cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Materials:
-
Selected adherent cell line (e.g., HepG2, CHO)
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Complete cell culture medium
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DINP stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
2. Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize and resuspend cells in complete medium. c. Perform a cell count and determine viability (e.g., using Trypan Blue). d. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). e. Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
3. DINP Treatment: a. Prepare serial dilutions of DINP from the stock solution in complete culture medium. b. Include a vehicle control (medium with the same concentration of solvent as the highest DINP concentration) and a medium-only control (no cells). c. Carefully remove the medium from the wells and replace it with 100 µL of the prepared DINP dilutions or control solutions. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
4. MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals. c. Carefully remove the medium containing MTT. d. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. b. Subtract the absorbance of the medium-only control from all other readings. c. Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control) x 100 d. Plot the cell viability against the DINP concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Caption: Workflow for a typical DINP cytotoxicity MTT assay.
Caption: Potential anti-androgenic action of DINP via the Androgen Receptor pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of the Toxicity Potential of the Metabolites of Di-Isononyl Phthalate and of Their Interactions with Members of Family 1 of Sulfotransferases—A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative Metabolites of this compound as Biomarkers for Human Exposure Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Toxicological Profile: Diisononyl Phthalate (DINP) vs. Di(2-ethylhexyl) Phthalate (DEHP)
A Guide for Researchers and Drug Development Professionals
Di(2-ethylhexyl) phthalate (DEHP) has long been a widely used plasticizer, but concerns over its potential toxicity have led to the increased use of alternatives such as Diisononyl phthalate (DINP). This guide provides a comparative toxicological overview of DINP and DEHP, summarizing key experimental data, outlining methodologies for toxicity assessment, and visualizing associated signaling pathways to aid researchers and professionals in drug development and material science in making informed decisions.
Executive Summary
Overall, the data suggests that while both DINP and DEHP can exhibit toxicity, DEHP generally demonstrates a more potent toxicological profile, particularly concerning reproductive and hepatic effects. DINP is often considered a safer alternative, though it is not without its own potential for adverse effects, especially at high doses.
Data Presentation: Quantitative Toxicological Comparison
The following tables summarize key quantitative data from various toxicological studies, providing a direct comparison between DINP and DEHP.
Table 1: Acute and General Toxicity
| Parameter | This compound (DINP) | Di(2-ethylhexyl) phthalate (DEHP) | Species |
| Oral LD50 | >9,800 mg/kg to >50,000 mg/kg[1] | ~38.35 ml/kg (acute)[2] | Rat, Mouse |
| Dermal LD50 | >3,160 mg/kg[1] | Not widely reported | Rabbit |
| Inhalation LC50 | >0.067 mg/L[1] | Not widely reported | Rat, Mouse, Guinea Pig |
| NOAEL (Overall) | 88 mg/kg bw/day (liver and kidney effects)[3] | 4.8 mg/kg/day (reproductive effects) | Rat |
| NOAEL (Teething Infant Scenario) | 15 mg/kg/day | 5 mg/kg/day | N/A |
Table 2: Hepatotoxicity
| Endpoint | This compound (DINP) | Di(2-ethylhexyl) phthalate (DEHP) | Species |
| Liver Weight Increase | Observed at high doses | Significant increases observed | Rat, Mouse |
| Peroxisome Proliferation | Consistent with peroxisome proliferation at high doses | Potent inducer of peroxisome proliferation | Rat, Mouse |
| DNA Synthesis Increase | Observed at high doses | Modest but significant effect on replicative DNA synthesis in cultured rat hepatocytes | Rat |
| NOAEL (Liver Effects) | 88 mg/kg bw/day | Not explicitly defined in the same context | Rat |
Table 3: Reproductive and Developmental Toxicity
| Endpoint | This compound (DINP) | Di(2-ethylhexyl) phthalate (DEHP) | Species |
| Anti-androgenic Effects | Less potent than DEHP, but causes increased nipple retention and reduced anogenital distance in male offspring | Well-documented anti-androgenic effects, leading to "phthalate syndrome" | Rat |
| Fertility Effects | Can disrupt estrous cyclicity and reduce the ability to get pregnant at certain doses | Can alter estrous cyclicity and accelerate primordial follicle recruitment | Mouse |
| Developmental NOAEL | 50 mg/kg bw/day (based on reduced pup weights) | 4.8 mg/kg/day (based on reproductive tract malformations) | Rat |
Table 4: Endocrine Disruption
| Endpoint | This compound (DINP) | Di(2-ethylhexyl) phthalate (DEHP) | Species/System |
| Estrogenic Activity | Exhibited enhanced-estrogenic activity in a transgenic medaka assay | Showed moderate estrogenic activity in MCF-7 cell proliferation assay | Fish, Human cells |
| Anti-androgenic Activity | Considered less potent than DEHP | Acts as an androgen receptor antagonist | Rat, Human cells |
| Effects on Steroidogenesis | Disrupted steroidogenesis in H295R assay, primarily by increasing estradiol synthesis | Disrupted steroidogenesis in H295R assay, with a 2-fold increase in E2 production at 3 µM | Human cells |
| Thyroid Hormone Disruption | Associated with decreased thyroid hormones in mother-child pairs | Can disturb thyroid hormone homeostasis by activating the Ras/Akt/TRHr pathway | Human, Rat |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the toxicological assessment of DINP and DEHP.
In Vivo Reproductive Toxicity Assessment (OECD Test Guideline 421)
This screening test evaluates the effects of a chemical on male and female reproductive performance.
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Animal Model: Typically Wistar rats.
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Group Size: At least 10 animals of each sex per test group and a control group.
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Dosing: The test substance is administered orally on a daily basis. Males are dosed for a minimum of four weeks, and females are dosed throughout the study (approximately 63 days).
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Mating: One male is paired with one female.
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Endpoints Monitored:
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Clinical observations, body weight, and food/water consumption.
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Estrous cycle monitoring.
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Offspring parameters: viability, weight, anogenital distance, and nipple retention.
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Thyroid hormone measurement.
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Gross necropsy and histopathology of reproductive organs.
-
Hepatotoxicity Assessment in Rodents
This protocol is designed to evaluate the potential of a substance to cause liver damage.
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Animal Model: Commonly F344 or Sprague-Dawley rats.
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Dosing: The test substance is administered orally, often mixed in the diet, for a specified period (e.g., 28 days for sub-acute studies).
-
Endpoints Measured:
-
Organ Weight: Liver weight is measured and often expressed as a ratio to body weight.
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Biochemical Analysis: Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are quantified.
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Histopathology: Liver tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to examine for cellular damage, necrosis, and other abnormalities.
-
Peroxisome Proliferation: Assessed by measuring the activity of peroxisomal enzymes (e.g., palmitoyl-CoA oxidase) or through electron microscopy.
-
In Vitro Cytotoxicity - MTT Assay
The MTT assay is a colorimetric method to assess cell viability.
-
Cell Line: A suitable cell line is chosen, for example, L929 murine fibroblasts or HCT 116 human colon carcinoma cells.
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Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^5 cells/mL) and allowed to adhere for 24 hours.
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Exposure: Cells are treated with various concentrations of the test substance (e.g., DINP or DEHP) for a defined period (e.g., 24 or 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solvent (e.g., DMSO or SDS), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells.
Genotoxicity - Ames Test (OECD Test Guideline 471)
The Ames test, or bacterial reverse mutation assay, assesses the mutagenic potential of a chemical.
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Test Strains: Several strains of Salmonella typhimurium (and sometimes Escherichia coli) with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine) are used.
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.
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Exposure: The test chemical is mixed with the bacterial culture and the S9 mix (if used) and plated on a medium lacking the essential amino acid.
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Incubation: The plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways implicated in the toxicity of DINP and DEHP, as well as a typical experimental workflow for in vitro cytotoxicity testing.
References
A Comparative Guide to Diisononyl Phthalate (DINP) and Its Alternative, DINCH
For researchers, scientists, and drug development professionals, the selection of appropriate materials is paramount to ensure the integrity, safety, and efficacy of their products. Plasticizers, essential components in many polymeric materials, play a crucial role in imparting flexibility and durability. This guide provides an objective comparison of diisononyl phthalate (DINP), a commonly used plasticizer, and its non-phthalate alternative, di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH). This comparison is supported by experimental data to aid in the informed selection of plasticizers for sensitive applications.
Performance Comparison: DINP vs. DINCH
The performance of a plasticizer is evaluated based on several key parameters, including its efficiency in softening the polymer, its tendency to migrate out of the material, and the mechanical properties it imparts to the final product.
Physical and Mechanical Properties
The choice of plasticizer significantly influences the mechanical characteristics of the polymer. The following table summarizes the typical physical and mechanical properties of PVC plasticized with DINP and DINCH.
| Property | Test Method | PVC with DINP | PVC with DINCH | Key Observations |
| Tensile Strength | ASTM D882 | Typically higher | Typically lower | PVC with DINP tends to exhibit greater resistance to breaking under tension. |
| Elongation at Break | ASTM D882 | Lower | Higher | DINCH generally imparts greater flexibility, allowing the material to stretch more before breaking. |
| Hardness (Shore A) | ASTM D2240 | Higher | Lower | A lower Shore A value for DINCH indicates greater softness and plasticizing efficiency at the same concentration.[1] |
| Low-Temperature Brittleness | ASTM D746 | Good | Excellent | DINCH often exhibits better performance at low temperatures, maintaining flexibility. |
| Volatility (Weight Loss) | - | Lower than DEHP | Generally lower than DINP | Lower volatility indicates greater permanence and reduced loss of plasticizer over time.[2][3][4] |
Migration Characteristics
Plasticizer migration, the process by which the plasticizer leaches from the polymer matrix, is a critical concern, especially in applications involving direct contact with pharmaceuticals, biological fluids, or food.
| Simulant | Test Condition | Migration Rate of DINP | Migration Rate of DINCH | Key Observations |
| Food Simulant (e.g., 95% ethanol) | - | Higher | Lower | DINCH generally exhibits a lower migration rate into fatty food simulants compared to DINP.[5] |
| Water/Aqueous Solutions | - | Low | Very Low | Both plasticizers have low water solubility, resulting in minimal migration into aqueous media. |
| Dynamic Flow (e.g., medical tubing) | 24h, various flow rates | Higher | Lower | Under dynamic flow conditions, DINCH shows less migration than DINP. |
Toxicological Profile: A Comparative Overview
The toxicological profiles of plasticizers are of utmost importance, particularly for applications in the pharmaceutical and medical device industries.
| Endpoint | DINP | DINCH | Key Observations |
| Endocrine Disruption | Potential for weak estrogenic and anti-androgenic effects. Can interact with PPARs. | Generally considered to have a more favorable endocrine disruption profile. Metabolites can also activate PPARs. | Both can influence lipid metabolism through PPAR activation, though DINCH is often cited as a safer alternative in terms of reproductive toxicity. |
| Cytotoxicity | Can exhibit cytotoxicity at high concentrations. | Metabolites have shown cytotoxicity in in-vitro studies. | The toxicity of metabolites is an important consideration for both plasticizers. |
| Carcinogenicity | Classified as a Group 2B carcinogen by IARC (possibly carcinogenic to humans). | Not classified as a carcinogen by major regulatory bodies. | DINCH is generally favored due to the lack of carcinogenicity concerns. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the performance of plasticizers.
Protocol 1: Plasticizer Migration via Solvent Extraction (based on ASTM D1239)
Objective: To quantify the amount of plasticizer that migrates from a PVC film into a liquid simulant.
Methodology:
-
Specimen Preparation: PVC films plasticized with either DINP or DINCH are cut into standardized dimensions (e.g., 50 x 50 mm). The initial weight of each specimen is accurately recorded.
-
Immersion: The specimens are fully immersed in a specified volume of a pre-heated chemical reagent (e.g., food simulant, ethanol, or distilled water) within a sealed container.
-
Incubation: The containers are maintained at a constant temperature (e.g., 23°C or 40°C) for a defined period (e.g., 24 hours).
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Post-Incubation Processing: After incubation, the specimens are removed, carefully wiped dry, and may be rinsed with a suitable solvent if the extraction liquid is non-volatile.
-
Quantification: The final weight of the dried specimen is measured. The weight loss is calculated as the percentage of the initial weight, representing the amount of migrated plasticizer. Alternatively, the concentration of the plasticizer in the extraction solvent can be quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: Tensile Properties of Thin Plastic Sheeting (based on ASTM D882)
Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of plasticized PVC films.
Methodology:
-
Specimen Preparation: Rectangular or dumbbell-shaped specimens are cut from the plasticized PVC sheets. The dimensions are precisely measured.
-
Conditioning: Specimens are conditioned under controlled temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period before testing.
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Testing: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead movement until the specimen fractures.
-
Data Acquisition: The force and elongation are continuously recorded throughout the test.
-
Calculations:
-
Tensile Strength: The maximum stress the material can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area.
-
Elongation at Break: The percentage increase in length at the point of fracture.
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Modulus of Elasticity: The stiffness of the material, determined from the slope of the initial linear portion of the stress-strain curve.
-
Protocol 3: In-Vitro Adipogenesis Assay in 3T3-L1 Cells
Objective: To assess the potential of plasticizers to induce the differentiation of pre-adipocytes into mature adipocytes.
Methodology:
-
Cell Culture: 3T3-L1 pre-adipocyte cells are cultured to confluence in a basal medium.
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Differentiation Induction: Two days post-confluence, the cells are treated with a differentiation medium containing a cocktail of inducers (e.g., insulin, dexamethasone, and IBMX) and the test plasticizer (DINP or DINCH) at various concentrations.
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Maintenance: After a set period (e.g., 2-3 days), the differentiation medium is replaced with a maintenance medium containing insulin and the test plasticizer. The medium is replenished every 2-3 days.
-
Lipid Accumulation Staining: After approximately 8-10 days of differentiation, the cells are fixed and stained with Oil Red O, a dye that specifically stains neutral lipids in mature adipocytes.
-
Quantification: The stained lipid droplets can be visualized by microscopy. For quantitative analysis, the Oil Red O stain is extracted from the cells and the absorbance is measured spectrophotometrically.
Protocol 4: Gene Expression Analysis in 3T3-L1 Cells
Objective: To determine the effect of plasticizer exposure on the expression of genes involved in adipogenesis.
Methodology:
-
Cell Treatment: 3T3-L1 cells are cultured and differentiated as described in Protocol 3, with and without exposure to DINP or DINCH.
-
RNA Extraction: At specific time points during the differentiation process, total RNA is extracted from the cells using a suitable RNA isolation kit.
-
RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer, and the integrity is assessed via gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes (e.g., Pparg, Cebpa, Fabp4) are quantified by qRT-PCR using gene-specific primers. The expression levels are typically normalized to a stable housekeeping gene.
-
Data Analysis: The relative gene expression changes between the treated and control groups are calculated using the ΔΔCt method.
Visualizing Key Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
Conclusion
The choice between DINP and DINCH as a plasticizer requires a careful evaluation of the specific application's performance requirements and safety considerations. While DINP has been a widely used and cost-effective plasticizer, concerns regarding its toxicological profile have led to the increasing adoption of alternatives like DINCH.
DINCH generally offers a superior safety profile, with lower migration rates and no classification as a carcinogen. It also tends to provide better low-temperature flexibility. However, PVC plasticized with DINP may exhibit higher tensile strength. For applications in the pharmaceutical, medical device, and food contact industries, where low leachability and high biocompatibility are critical, DINCH often presents a more suitable choice. This guide provides a foundational understanding to aid researchers and professionals in making an informed decision based on experimental data and established testing protocols.
References
A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for the Analysis of Diisononyl Phthalate (DINP)
For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of Diisononyl Phthalate (DINP), a common plasticizer, is critical for ensuring product safety and regulatory compliance. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to facilitate the selection of the most suitable technique for specific analytical needs.
The choice between GC-MS and HPLC for DINP analysis depends on several factors, including the sample matrix, required sensitivity, analytical throughput, and the need for confirmatory analysis. While both are powerful separation techniques, they operate on different principles, leading to distinct advantages and limitations. GC-MS is a widely adopted technique for phthalate analysis due to its high resolving power and the structural information provided by mass spectrometry.[1][2] In contrast, HPLC, often coupled with a Diode-Array Detector (DAD) or a mass spectrometer, offers an orthogonal approach, particularly beneficial for less volatile or thermally sensitive compounds.[1]
Quantitative Performance: A Side-by-Side Comparison
The validation of analytical methods is crucial in regulated environments. Key performance indicators from various studies are summarized below to offer a quantitative comparison between GC-MS and HPLC for the analysis of DINP and other relevant phthalates.
| Performance Parameter | GC-MS | HPLC-UV/DAD | Source(s) |
| Linearity (R²) | > 0.998 | > 0.999 | [3][4] |
| Limit of Detection (LOD) | 3.46 - 10.10 µg/mL | Not specified for DINP | |
| Limit of Quantification (LOQ) | 54.1 - 76.3 ng/g | 0.5 µg/L (for metabolites) | |
| Accuracy (Recovery) | 91.8 - 122% | > 95% | |
| Precision (%RSD) | 1.8 - 17.8% | < 5.00% |
Note: The performance parameters are compiled from different studies and may vary based on the specific matrix, instrumentation, and experimental conditions.
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable and reproducible results. Below are representative methodologies for both GC-MS and HPLC analysis of DINP.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the analysis of volatile and semi-volatile compounds like DINP.
1. Sample Preparation (Solvent Extraction):
-
Accurately weigh a known amount of the sample (e.g., 50 mg of polymer material) into a glass tube.
-
Add a suitable organic solvent such as tetrahydrofuran (THF) or n-hexane.
-
Sonicate the mixture for approximately 30 minutes at room temperature to ensure efficient extraction of DINP.
-
Centrifuge the mixture to separate the solid and liquid phases.
-
Carefully transfer the supernatant (organic layer) to a clean vial for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: A non-polar or medium-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 3 minutes.
-
Ramp: 20 °C/min to 290 °C.
-
Ramp: 20 °C/min to 310 °C, hold for 9 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.
-
Mass Spectrometer: Agilent 7010 Triple Quadrupole MS or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used to enhance sensitivity and selectivity. A characteristic precursor ion for DINP is m/z 293. Full scan mode can be utilized for initial identification.
High-Performance Liquid Chromatography (HPLC) Protocol
This method provides an alternative approach, particularly useful for cross-validation.
1. Sample Preparation:
-
For liquid samples, a simple dilution with a suitable solvent like acetonitrile may be sufficient.
-
For solid samples, an extraction procedure similar to the one described for GC-MS can be employed.
-
The final extract should be filtered through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1100 Series HPLC system or equivalent.
-
Column: A reversed-phase column such as a C18 or C8 is typically used.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is common.
-
Flow Rate: 1 mL/min.
-
Detector: UV or Diode Array Detector (DAD) set at a wavelength of 235 nm.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
Method Cross-Validation Workflow
Cross-validation ensures that both analytical methods provide comparable and reliable results for the same analyte in a given sample. The following diagram illustrates a typical workflow for the cross-validation of GC-MS and HPLC methods for DINP analysis.
Caption: Workflow for the cross-validation of GC-MS and HPLC methods.
Key Considerations for Method Selection
The fundamental differences between GC-MS and HPLC lead to distinct advantages for each technique in the analysis of DINP.
Caption: Key characteristics of GC-MS and HPLC for DINP analysis.
Conclusion
Both GC-MS and HPLC are powerful and reliable techniques for the quantitative analysis of DINP in various samples. GC-MS is often favored for its high resolving power and the definitive identification provided by mass spectrometry, making it ideal for confirmatory analysis and trace-level quantification. However, HPLC serves as an excellent orthogonal method, particularly when dealing with complex matrices or when there are concerns about the thermal stability of the analyte or co-extracted compounds. The cross-validation of both methods is a robust approach to ensure data integrity and method reliability, providing a comprehensive understanding of the analyte in the sample matrix. The choice between the two will ultimately depend on the specific analytical requirements, including sensitivity, selectivity, and the nature of the sample.
References
A Comparative Analysis of Diisononyl Phthalate (DINP) Effects in Rats and Mice
A comprehensive review of toxicological data reveals species-specific differences in the response of rats and mice to Diisononyl phthalate (DINP), a commonly used plasticizer. While both species exhibit adverse effects in the liver and reproductive systems, the magnitude of these effects and the doses at which they occur vary, providing crucial insights for human health risk assessment.
This compound (DINP) has been the subject of extensive toxicological research in rodent models to understand its potential health risks. This guide provides a comparative overview of the key findings in rats and mice, focusing on liver toxicity, reproductive and developmental effects, and carcinogenicity. The data is presented in a structured format to facilitate comparison, and detailed experimental protocols are provided for key studies.
Liver Toxicity
The liver is a primary target organ for DINP toxicity in both rats and mice.[1][2] High doses of DINP have been shown to induce a range of hepatic effects, including increased liver weight, peroxisome proliferation, inhibition of gap junctional intercellular communication (GJIC), and increased DNA synthesis.[1][2][3] These effects are consistent with a mode of action involving the activation of the peroxisome proliferator-activated receptor alpha (PPARα).
Interestingly, studies have shown that the concentration of the monoester metabolite, monoisononyl phthalate (MINP), is higher in the livers of mice compared to rats, which may contribute to the observed species differences in hepatic responses.
| Parameter | Rat (F344) | Mouse (B6C3F1) | Reference |
| Increased Liver Weight | Observed at high doses (e.g., 12,000 ppm) | Observed at high doses (e.g., 6,000 ppm) | |
| Peroxisome Proliferation | Consistent finding at high doses | Consistent finding at high doses | |
| Inhibition of GJIC | Observed at high doses | Observed at high doses | |
| Increased DNA Synthesis | Transient effect observed early in treatment | Transient effect observed early in treatment | |
| Liver Tumor NOAEL (Male) | 359 mg/kg/day | 112 mg/kg/day | |
| Liver Tumor Effect Level (Male) | > 700 mg/kg/day | > 336 mg/kg/day | |
| Liver Tumor NOAEL (Female) | 442 mg/kg/day | 112 mg/kg/day | |
| Liver Tumor Effect Level (Female) | > 700 mg/kg/day | 336 mg/kg/day |
Reproductive and Developmental Effects
The effects of DINP on the reproductive systems of rats and mice show some notable differences. In male rats, in utero exposure to high doses of DINP has been associated with anti-androgenic effects, including reduced fetal testicular testosterone production and morphological changes in reproductive tissues such as Leydig cell aggregation and the presence of multinucleated gonocytes. However, some studies have reported no alterations in testosterone levels in postnatal or adult rats.
In male mice, studies have also shown a decrease in fetal testicular testosterone production at high doses. For female mice, exposure to DINP has been linked to adverse reproductive outcomes, including smaller litter sizes and shorter gestation periods.
| Parameter | Rat | Mouse | Reference |
| Fetal Testicular Testosterone | Reduction observed in some studies at high doses (e.g., 750 mg/kg/day) | Reduction observed at high doses (e.g., 600 mg/kg/day) | |
| Postnatal/Adult Testosterone | Some studies report no significant changes | Data not as extensively reported | |
| Anogenital Distance (AGD) | Some studies report a reduction, while others show no effect | Data not as extensively reported | |
| Reproductive Tissue Morphology (Male) | Leydig cell aggregation, multinucleated gonocytes | Data not as extensively reported | |
| Female Reproductive Outcomes | Data not as extensively reported | Smaller litter sizes, shorter gestation period |
Carcinogenicity
Chronic exposure to high doses of DINP has been shown to induce liver tumors in both rats and mice. The development of these tumors is believed to be linked to the peroxisome proliferation mode of action, which is a non-genotoxic mechanism. DINP has not been shown to be genotoxic. In female mice, a significant increase in liver tumors was observed at a lower dose compared to male mice and rats of both sexes, indicating a higher sensitivity in this specific group.
| Tumor Type | Rat (F344) | Mouse (B6C3F1) | Reference |
| Hepatocellular Adenomas | Increased incidence at high dietary doses (>730 mg/kg/day) | Significantly increased incidence in both males and females | |
| Hepatocellular Carcinomas | Increased incidence at high dietary doses (>730 mg/kg/day) | Significantly increased incidence in both males and females | |
| Combined Adenomas and Carcinomas | Increased to 26% at 12,000 ppm | Significantly increased with dose-response trends | |
| Pancreatic Islet Cell Tumors | Reported | Not reported |
Experimental Protocols
Short-Term Hepatic Effects Study
-
Species and Strain: Male F344 rats and male B6C3F1 mice.
-
Dosing: Animals were fed diets containing DINP at various concentrations. For rats, doses were 0, 1000, or 12,000 ppm. For mice, doses were 0, 500, or 6000 ppm.
-
Duration: 2 or 4 weeks.
-
Endpoints Measured: Liver weight, gap junctional intercellular communication (GJIC), peroxisomal beta-oxidation (PBOX), and replicative DNA synthesis. Hepatic and serum concentrations of DINP and its major metabolites were also determined.
Chronic Toxicity and Carcinogenicity Study
-
Species and Strain: Male and female F344 rats and B6C3F1 mice.
-
Dosing: Dietary administration of DINP at various concentrations. For example, in one study, mice were fed diets with DINP at 500, 1500, 4000, and 8000 ppm.
-
Duration: Lifetime exposure (e.g., 78 weeks followed by a recovery period).
-
Endpoints Measured: Incidence of liver tumors (adenomas and carcinomas). Indicators of peroxisome proliferation such as liver weight, peroxisomal volume density, and enzyme activity were also measured.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in DINP-induced toxicity, the following diagrams have been generated using the DOT language.
Caption: Workflow of DINP-induced hepatic toxicity in rodents.
Caption: Comparative reproductive effects of DINP in rats and mice.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparative in vivo hepatic effects of Di-isononyl phthalate (DINP) and related C7-C11 dialkyl phthalates on gap junctional intercellular communication (GJIC), peroxisomal beta-oxidation (PBOX), and DNA synthesis in rat and mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Guide to Inter-laboratory Comparison of Diisononyl Phthalate (DINP) Measurements
This guide provides a comparative overview of analytical performance for the quantification of Diisononyl phthalate (DINP) across different laboratories and matrices. The data presented is synthesized from proficiency testing schemes and inter-laboratory studies to aid researchers, scientists, and drug development professionals in evaluating and improving their own analytical methodologies.
Data Presentation: Quantitative Comparison of DINP Measurements
The following tables summarize the inter-laboratory performance for DINP analysis in a polymer matrix (Polyvinyl Chloride - PVC) and for its metabolites in a biological matrix (human urine). These results highlight the variability and reproducibility of DINP measurements.
Table 1: Inter-laboratory Analysis of DINP in PVC Toys
| Sample Matrix | Analyte | Number of Participating Laboratories | Mean Concentration (% w/w) | Relative Standard Deviation (RSD) | Analytical Technique |
| PVC Toy | DINP | Not Specified | 24% | 4% | HPTLC |
Data synthesized from an inter-laboratory test for the determination of seven phthalates in childcare articles and toys made of PVC. The study highlighted that for complex isomers like DINP, High-Performance Thin-Layer Chromatography (HPTLC) was utilized for quantification[1].
Table 2: Inter-laboratory Reproducibility for DINP Biomarkers in Human Urine
| Sample Matrix | Analyte (Biomarker) | Proficiency Test Rounds | Inter-laboratory Reproducibility (RSD) | Analytical Technique |
| Human Urine | Oxidized DINP Metabolites | 4 | 43% (average) | LC-MS/MS |
| Human Urine | Oxidized DINP Metabolites (satisfactory performance labs) | 4 | 26% (average) | LC-MS/MS |
This data is from a quality assurance program involving 28 laboratories over 18 months. The challenging nature of analyzing mixed-isomer phthalate biomarkers like those of DINP is reflected in the higher relative standard deviation compared to single-isomer phthalates[2].
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are summaries of common experimental protocols for the determination of DINP in polymer and biological matrices.
1. Analysis of DINP in PVC Toys via HPLC and HPTLC
-
Objective: To identify and quantify seven phthalates, including DINP, in toys and childcare articles made of PVC[1].
-
Sample Preparation:
-
A representative sample of the PVC material is obtained.
-
The PVC is dissolved in tetrahydrofuran (THF) to extract the phthalates[1].
-
-
Analytical Methods:
-
HPLC: Used for the quantification of phthalates that produce discrete peaks[1].
-
HPTLC: Specifically employed for the quantification of complex isomeric mixtures like DINP and DIDP.
-
-
Inter-laboratory Validation: The method was validated through an inter-laboratory test to establish its robustness for monitoring legal limits.
2. Determination of DINP Biomarkers in Human Urine by LC-MS/MS
-
Objective: To assess and improve the comparability of urinary biomarker analysis for phthalates, including DINP, across multiple laboratories.
-
Generalized Protocol:
-
A 0.5 mL urine sample is used.
-
Isotopically labeled internal standards and a buffer are added.
-
Enzymatic deconjugation of the biomarkers is performed at 37°C for 2 hours.
-
The deconjugated biomarkers are extracted using Solid Phase Extraction (SPE), which can be performed online or offline.
-
Analysis is conducted using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization in negative mode (ESI⁻), acquiring two mass transitions for each analyte.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS) for Phthalate Analysis in Toys
-
Objective: Simultaneous measurement of regulated phthalate esters, including DINP, in children's toys.
-
Sample Preparation:
-
Toy samples are prepared according to the analysis method CPSC-CH-C1001-09.3, prescribed by the US Consumer Product Safety Commission.
-
This typically involves solvent extraction to isolate the phthalates from the polymer matrix.
-
-
Instrumentation: A GC-MS system is used, often in a simultaneous Scan/SIM measurement mode. This allows for both the quantification of target analytes (SIM mode) and the identification of other, non-targeted compounds (Scan mode).
-
Quantification: For complex mixtures like DINP, which present as multiple chromatographic peaks, unique mass chromatograms and specific quantitation ions are used for accurate measurement.
Mandatory Visualizations
DINP Metabolism and Signaling Pathway
The following diagram illustrates a simplified pathway of DINP metabolism and its potential interaction with lipid metabolism signaling pathways.
Caption: Simplified metabolic pathway of DINP and its influence on key regulators of adipogenesis.
Experimental Workflow for DINP Analysis in Polymers
The diagram below outlines a general workflow for the analysis of DINP in polymer-based samples, such as PVC toys.
References
Validating Biomarkers for Human Exposure to Diisononyl Phthalate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biomarkers used to assess human exposure to Diisononyl phthalate (DINP), a widely used plasticizer. The traditional biomarker, monoisononyl phthalate (MINP), has been found to be an unreliable indicator of exposure. This guide presents supporting experimental data for the use of DINP's oxidative metabolites as more sensitive and accurate biomarkers.
The Challenge with Traditional DINP Biomarkers
Historically, human exposure to DINP has been assessed by measuring its hydrolytic metabolite, monoisononyl phthalate (MINP), in urine.[1][2][3] However, research has consistently shown that MINP is only a minor metabolite of DINP in humans.[1][3] Relying on MINP as the sole biomarker can lead to a significant underestimation of the prevalence and magnitude of human exposure to DINP.
Superiority of Oxidative Metabolites as Biomarkers
More recent and comprehensive studies have identified several oxidative metabolites of DINP that are present in much higher concentrations and at greater detection frequencies in human urine compared to MINP. These oxidative metabolites, including mono(carboxyisooctyl) phthalate (MCIOP), mono(hydroxyisononyl) phthalate (MHINP), and mono(oxoisononyl) phthalate (MOINP), are now considered more reliable and sensitive biomarkers for assessing DINP exposure. The high correlation between the concentrations of these oxidative metabolites further confirms their common origin from DINP.
Comparative Analysis of DINP Biomarkers
The following table summarizes quantitative data from human biomonitoring studies, highlighting the superior performance of oxidative metabolites compared to MINP as biomarkers of DINP exposure.
| Biomarker | Detection Frequency (%) | Geometric Mean Concentration (ng/mL) | 95th Percentile Concentration (ng/mL) | Reference |
| Oxidative Metabolites | ||||
| MCIOP (or MCOP) | 95.2 - 97 | 8.6 | > 43.7 | |
| MHINP | 100 | 11.4 | 43.7 | |
| MOINP | 87 | 1.2 | Not Reported | |
| Hydrolytic Metabolite | ||||
| MINP (or MNP) | Not Detected - 12.9 | Not Detected | Not Detected |
DINP Metabolic Pathway
The metabolic pathway of DINP in humans involves an initial hydrolysis followed by extensive oxidation. This process explains the low levels of the hydrolytic metabolite (MINP) and the abundance of its oxidative derivatives in urine.
Experimental Protocols
Accurate quantification of DINP metabolites is crucial for reliable exposure assessment. The following are detailed methodologies for the analysis of these biomarkers in human urine.
Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This is the most widely used and validated method for the analysis of phthalate metabolites.
1. Sample Collection and Storage:
-
Collect urine samples in phthalate-free containers.
-
Store samples at -20°C or lower until analysis to ensure stability of the metabolites.
2. Sample Preparation (Enzymatic Deconjugation and Solid-Phase Extraction):
-
Thaw urine samples to room temperature.
-
To 1 mL of urine, add an internal standard solution containing isotopically labeled analogs of the target metabolites.
-
Add β-glucuronidase to deconjugate the glucuronidated metabolites.
-
Incubate the samples.
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.
3. HPLC-MS/MS Analysis:
-
HPLC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Quantification: Use a calibration curve generated from standards of known concentrations. The use of isotope dilution provides high accuracy.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for urinary metabolites due to their polarity, GC-MS can be used after derivatization.
1. Sample Preparation (including Derivatization):
-
Follow the sample collection, storage, and enzymatic deconjugation steps as in the HPLC-MS/MS method.
-
After extraction, the acidic metabolites must be derivatized (e.g., methylation) to make them volatile for GC analysis.
2. GC-MS Analysis:
-
GC System: A gas chromatograph with a suitable capillary column.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization: Electron ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) for targeted analysis.
-
Quantification: Based on a calibration curve with derivatized standards.
Biomarker Validation Workflow
The validation of new biomarkers is a critical process to ensure their reliability for human exposure assessment. The following workflow illustrates the key steps involved.
Conclusion
The scientific evidence strongly supports the use of oxidative metabolites (MCIOP, MHINP, and MOINP) as the primary biomarkers for assessing human exposure to DINP. Their high detection frequencies and concentrations in urine provide a more accurate and sensitive measure of exposure compared to the traditional biomarker, MINP. For researchers, scientists, and drug development professionals, adopting these validated biomarkers and robust analytical methods is essential for accurately characterizing DINP exposure and its potential health implications.
References
A Comparative Analysis of DINP and Other C7-C11 Dialkyl Phthalates: Performance, Properties, and Toxicological Insights
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Molecular-Weight Phthalate Plasticizers
The selection of a plasticizer is a critical decision in the formulation of flexible polymer products, directly impacting performance, durability, and safety. This guide provides a detailed comparative analysis of Diisononyl Phthalate (DINP) and other C7-C11 high-molecular-weight dialkyl phthalates, including Diisodecyl Phthalate (DIDP) and Di(2-propylheptyl) Phthalate (DPHP). By presenting key physicochemical properties, performance data, toxicological profiles, and standardized experimental methodologies, this document serves as a vital resource for informed material selection in research and development.
Physicochemical and Performance Characteristics
The length and branching of the alkyl chains in C7-C11 phthalates are primary determinants of their performance characteristics. Generally, as the carbon number and molecular weight increase, properties such as thermal stability, volatility, and migration resistance are enhanced. Conversely, plasticizing efficiency may decrease, requiring higher concentrations to achieve the same level of flexibility.
Physicochemical Properties
The fundamental physical and chemical properties of these plasticizers underpin their behavior in polymer matrices. Key properties are summarized in Table 1.
| Property | This compound (DINP) | Diisodecyl Phthalate (DIDP) | Di(2-propylheptyl) Phthalate (DPHP) |
| Abbreviation | DINP | DIDP | DPHP |
| Typical Carbon Chain | C9 | C10 | C10 |
| CAS Number | 28553-12-0 / 68515-48-0 | 26761-40-0 / 68515-49-1 | 53306-54-0 |
| Molecular Formula | C26H42O4 | C28H46O4 | C28H46O4 |
| Molecular Weight ( g/mol ) | ~418.61[1][2][3] | ~446.68[4][5] | ~446.7 |
| Density (g/cm³ at 20°C) | ~0.975 | ~0.97 | ~0.961 |
| Boiling Point (°C) | > 400 | > 250 | 251-254 (at 7 mbar) |
| Vapor Pressure (mmHg at 20°C) | ~4.1 x 10⁻⁷ (5.4 x 10⁻⁵ Pa) | < 0.08 | < 7.5 x 10⁻⁷ (<0.0001 mbar at 50°C) |
| Water Solubility | Very Low (<1 mg/L) | Negligible | Very Low (<0.1 mg/L) |
Note: DINP and DIDP are complex mixtures of isomers, hence properties can vary slightly between commercial products.
Performance Comparison
Performance metrics such as plasticizing efficiency, volatility, and migration resistance are critical for determining the suitability of a plasticizer for a specific application. C10 phthalates like DIDP and DPHP generally offer enhanced permanence and durability compared to the C9 phthalate, DINP.
| Performance Metric | This compound (DINP) | Diisodecyl Phthalate (DIDP) & Di(2-propylheptyl) Phthalate (DPHP) | Key Insights |
| Plasticizing Efficiency | Higher | Lower | DINP is a more efficient plasticizer, meaning less is required to achieve a target softness (e.g., Shore Hardness). The general solvating strength order is DINP > DIDP. To match the plasticizing effect of DINP, a 2-5 phr (parts per hundred resin) higher concentration of DIDP may be needed. |
| Volatility | Low | Very Low | DINP and DIDP are both over 50% less volatile than lower molecular weight phthalates like DOP. DPHP exhibits lower volatility than DINP, resulting in approximately 17% less weight loss in thermal aging tests. This leads to better performance in high-temperature applications and reduced fogging. |
| Migration Resistance | Good | Excellent | The higher molecular weight and larger structure of C10 phthalates like DIDP and DPHP result in stronger physical entanglement with PVC chains, leading to lower migration. DPHP shows better resistance to migration into other polymers like ABS, PC, and acrylics compared to DINP, which is a critical factor in multi-material devices. |
| Thermal Stability | Good | Excellent | DPHP and DIDP offer superior thermal stability and long-term aging resistance compared to DINP. This makes them suitable for applications with demanding heat requirements, such as wire and cable insulation and automotive interiors. |
| Low-Temperature Flexibility | Good | Good to Excellent | Despite their higher molecular weight, C10 phthalates can offer sustained flexibility in cold conditions. DPHP is noted to have slightly better low-temperature flexibility than DIDP. |
| UV Resistance | Good | Excellent | DPHP generally exhibits better UV stability compared to DINP, making it a more suitable choice for outdoor applications like roofing membranes or tarpaulins where resistance to sunlight is crucial. |
Toxicological Profile
The toxicological assessment of phthalates is a key consideration for their use, particularly in sensitive applications. High-molecular-weight phthalates like DINP, DIDP, and DPHP are characterized by low acute toxicity and are not genotoxic. The primary target organs in repeated-dose studies are typically the liver and kidneys. One of the key mechanisms underlying the hepatic effects of some phthalates in rodents is the activation of Peroxisome Proliferator-Activated Receptors (PPARs).
PPAR Signaling Pathway Activation
Phthalate diesters are metabolized in the body to their corresponding monoesters, which are considered the primary toxicologically active molecules. These monoesters can act as ligands for nuclear receptors, particularly PPARα and PPARγ.
References
Diisononyl Phthalate: A Comparative Guide to its Efficacy as a Commercial Plasticizer
For researchers, scientists, and drug development professionals, the selection of a plasticizer is a critical decision that influences the performance, safety, and regulatory compliance of a final product. This guide provides an objective comparison of Diisononyl phthalate (DINP) with other commercially significant plasticizers, supported by experimental data and detailed methodologies.
This compound (DINP) has emerged as a prominent high-molecular-weight phthalate plasticizer, often serving as a replacement for Di(2-ethylhexyl) phthalate (DEHP) due to a more favorable toxicological profile.[1][2][3] This guide delves into a comparative analysis of DINP's efficacy against other common plasticizers like DEHP and Dioctyl terephthalate (DOTP), focusing on key performance indicators such as mechanical properties, thermal stability, and migration resistance.
Comparative Performance Data
The efficacy of a plasticizer is determined by its ability to impart desired properties to a polymer matrix, most commonly Polyvinyl Chloride (PVC). The following tables summarize the quantitative performance of DINP in comparison to other commercial plasticizers based on key experimental outcomes.
Table 1: Mechanical Properties of Plasticized PVC
| Property | Test Method | DINP | DEHP | DOTP | Key Observations |
| Tensile Strength | ASTM D638 | Higher | Lower | Comparable to DINP | PVC plasticized with DINP generally exhibits greater tensile strength compared to DEHP formulations.[1][4] |
| Elongation at Break | ASTM D638 | Lower | Higher | Comparable to DINP | DEHP typically imparts greater flexibility and elongation before breakage. |
| Young's Modulus | ASTM D638 | Higher | Lower | Comparable to DINP | A higher Young's Modulus indicates that PVC with DINP is generally stiffer than that with DEHP. |
| Shore D Hardness | ASTM D2240 | Higher | Lower | Comparable to DINP | The hardness of the plasticized material is influenced by the plasticizer type and concentration. |
Table 2: Thermal and Migration Properties
| Property | Test Method | DINP | DEHP | DOTP | Key Observations |
| Thermal Stability | TGA | Comparable or slightly better | Good | Superior | DINP exhibits good thermal stability, comparable to or slightly better than DEHP. DOTP generally offers superior heat resistance and aging properties. |
| Volatility | Oven/Fogging Tests | Lower | Higher | Lower | DINP has significantly lower volatility than DEHP, leading to fewer emissions during processing. DOTP also exhibits low volatility. |
| Migration Resistance | ASTM D1239 | Higher | Lower | Higher | DINP's larger, branched molecular structure reduces its migration from the PVC matrix compared to DEHP. DOTP's structure also contributes to its high migration resistance. |
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental methodologies are crucial. The following are outlines of standard protocols for key performance tests.
Mechanical Properties Testing
ASTM D638: Standard Test Method for Tensile Properties of Plastics
-
Objective: To determine the tensile strength, elongation at break, and Young's modulus of plasticized PVC.
-
Specimen Preparation: "Dumbbell" or "dog-bone" shaped specimens are prepared by injection molding, machining, or die-cutting from plasticized PVC sheets of a specified thickness (typically between 3.2 mm and 13 mm for Type I specimens).
-
Procedure:
-
Condition the specimens under controlled temperature and humidity.
-
Mount the specimen in the grips of a universal testing machine (UTM).
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
An extensometer is used to measure the elongation of the specimen.
-
-
Data Analysis: The testing software generates a stress-strain curve from which tensile strength, elongation at break, and Young's modulus are calculated.
Migration Resistance Testing
ASTM D1239: Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals
-
Objective: To quantify the amount of plasticizer that migrates from a PVC film when immersed in a liquid.
-
Specimen Preparation: Square specimens of the plasticized PVC film, typically 50 mm x 50 mm, are cut.
-
Procedure:
-
The initial weight of the specimens is recorded.
-
The specimens are immersed in a specified chemical reagent (e.g., distilled water, ethanol, or a food simulant) in a sealed container for a defined period (e.g., 24 hours) and at a controlled temperature (e.g., 23°C or 40°C).
-
After immersion, the specimens are removed, carefully dried, and reweighed.
-
-
Data Analysis: The weight loss of the film, representing the amount of extracted plasticizer, is calculated.
Thermal Stability Assessment
Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability of the plasticized PVC by measuring its weight loss as a function of temperature.
-
Procedure:
-
A small, precisely weighed sample of the plasticized PVC is placed in a TGA instrument.
-
The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
-
The TGA instrument continuously records the weight of the sample as the temperature increases.
-
-
Data Analysis: The resulting TGA curve shows the temperatures at which weight loss occurs, indicating the onset of degradation. This provides information on the thermal stability of the material.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in evaluating plasticizer efficacy, the following diagrams illustrate a typical experimental workflow and the logical relationship between plasticizer properties and their performance implications.
Caption: Workflow for evaluating the performance of different plasticizers in PVC.
References
Global Regulatory Landscape of Diisononyl Phthalate (DINP): A Comparative Review
For Researchers, Scientists, and Drug Development Professionals
Diisononyl phthalate (DINP), a high molecular weight phthalate, has been widely used as a plasticizer in a variety of polymer products. However, concerns over its potential health effects, including reproductive and developmental toxicity, have led to a complex and varied regulatory landscape across the globe. This guide provides a comparative overview of DINP regulations in key international markets, supported by a summary of the toxicological data that informs these policies.
Comparative Analysis of DINP Regulations
Regulatory approaches to DINP vary significantly worldwide, with restrictions primarily focused on products that lead to direct human exposure, such as toys, childcare articles, and food contact materials. The table below summarizes the key regulatory limits and scope in major economic regions.
| Region/Country | Product Category | Regulation/Standard | Concentration Limit/Specific Migration Limit (SML) | Key Provisions |
| European Union | Toys and Childcare Articles (that can be placed in the mouth) | REACH (Annex XVII, Entry 52) | ≤ 0.1% by weight of the plasticized material | This restriction applies to DINP, DIDP, and DNOP individually or in combination. |
| Food Contact Materials | Regulation (EU) No 10/2011 | SML = 9 mg/kg of food | This limit is for DINP and DIDP, individually or combined. | |
| United States | Children's Toys and Child Care Articles | Consumer Product Safety Improvement Act (CPSIA), 16 CFR Part 1307 | ≤ 0.1% by weight | This is a permanent ban on children's toys and childcare articles containing more than 0.1% of DINP. |
| Food Contact Materials | FDA 21 CFR §178.3740 | Used as a plasticizer in vinyl chloride homopolymers and copolymers at levels not to exceed 43% by weight. | Permitted for use in food-contact articles for all food types, except for infant formula and human milk. | |
| Canada | Toys and Childcare Articles (parts that can be placed in the mouth of a child under four years of age) | Phthalates Regulations (SOR/2016-188) | ≤ 1000 mg/kg (0.1%) | This restriction applies to the vinyl components of the articles for DINP, DIDP, and DNOP.[1][2][3] |
| Food Contact Materials | No specific limit for DINP | General safety provisions under the Food and Drugs Act apply. | Health Canada has not established a specific tolerable daily intake for DINP but conducts risk assessments on a case-by-case basis. | |
| China | Toys | GB 6675 | ≤ 0.1% by weight in plastic materials | This limit applies to DINP, DBP, BBP, DEHP, DNOP, and DIDP in toys for children. |
| Food Contact Materials | GB 9685-2016 | Governed by inclusion in the positive list with a Specific Migration Limit (SML). | The use of DINP as an additive in food contact materials is permitted if it is on the positive list of GB 9685. A specific migration limit is set, however, the exact value is not readily available in public documents. The general principle is that migration should not cause harm to human health. | |
| Japan | Toys (plasticized materials for toys intended for children under 6) | Food Sanitation Law | ≤ 0.1% by weight | For toys where parts are intended to be placed in the mouth, this restriction applies to DINP, DIDP, and DNOP. |
| Food Contact Materials | Food Sanitation Law | Governed by positive list system. | Use of DINP is permitted in certain synthetic resins for food utensils, containers, and packaging with specific migration limits depending on the application. | |
| South Korea | Children's Products (under 13 years of age) | Children's Products Safety Special Act | ≤ 0.1% (sum total) | This limit applies to the sum of six phthalates: BBP, DBP, DEHP, DIDP, DINP, and DnOP. |
| Food Contact Materials | Standards and Specifications for Utensils, Containers and Packages | Governed by a positive list system with specific migration limits. | The specific migration limit for DINP is set based on the type of food contact material and its intended use. |
Toxicological Basis for Regulation
The regulation of DINP is underpinned by a body of scientific research into its potential health effects. Key toxicological endpoints of concern include:
-
Reproductive and Developmental Toxicity: Animal studies have indicated that prenatal exposure to high doses of DINP can lead to effects on the male reproductive system, such as reduced fetal testicular testosterone production and an increased incidence of reproductive tract malformations. However, some studies suggest DINP is less potent than other phthalates like DEHP.
-
Carcinogenicity: Long-term animal studies have shown an increased incidence of liver and kidney tumors in rodents exposed to high levels of DINP. However, the relevance of these findings to humans is debated, with some evidence suggesting the mechanism of tumor formation is specific to rodents. The U.S. Environmental Protection Agency (EPA) has classified DINP as a "possible human carcinogen" under certain conditions of exposure.
-
Endocrine Disruption: There is ongoing research into the potential for DINP to act as an endocrine disruptor. Some studies suggest it can have anti-androgenic effects. However, a comprehensive weight-of-evidence assessment conducted according to ECHA/EFSA guidance concluded that DINP does not meet the criteria to be considered an endocrine disruptor for the estrogen, androgen, and steroidogenesis pathways, while noting a data gap for the thyroid pathway.
Experimental Methodologies
The regulatory limits and toxicological assessments of DINP are based on standardized experimental protocols. A common method for determining the concentration of phthalates in consumer products is Gas Chromatography-Mass Spectrometry (GC-MS) . This technique allows for the separation and identification of different phthalate esters with high sensitivity and specificity.
For assessing migration from food contact materials, standardized testing protocols, such as those outlined in EU Regulation No 10/2011, are employed. These typically involve exposing the material to food simulants (e.g., ethanol for fatty foods, acetic acid for acidic foods) under specific time and temperature conditions, followed by analysis of the simulant for the migrated substance using techniques like GC-MS or High-Performance Liquid Chromatography (HPLC) .
Visualizing Key Processes
To aid in the understanding of the regulatory and biological contexts of DINP, the following diagrams illustrate the general chemical risk assessment workflow and a simplified signaling pathway potentially affected by endocrine-disrupting chemicals.
Caption: General workflow of the chemical risk assessment process.
Caption: Simplified signaling pathway for endocrine disruption.
References
Comparison of different extraction methods for DINP from plastics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common laboratory methods for extracting Diisononyl Phthalate (DINP), a widely used plasticizer, from various plastic matrices. The selection of an appropriate extraction technique is critical for accurate quantification in research, quality control, and safety assessment, particularly in the development of medical devices and pharmaceutical packaging. This document outlines the performance of four prominent extraction methods: Soxhlet Extraction (SE), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE), with supporting experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The efficiency and performance of DINP extraction methods vary significantly in terms of recovery rate, extraction time, solvent consumption, and environmental impact. The following table summarizes quantitative data from various studies to facilitate a direct comparison.
| Parameter | Soxhlet Extraction (SE) | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Supercritical Fluid Extraction (SFE) |
| DINP Recovery (%) | >80% (for general phthalates)[1] | 18-29% higher than conventional UAE for DINP[2] | Generally higher recovery than SFE for phthalates[3] | >90% for DINP[4] |
| Extraction Time | 6 - 24 hours[5] | 15 - 60 minutes | 15 - 30 minutes | 30 minutes |
| Solvent Consumption | High (~150 mL per sample) | Moderate to Low | Low | None (uses supercritical CO2) |
| Operating Temperature | Boiling point of solvent (e.g., ~40°C for Dichloromethane) | Ambient to slightly elevated | High (e.g., 100-120°C) | 90 - 100°C |
| Operating Pressure | Atmospheric | Atmospheric | Elevated | High (>340 bar) |
| Key Advantages | Established, robust method | Fast, simple, lower solvent use than Soxhlet | Very fast, low solvent consumption, high efficiency | Environmentally friendly (no organic solvents), high selectivity |
| Key Disadvantages | Time-consuming, high solvent consumption, potential for analyte degradation | Efficiency can be matrix-dependent | Requires specialized equipment | High initial equipment cost |
Experimental Workflows and Logical Relationships
The general workflow for DINP extraction from plastics involves sample preparation, the extraction process itself, and subsequent analysis. The specific steps within the extraction stage vary depending on the chosen method.
The logical relationship between the different extraction methods can be viewed as a progression from classical, time-intensive techniques to modern, rapid, and environmentally friendly approaches.
Experimental Protocols
Soxhlet Extraction (SE)
This method is a traditional and widely used technique for solid-liquid extraction.
Apparatus and Materials:
-
Soxhlet extractor (40 mm ID, with 500-mL round bottom flask)
-
Heating mantle
-
Extraction thimbles (cellulose)
-
Condenser
-
Dichloromethane (DCM), analytical grade
-
Anhydrous sodium sulfate
-
Kuderna-Danish (K-D) concentrator
Procedure:
-
Sample Preparation: Grind the plastic sample to a fine powder (less than 5 mm x 5 mm pieces).
-
Accurately weigh approximately 1.0 g of the ground sample and place it into a cellulose extraction thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Add 120 mL of dichloromethane to the round bottom flask along with a few boiling chips.
-
Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.
-
Heat the flask to the boiling point of the solvent and extract for 6 hours at a rate of 4-6 cycles per hour.
-
After extraction, allow the apparatus to cool.
-
Dry the extract by passing it through a column containing anhydrous sodium sulfate.
-
Concentrate the extract using a Kuderna-Danish concentrator to a suitable volume for analysis.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to accelerate the extraction process.
Apparatus and Materials:
-
Ultrasonic bath or probe sonicator
-
Conical flasks or vials
-
n-Hexane, analytical grade
-
Homogenizer
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Cut the plastic sample into fine granules (maximum particle size less than 0.02 g).
-
Accurately weigh 0.1 g of the prepared sample into a conical flask.
-
Add 10 mL of n-hexane to the flask.
-
Perform a homogeneous extraction for 15 minutes.
-
Clean the homogenizer with four 10 mL portions of n-hexane, adding the washings to the extract.
-
Adjust the final volume to 50 mL with n-hexane.
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes.
-
Filter the extract through a 0.22 µm syringe filter before analysis.
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and sample, leading to a rapid extraction.
Apparatus and Materials:
-
Microwave extraction system with extraction vessels
-
Dichloromethane (DCM), analytical grade
-
Filtration apparatus
Procedure:
-
Sample Preparation: Grind the plastic sample to a fine powder.
-
Accurately weigh approximately 0.5 g of the sample into a microwave extraction vessel.
-
Add a suitable volume of dichloromethane (e.g., 20-30 mL).
-
Seal the vessel and place it in the microwave extractor.
-
Apply a microwave program with controlled temperature and pressure (e.g., heat to 115°C and hold for 15 minutes). Note: Optimal conditions are highly dependent on the specific microwave system and sample matrix.
-
After the program is complete, allow the vessel to cool to room temperature.
-
Filter the extract to remove any solid residue.
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent.
Apparatus and Materials:
-
Supercritical fluid extraction system
-
High-pressure CO2 source
-
Collection vials
Procedure:
-
Sample Preparation: Cut the plastic sample into small pieces to maximize the surface area-to-volume ratio.
-
Accurately weigh a known amount of the sample and place it into the extraction vessel.
-
Seal the vessel and place it into the SFE system.
-
Pressurize the system with CO2 to the desired pressure (e.g., >340 bar).
-
Heat the vessel to the desired temperature (e.g., 90-100°C).
-
Perform the extraction for a set duration (e.g., 30 minutes), continuously flowing supercritical CO2 through the vessel.
-
Depressurize the system, allowing the CO2 to return to a gaseous state and the extracted DINP to be collected in a vial.
References
Unraveling the In Vivo Hepatic Effects of Diisononyl Phthalate: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo hepatic effects of Diisononyl phthalate (DINP) and other structurally related C7-C11 dialkyl phthalates. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
This compound (DINP) is a high-production-volume chemical used primarily as a plasticizer in a wide range of consumer products. Its potential impact on liver function has been a subject of extensive research. In vivo studies in rodent models have demonstrated that at high doses, DINP can induce a range of hepatic effects, including increased liver weight, peroxisome proliferation, inhibition of gap junctional intercellular communication (GJIC), and increased DNA synthesis. These effects are often associated with a tumorigenic response in the liver of rats and mice.[1][2][3][4]
This guide synthesizes findings from a key comparative study by Smith et al. (2000) in Toxicological Sciences, which evaluated the short-term hepatic effects of DINP and other phthalates in F344 rats and B6C3F1 mice. The study highlights a clear dose-dependent threshold for these hepatic events. The primary active metabolite of DINP, monoisononyl phthalate (MINP), is found in higher concentrations in the livers of mice compared to rats, which is consistent with the observed dose-response differences between the species.
Comparative Efficacy: A Tabular Summary
The following tables summarize the comparative in vivo hepatic effects of DINP (specifically DINP-1, a commercial isomeric mixture) and other selected C7-C11 dialkyl phthalates after 4 weeks of dietary administration in male F344 rats and B6C3F1 mice. The data is based on the findings reported by Smith et al. (2000).
Table 1: Comparative Hepatic Effects in Male F344 Rats after 4 Weeks of Dietary Exposure
| Compound | Dose (ppm) | Relative Liver Weight (% of Control) | Peroxisomal Beta-Oxidation (PBOX) Activity (% of Control) | Gap Junctional Intercellular Communication (GJIC) (% of Control) | Replicative DNA Synthesis (% of Control) |
| DINP-1 | 1,000 | No significant change | No significant change | No significant change | No significant change |
| 12,000 | Significant Increase | Significant Increase | Significant Decrease | Significant Increase | |
| DINP-A | 1,000 | No significant change | No significant change | No significant change | No significant change |
| 12,000 | Significant Increase | Significant Increase | Significant Decrease | Significant Increase | |
| DIDP | 1,000 | No significant change | No significant change | No significant change | No significant change |
| 12,000 | Significant Increase | Significant Increase | No significant change | No significant change | |
| DIHP | 1,000 | No significant change | No significant change | No significant change | No significant change |
| 12,000 | Significant Increase | Significant Increase | No significant change | No significant change | |
| D711P | 1,000 | No significant change | No significant change | No significant change | No significant change |
| 12,000 | Significant Increase | Significant Increase | Significant Decrease | No significant change | |
| DNOP | 1,000 | No significant change | No significant change | No significant change | No significant change |
| 10,000 | No significant change | No significant change | No significant change | No significant change |
DINP-A: an alternative isomeric form of DINP; DIDP: di-isodecyl phthalate; DIHP: di-isoheptyl phthalate; D711P: di-heptyl, nonyl undecyl phthalate; DNOP: di-n-octyl phthalate.
Table 2: Comparative Hepatic Effects in Male B6C3F1 Mice after 4 Weeks of Dietary Exposure
| Compound | Dose (ppm) | Relative Liver Weight (% of Control) | Peroxisomal Beta-Oxidation (PBOX) Activity (% of Control) | Gap Junctional Intercellular Communication (GJIC) (% of Control) | Replicative DNA Synthesis (% of Control) |
| DINP-1 | 500 | No significant change | No significant change | No significant change | No significant change |
| 6,000 | Significant Increase | Significant Increase | Significant Decrease | Significant Increase | |
| DINP-A | 500 | No significant change | No significant change | No significant change | No significant change |
| 6,000 | Significant Increase | Significant Increase | Significant Decrease | Significant Increase | |
| DIDP | 500 | No significant change | No significant change | No significant change | No significant change |
| 6,000 | Significant Increase | Significant Increase | No significant change | No significant change | |
| DIHP | 500 | No significant change | No significant change | No significant change | No significant change |
| 6,000 | No significant change | Significant Increase | No significant change | No significant change | |
| D711P | 500 | No significant change | No significant change | No significant change | No significant change |
| 6,000 | Significant Increase | Significant Increase | No significant change | No significant change | |
| DNOP | 500 | No significant change | Significant Increase | No significant change | No significant change |
| 10,000 | No significant change | Significant Increase | No significant change | No significant change |
Experimental Protocols
The methodologies outlined below are based on the procedures described in the comparative in vivo study by Smith et al. (2000).
Animal Models and Treatment
-
Species: Male Fischer 344 (F344) rats and male B6C3F1 mice.
-
Housing: Animals were housed in environmentally controlled conditions with a 12-hour light/dark cycle and had access to food and water ad libitum.
-
Treatment: Phthalates were administered through the diet at specified concentrations (ppm) for 2 or 4 weeks. Control groups received the basal diet.
Measurement of Relative Liver Weight
At the end of the treatment period, animals were euthanized, and their body and liver weights were recorded. The relative liver weight was calculated as: (liver weight / body weight) x 100.
Peroxisomal Beta-Oxidation (PBOX) Assay
-
Homogenization: A portion of the liver was homogenized in cold 0.25 M sucrose.
-
Inhibition of Mitochondrial Beta-Oxidation: The assay was performed in the presence of potassium cyanide to inhibit the mitochondrial beta-oxidation pathway, thus isolating the peroxisomal activity.
-
Quantification: The rate of palmitoyl-CoA oxidation was determined spectrophotometrically by measuring the reduction of NAD+ to NADH at 340 nm.
Gap Junctional Intercellular Communication (GJIC) Assay (Scrape-Loading Dye-Transfer)
-
Cell Preparation: Primary hepatocytes were isolated from the livers of treated and control animals.
-
Scrape-Loading: A scrape was made on the monolayer of cultured hepatocytes in the presence of a low molecular weight fluorescent dye (e.g., Lucifer Yellow).
-
Dye Transfer: The dye, once loaded into the scraped cells, can pass through functional gap junctions to adjacent, unscraped cells.
-
Quantification: The extent of dye transfer, and thus the level of GJIC, was quantified by measuring the distance the dye traveled from the scrape line using fluorescence microscopy. A decrease in the distance of dye transfer indicates inhibition of GJIC.
Replicative DNA Synthesis Assay
-
In Vivo Labeling: Animals were administered a pulse of a labeled DNA precursor, such as tritiated thymidine ([³H]-thymidine), prior to euthanasia.
-
Tissue Processing: Liver tissue was fixed, sectioned, and prepared for autoradiography.
-
Quantification: The percentage of hepatocytes that incorporated the labeled thymidine (i.e., were in the S-phase of the cell cycle) was determined by counting labeled and unlabeled nuclei. An increase in the percentage of labeled cells indicates an increase in replicative DNA synthesis.
Visualizing the Mechanisms of Action
The hepatic effects of DINP are primarily mediated through two key mechanisms: the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα) and the inhibition of Gap Junctional Intercellular Communication (GJIC).
Caption: PPARα signaling pathway activated by DINP metabolites.
Caption: Proposed workflow for DINP-induced inhibition of GJIC.
References
Evaluating the performance of DINP substitutes in polymer applications
For Researchers, Scientists, and Drug Development Professionals
The landscape of polymer plasticizers is continually evolving, driven by regulatory pressures and a growing demand for safer, more sustainable materials. Diisononyl phthalate (DINP) has long been a workhorse in flexible PVC applications, but concerns over its potential health effects have spurred the development and adoption of numerous alternatives. This guide provides an objective comparison of the performance of key DINP substitutes, supported by experimental data, to inform material selection in research, development, and manufacturing.
Performance Comparison of DINP and its Alternatives
The selection of a suitable DINP substitute depends on a balance of performance characteristics, cost, and regulatory compliance. The following tables summarize the key performance indicators for common alternatives such as Dioctyl Terephthalate (DOTP), Diisononyl cyclohexane-1,2-dicarboxylate (DINCH), and emerging bio-based plasticizers.
Table 1: General and Mechanical Properties
| Property | Test Method | DINP | DOTP | DINCH | Bio-based (Typical) | Key Observations |
| Plasticizer Type | - | Ortho-phthalate | Terephthalate (non-phthalate) | Non-phthalate | Varies (e.g., citrates, sebacates, epoxidized oils) | DOTP and DINCH are leading non-phthalate alternatives to DINP. Bio-based plasticizers are a growing category with diverse chemistries. |
| Tensile Strength | ASTM D638 | Good | Similar or slightly lower than DINP | Similar to DINP | Varies, can be lower | PVC plasticized with DINP generally exhibits good tensile strength.[1] DOTP and DINCH offer comparable performance.[2] Bio-based plasticizers can sometimes lead to a reduction in tensile strength. |
| Elongation at Break (%) | ASTM D638 | High | Similar or slightly lower than DINP | Similar to DINP | Varies, can be comparable or lower | DINP imparts high flexibility to PVC.[1] DOTP and DINCH provide similar levels of elongation. The performance of bio-based alternatives is highly dependent on their specific chemistry. |
| Hardness (Shore A) | ASTM D2240 | - | Similar to DINP | Similar to DINP | Varies | The hardness of the final PVC product is influenced by the plasticizer type and concentration. DOTP and DINCH can be formulated to achieve hardness levels comparable to DINP. |
Table 2: Thermal and Migration Properties
| Property | Test Method | DINP | DOTP | DINCH | Bio-based (Typical) | Key Observations |
| Volatility (Weight Loss) | ASTM D1203 | Low | Lower than DINP | Low | Varies, can be higher | DOTP exhibits lower volatility compared to DINP, leading to better permanence and longer product lifespan. DINCH also has low volatility. |
| Migration Resistance | Solvent Extraction / Food Simulant Testing | Moderate | Higher than DINP | High | Varies, can be high | The molecular structure of DOTP and DINCH results in lower migration compared to DINP, making them suitable for sensitive applications. Bio-based plasticizers can also offer excellent migration resistance. |
| Thermal Stability | TGA / Heat Aging (e.g., ASTM D3045) | Good | Higher than DINP | Good | Varies | DOTP generally offers superior heat resistance and aging properties compared to DINP. |
| Low-Temperature Flexibility | Brittleness Temperature (ASTM D746) | Good | Better than DINP | Better than DINP | Varies | DOTP and DINCH can impart better flexibility at lower temperatures, a critical factor for products used in colder climates. |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies. Below are detailed descriptions of the key experimental protocols used to evaluate the performance of plasticizers in polymer applications.
Mechanical Properties Testing (ASTM D638)
This test method determines the tensile properties of plastics.
-
Specimen Preparation: Dumbbell-shaped specimens of the plasticized PVC are prepared by injection molding or cutting from a sheet. The dimensions of the specimens are standardized to ensure consistent results.
-
Conditioning: The specimens are conditioned at a standard temperature (e.g., 23°C) and humidity (e.g., 50%) for a specified period before testing.
-
Testing Procedure: The specimen is mounted in the grips of a universal testing machine. The grips are then pulled apart at a constant speed until the specimen fractures.
-
Data Acquisition: The force applied to the specimen and the resulting elongation are continuously measured throughout the test.
-
Calculations: From the force-elongation curve, the following properties are calculated:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Modulus of Elasticity: A measure of the material's stiffness.
-
Plasticizer Migration Testing
This protocol quantifies the amount of plasticizer that leaches from a polymer into a surrounding medium.
-
Sample Preparation: A sample of the plasticized PVC with a known surface area and weight is prepared.
-
Extraction Medium: A suitable solvent or food simulant (e.g., ethanol, olive oil) is chosen based on the intended application of the PVC product.
-
Extraction Procedure: The PVC sample is immersed in the extraction medium in a sealed container. The container is then stored at a specific temperature for a defined period to simulate use conditions.
-
Analysis: After the exposure period, the extraction medium is analyzed to determine the concentration of the migrated plasticizer. Common analytical techniques include gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of migrated plasticizer is calculated and is typically expressed as a percentage of the initial plasticizer content or as the mass of plasticizer migrated per unit surface area of the PVC sample.
Thermal Aging (Heat Aging) (ASTM D3045)
This practice is used to evaluate the resistance of plastics to degradation at elevated temperatures over time.
-
Sample Preparation: Specimens of the plasticized PVC are prepared.
-
Exposure: The specimens are placed in a circulating air oven at a specified high temperature for a predetermined duration.
-
Evaluation: After the aging period, the specimens are removed and conditioned back to room temperature. Their physical and mechanical properties (e.g., tensile strength, elongation, color change) are then tested and compared to those of unaged specimens to determine the extent of degradation.
Low-Temperature Flexibility (Brittleness Temperature) (ASTM D746)
This test method determines the temperature at which plastics and elastomers exhibit brittle failure under specified impact conditions.
-
Specimen Preparation: Small, rectangular specimens of the plasticized PVC are prepared.
-
Cooling: The specimens are immersed in a refrigerated bath and cooled to a specific temperature.
-
Impact: While at the low temperature, each specimen is struck by a standardized impactor.
-
Observation: The specimens are then examined for fractures or cracks.
-
Determination of Brittleness Temperature: The test is repeated at different temperatures to determine the temperature at which 50% of the specimens fail.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes involved in evaluating and selecting DINP substitutes, the following diagrams have been generated.
References
Safety Operating Guide
Proper Disposal of Diisononyl Phthalate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Diisononyl Phthalate (DINP) is critical for environmental protection and laboratory safety. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage DINP waste responsibly. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
This compound is a colorless, oily liquid commonly used as a plasticizer.[1] While it has low acute toxicity, it is classified as a substance that is suspected of causing cancer and may damage fertility or the unborn child.[2] Therefore, proper handling and disposal are paramount.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling DINP for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment.[2] |
| Hand Protection | Handle with gloves inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws.[2] |
| Skin and Body | Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2] |
| Respiratory | If vapors or aerosols are generated, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. |
Step-by-Step Disposal Procedures
The primary methods for the disposal of DINP involve incineration or using a licensed waste disposal service. The specific procedures are dictated by the form of the waste—whether it is a small spill, a larger quantity of pure substance, or contaminated materials.
1. Managing Spills and Leaks:
In the event of a spill, immediate containment and cleanup are necessary to prevent environmental contamination and personnel exposure.
-
Small Spills:
-
Use an inert absorbent material such as universal absorbent, kieselguhr, or oil absorbent to soak up the liquid.
-
Place the absorbed material into a marked, sealable container for disposal.
-
Clean the contaminated surface with a suitable solvent like alcohol, followed by washing with a strong soap and water solution.
-
-
Large Spills:
-
Evacuate personnel from the immediate area.
-
Prevent the spill from entering drains, sewage systems, or waterways.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into suitable, closed containers for disposal.
-
2. Disposal of Unused or Waste this compound:
Unused or waste DINP should be treated as hazardous waste and disposed of accordingly.
-
Licensed Disposal Company: The most recommended method is to contact a licensed professional waste disposal service. These companies are equipped to handle and dispose of chemical waste in compliance with all regulations.
-
Incineration: A common disposal method is to burn the DINP in a chemical incinerator equipped with an afterburner and scrubber. This may involve dissolving or mixing the material with a combustible solvent.
3. Disposal of Contaminated Materials:
Any materials that have come into contact with DINP, such as gloves, absorbent paper, and containers, must also be disposed of as hazardous waste.
-
Contaminated Clothing: Remove all contaminated clothing immediately. Depending on the level of contamination, it should be either decontaminated or disposed of as hazardous waste.
-
Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste. They should be disposed of in the same manner as the unused product.
-
Packaging: Dispose of contaminated packaging as unused product.
Logical Workflow for DINP Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Regulatory Considerations
It is crucial to note that the disposal of chemical waste is regulated by federal, state, and local authorities. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations. The waste code for DINP may need to be assigned based on its use and any contaminants.
Disclaimer: This document provides a general overview of disposal procedures for this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) for the specific product and consultation with your institution's EHS department. Always adhere to the specific guidelines and regulations applicable to your location and facility.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
